1-(3,4-Dichlorobenzyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N/c13-11-5-4-10(8-12(11)14)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFQPOSXMHIFOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Chemical Structure, Molecular Weight, and Synthesis of 1-(3,4-Dichlorobenzyl)piperidine
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on robust, highly characterized building blocks. 1-(3,4-Dichlorobenzyl)piperidine is one such critical intermediate. Its unique biphasic nature—combining a highly lipophilic, di-halogenated aromatic ring with a basic, hydrophilic piperidine core—makes it an ideal scaffold for penetrating complex biological membranes while retaining oral bioavailability. This whitepaper provides a comprehensive technical analysis of its structural properties, a self-validating synthetic protocol, and its established utility in the development of targeted therapeutics.
Structural Identity and Physicochemical Profiling
The structural integrity of a drug candidate begins with the precise characterization of its core building blocks. The molecular weight of this compound is established at 244.16 g/mol , with a chemical formula of C12H15Cl2N ([1]). The compound is officially registered under CAS number 891401-64-2 ([2]).
From a structural perspective, the piperidine ring provides a basic tertiary amine center (pKa ~10 in similar systems), which allows for stable salt formation (e.g., hydrochloride salts) to drastically improve aqueous solubility during formulation. Conversely, the 3,4-dichlorobenzyl moiety imparts significant lipophilicity, serving as a known pharmacophore designed to anchor into the deep hydrophobic pockets of G-protein coupled receptors (GPCRs).
To facilitate rapid reference during assay development and analytical validation, the quantitative physicochemical data is summarized below:
| Property | Value | Analytical Method / Note |
| Chemical Name | This compound | IUPAC Standard |
| CAS Registry Number | 891401-64-2 | Identifier[2] |
| Molecular Formula | C12H15Cl2N | Elemental Composition[1] |
| Molecular Weight | 244.16 g/mol | Calculated |
| Monoisotopic Mass | 243.058 Da | High-Resolution Mass Spectrometry |
| Target [M+H]+ (LC-MS) | 244.065 m/z | Positive Ion Mode Electrospray |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 1 | Tertiary Amine Nitrogen |
| Rotatable Bonds | 2 | Benzylic Linkages |
Mechanistic Synthesis: A Self-Validating Protocol
In my tenure overseeing custom API synthesis, achieving high yield and purity in N-alkylation workflows requires strict control over reaction kinetics. The synthesis of this compound via the nucleophilic substitution (S_N2) of 3,4-dichlorobenzyl chloride with piperidine is a highly reliable route, provided the microenvironment is tightly regulated.
The Causality of Experimental Choices
Novice chemists often struggle with over-alkylation or poor yields due to inadequate solvent selection. By utilizing anhydrous acetonitrile (MeCN) , we exploit its polar aprotic nature to poorly solvate the nucleophilic amine, thereby increasing its reactivity. Meanwhile, potassium carbonate (K2CO3) acts as a heterogeneous, mild base to sequester the evolving HCl without inducing unwanted elimination pathways. The reaction is initiated at 0°C to suppress the initial exothermic spike, preventing the degradation of the electrophile.
Step-by-Step Methodology & In-Process Controls (IPCs)
A protocol is only as robust as its validation checkpoints. The following workflow is designed as a self-validating system:
-
Reagent Preparation: Equip a 250 mL round-bottom flask with a magnetic stirrer and reflux condenser. Add piperidine (1.2 eq) and anhydrous K2CO3 (2.0 eq) to 50 mL of anhydrous MeCN.
-
Controlled Electrophilic Addition: Dissolve 3,4-dichlorobenzyl chloride (1.0 eq) in 20 mL MeCN. Add this solution dropwise to the stirring mixture at 0°C over 15 minutes.
-
Reaction Execution: Elevate the temperature to reflux (80°C) and maintain for 4-6 hours.
-
Self-Validation (IPC 1): Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The reaction is complete when the UV-active spot corresponding to the starting benzyl chloride is fully consumed.
-
-
Aqueous Workup: Cool the mixture to room temperature. Filter the inorganic salts (K2CO3 and KCl byproducts) through a Celite pad. Concentrate the filtrate under reduced pressure.
-
Phase Separation: Dissolve the crude residue in dichloromethane (DCM). Wash sequentially with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4 and evaporate.
-
Chromatographic Purification & Final QC: Purify via flash column chromatography (silica gel).
-
Self-Validation (IPC 2): Submit the purified fraction to LC-MS. Confirm the presence of the [M+H]+ ion at 244.06 m/z .
-
Self-Validation (IPC 3): Utilize 1H NMR to confirm the disappearance of the benzylic chloride CH2 protons (~4.5 ppm) and the appearance of the benzylic amine CH2 protons (~3.4 ppm).
-
Workflow for the SN2 synthesis of this compound with IPCs.
Pharmacological Utility and Downstream Functionalization
The true value of this compound lies in its capacity for downstream functionalization, particularly at the C4 position of the piperidine ring. For instance, functionalizing this core yields This compound-4-carboxylic acid (CAS 147959-16-8, MW 288.17 g/mol ), a highly sought-after intermediate for custom bioconjugation and advanced drug design ([3]).
Importantly, this specific chemical scaffold is a foundational pharmacophore in the design of CCR3 receptor antagonists . Research and patent literature demonstrate that low-molecular-weight compounds built on this core effectively inhibit the binding of eotaxin (a chemokine) to the CCR3 receptor on target cells. By blocking this pathway, these antagonists prevent the accumulation and activation of eosinophils at lesion sites, providing a direct therapeutic mechanism for treating severe eosinophil-driven inflammatory diseases, including bronchial asthma, allergic rhinitis, and allergic nephritis ([4]).
Pharmacophore mapping of the this compound core in CCR3 antagonism.
References
- WIPO (PCT). "Piperidine derivatives having ccr3 antagonism" (WO2003087089A1). Google Patents.
Sources
Physicochemical Properties and Medicinal Chemistry Applications of 1-(3,4-Dichlorobenzyl)piperidine
Executive Summary
In modern drug discovery, the selection of privileged scaffolds is critical for optimizing both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). The 1-(3,4-dichlorobenzyl)piperidine moiety (CAS: 891401-64-2)[1] has emerged as a highly versatile pharmacophore. Comprising a basic tertiary amine embedded within a saturated heterocyclic ring and linked to a highly lipophilic, halogenated aromatic system, this fragment is uniquely suited for central nervous system (CNS) penetration and binding to deep hydrophobic receptor pockets.
This whitepaper provides an in-depth technical analysis of the physicochemical properties of this compound, the causality behind its structural design, its application across diverse pharmacological targets, and the validated experimental protocols used to synthesize and evaluate it.
Physicochemical Profiling & Structural Causality
The utility of a pharmacophore is dictated by its physicochemical descriptors. For this compound, these properties are finely tuned to balance aqueous solubility with membrane permeability.
Quantitative Molecular Descriptors
| Property | Value (Approximate/Calculated) | Medicinal Chemistry Significance |
| Molecular Weight (MW) | 244.16 g/mol | Low MW allows for further functionalization without violating Lipinski's Rule of 5. |
| Calculated LogP (cLogP) | 3.8 – 4.2 | High lipophilicity; optimal for crossing the blood-brain barrier (BBB). |
| pKa (Conjugate Acid) | 8.5 – 9.0 | The piperidine nitrogen is protonated at physiological pH (7.4), enabling ionic interactions. |
| Topological Polar Surface Area (TPSA) | 3.24 Ų | Extremely low TPSA, further facilitating passive diffusion across lipid bilayers. |
| Hydrogen Bond Donors (HBD) | 0 (Free base) / 1 (Protonated) | Minimizes desolvation penalty during membrane transit. |
| Hydrogen Bond Acceptors (HBA) | 1 | The tertiary nitrogen can accept a hydrogen bond in its unprotonated state. |
The Causality of the 3,4-Dichloro Substitution
The specific choice of a 3,4-dichloro substitution pattern on the benzyl ring is not arbitrary; it is a deliberate structural modification designed to solve specific pharmacokinetic and pharmacodynamic challenges:
-
Metabolic Shielding: Unsubstituted benzyl groups are highly susceptible to cytochrome P450-mediated aromatic hydroxylation, particularly at the para position. The insertion of electronegative and sterically bulky chlorine atoms at the meta (3) and para (4) positions effectively blocks this metabolic liability, increasing the biological half-life of the compound.
-
Lipophilicity Enhancement: Halogens significantly increase the LogP of the molecule. This drives the compound out of the aqueous phase and into lipid membranes or hydrophobic receptor pockets.
-
Halogen Bonding: The anisotropic electron distribution around the chlorine atoms (the "sigma-hole") allows for highly directional and stabilizing halogen bonds with backbone carbonyls or electron-rich residues in the target protein.
Pharmacological Targets and Binding Mechanics
The this compound scaffold is utilized across multiple therapeutic areas due to its distinct binding mechanics.
CCR3 Antagonism (Asthma and Inflammation)
The chemokine receptor CCR3 is heavily implicated in the recruitment of eosinophils during allergic responses and asthma. Derivatives of this compound have been identified as potent CCR3 antagonists[2]. Mechanistically, the highly lipophilic 3,4-dichlorobenzyl group anchors the molecule deep within the transmembrane hydrophobic pocket of the CCR3 receptor, preventing the binding of native ligands like eotaxin and thereby halting eosinophil activation and migration[3].
Sigma-1 and 5-HT1A Receptors (CNS Disorders)
For CNS applications, such as the development of anxiolytics and antipsychotics, the scaffold acts as a mixed Sigma/5-HT1A ligand[4]. The binding is driven by a classic pharmacophore model: the basic piperidine nitrogen (protonated at pH 7.4) forms a critical salt bridge with a conserved aspartate residue in the receptor's binding site. Simultaneously, the 3,4-dichlorobenzyl moiety occupies the primary hydrophobic pocket, providing the necessary binding enthalpy to achieve nanomolar affinities[4].
Epigenetic Targets: KDM4/KDM5 Inhibition
In oncology, histone lysine demethylases (KDMs) are prime targets. When this compound is appended to larger scaffolds (e.g., pyrido[3,4-d]pyrimidin-4(3H)-ones), it acts as a permeability-enhancing capping group. The incorporation of the piperidine ring constrains the structure, while the dichlorobenzyl group drastically improves cellular permeability (Caco-2 flux), transforming an impermeable biochemical hit into a cell-active KDM4/5 inhibitor[5].
Pharmacophore interaction model of the this compound scaffold.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols describe the synthesis and physicochemical evaluation of the scaffold.
Protocol: Synthesis via Reductive Amination
The most efficient method to construct this scaffold is via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)3). This reagent is chosen specifically because it is a mild hydride donor that selectively reduces the transient iminium ion without reducing the starting aldehyde, thereby preventing the formation of 3,4-dichlorobenzyl alcohol as a byproduct[6][7].
Step-by-Step Methodology:
-
Imine Formation: Dissolve 1.0 equivalent of the piperidine derivative and 1.0 equivalent of 3,4-dichlorobenzaldehyde in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).
-
Catalysis: Add 1.5 equivalents of glacial acetic acid. Causality: The weak acid protonates the aldehyde oxygen, accelerating nucleophilic attack by the amine, and subsequently protonates the hemiaminal to facilitate water elimination, forming the iminium ion.
-
Reduction: After stirring for 30 minutes at room temperature, add 1.5 equivalents of NaBH(OAc)3 portion-wise. Stir the reaction mixture under a nitrogen atmosphere for 12–16 hours[6].
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a UV lamp (254 nm) and ninhydrin stain. The disappearance of the aldehyde spot confirms completion.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and break down boron complexes. Extract the aqueous layer three times with dichloromethane (DCM).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient with 1% triethylamine to prevent amine streaking).
Reductive amination workflow for this compound synthesis.
Protocol: Determination of Lipophilicity (LogD at pH 7.4)
Because the piperidine nitrogen is ionizable, LogD (distribution coefficient) at physiological pH is a more accurate descriptor than LogP.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Phase Equilibration: In a glass vial, combine equal volumes (e.g., 2 mL each) of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4). Pre-saturate the phases by shaking them together for 24 hours prior to the experiment.
-
Spiking: Add 20 µL of the compound stock solution to the biphasic system.
-
Agitation: Shake the vial vigorously at 25°C for 2 hours to ensure thermodynamic equilibrium is reached between the aqueous and organic phases.
-
Separation: Centrifuge the vial at 3000 rpm for 15 minutes to achieve complete phase separation.
-
Quantification (Self-Validation): Carefully extract aliquots from both the octanol and PBS layers. Analyze both layers using HPLC-UV. Causality: Measuring both layers rather than just one ensures mass balance, validating that the compound did not precipitate or adsorb to the glass vial.
-
Calculation: Calculate LogD7.4 using the formula: LogD = Log10(Area_octanol / Area_PBS).
References
- Google Patents. "WO2003087089A1 - Piperidine derivatives having ccr3 antagonism." patents.google.com.
-
Pharmacie - UCL-Bruxelles. "Synthesis and Pharmacological Evaluation of 6-Piperidino- and 6-Piperazinoalkyl-2(3H)-benzothiazolones as Mixed /5-HT1A Ligands." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]
-
Journal of Medicinal Chemistry - ACS Publications. "8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors." pubs.acs.org. Available at:[Link]
-
MDPI. "Synthesis of Arginase Inhibitors: An Overview." mdpi.com. Available at:[Link]
-
PMC - NIH. "Structure–activity studies in the development of a hydrazone based inhibitor of adipose-triglyceride lipase (ATGL)." ncbi.nlm.nih.gov. Available at:[Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. WO2003087089A1 - Piperidine derivatives having ccr3 antagonism - Google Patents [patents.google.com]
- 3. WO2003087089A1 - Piperidine derivatives having ccr3 antagonism - Google Patents [patents.google.com]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Structure–activity studies in the development of a hydrazone based inhibitor of adipose-triglyceride lipase (ATGL) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: 1-(3,4-Dichlorobenzyl)piperidine (CAS 891401-64-2) – Chemical Profiling, Synthesis, and Drug Discovery Applications
Executive Summary
In modern medicinal chemistry, the N-benzylpiperidine motif is recognized as a "privileged scaffold"—a core structure capable of serving as a high-affinity ligand for a diverse array of biological targets. 1-(3,4-Dichlorobenzyl)piperidine (CAS: 891401-64-2)[1] represents a highly optimized intermediate within this class[2]. By integrating a basic amine with a lipophilic, sterically shielded aromatic ring, this compound serves as a critical building block for synthesizing G-protein coupled receptor (GPCR) modulators, chemokine receptor antagonists, and central nervous system (CNS) therapeutics[3][4]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and a self-validating synthetic protocol for its preparation.
Chemical Identification & Physicochemical Profiling
Accurate characterization is the foundation of reproducible drug development. Table 1 summarizes the core quantitative data for this compound, serving as a baseline for analytical verification.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Registry Number | 891401-64-2[1] |
| Common Synonyms | 1-[(3,4-Dichlorophenyl)methyl]piperidine[5]; Piperidine, 1-[(3,4-dichlorophenyl)methyl]- |
| Molecular Formula | C₁₂H₁₅Cl₂N[6] |
| Molecular Weight | 244.16 g/mol [7] |
| Boiling Point | 140.66 °C (Reported)[6] |
| Structural Class | N-Alkylpiperidine / Halogenated Benzylamine |
Structural Causality & Pharmacophore Dynamics
As an Application Scientist, it is crucial to understand why this specific molecular architecture is selected in drug design, rather than merely observing its use.
-
The 3,4-Dichloro Substitution (Metabolic Shielding & Affinity): Unsubstituted benzyl groups are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation at the para and meta positions. By installing chlorine atoms at the 3 and 4 positions, the aromatic ring is sterically and electronically shielded, drastically increasing the metabolic half-life of downstream drug candidates[4]. Furthermore, the electron-withdrawing halogens alter the electrostatic potential of the phenyl ring, enhancing
- stacking and enabling halogen bonding within hydrophobic receptor pockets. -
The Piperidine Core (Basic Center): The piperidine nitrogen acts as a critical basic center (pKa ~9.5). At physiological pH (7.4), this nitrogen is protonated. This cationic state is non-negotiable for its biological activity, as it forms canonical salt bridges with conserved acidic residues (such as Aspartate) located in the orthosteric binding sites of target receptors[3].
Experimental Methodology: Self-Validating Synthesis
The synthesis of this compound is typically achieved via a bimolecular nucleophilic substitution (S_N2) reaction. The following protocol is designed as a self-validating system , ensuring that causality and in-process controls (IPCs) govern every step.
Reagents
-
Nucleophile: Piperidine (1.0 eq)
-
Electrophile: 3,4-Dichlorobenzyl chloride (1.1 eq)
-
Base: Potassium carbonate (K₂CO₃, 2.0 eq)
-
Solvent: Anhydrous Acetonitrile (MeCN)
Step-by-Step Protocol
-
Initiation & Solvent Causality: Suspend K₂CO₃ in anhydrous MeCN under an inert atmosphere (N₂).
-
Causality: MeCN is a polar aprotic solvent. It dissolves the electrophile but poorly solvates the piperidine nucleophile, leaving the amine "naked" and highly reactive, thereby accelerating the S_N2 trajectory. K₂CO₃ acts as a mild, heterogeneous proton scavenger to neutralize the HCl byproduct without degrading the electrophile.
-
-
Addition: Add piperidine to the suspension and stir for 10 minutes at 25 °C. Slowly add 3,4-dichlorobenzyl chloride dropwise over 30 minutes.
-
Causality: Dropwise addition prevents localized concentration spikes, mitigating the risk of over-alkylation (quaternary ammonium salt formation).
-
-
Propagation: Elevate the reaction temperature to 60 °C and reflux for 12 hours.
-
Self-Validation Checkpoint (IPC): After 12 hours, sample the reaction mixture. Analyze via LC-MS.
-
Validation Logic: The protocol is only validated to proceed to workup if the LC-MS trace confirms the disappearance of the starting benzyl chloride and the emergence of the target mass (
= 245.1). If the electrophile persists, it indicates base depletion or moisture ingress; add 0.5 eq K₂CO₃ and continue heating.
-
-
Workup & Purification: Cool to room temperature. Filter the inorganic salts (KCl, KHCO₃) and concentrate the filtrate under reduced pressure. Purify via silica gel chromatography (DCM:MeOH gradient) to yield the pure free base.
Caption: SN2 N-alkylation workflow for this compound synthesis.
Downstream Applications in Medicinal Chemistry
As an intermediate, this compound is subjected to further functionalization (e.g., at the C4 position of the piperidine ring) to generate highly specific therapeutics[2].
-
CCR3 Antagonists (Asthma & Allergy): The N-benzylpiperidine scaffold is heavily utilized in the development of CCR3 receptor antagonists. As outlined in patents by, compounds derived from this core successfully inhibit the binding of eotaxin to CCR3 on target cells, thereby suppressing eosinophil accumulation in conditions like bronchial asthma and allergic rhinitis[3][8].
-
CNS Modulators (NMDA & NPFF Receptors): The high lipophilicity (LogP) imparted by the 3,4-dichloro substitution allows these derivatives to cross the blood-brain barrier (BBB) efficiently. This scaffold is a precursor to subtype-selective NMDA receptor antagonists (investigated for Parkinson's disease)[4] and Neuropeptide FF (NPFF) receptor modulators used in analgesia research[9].
Caption: Downstream medicinal chemistry applications of the N-benzylpiperidine scaffold.
References
-
891401-64-2 this compound Source: ChemSigma URL:[Link]
- Piperidine derivatives having CCR3 antagonism (WO2003087089A1)
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. WO2003087089A1 - Piperidine derivatives having ccr3 antagonism - Google Patents [patents.google.com]
- 4. WO2000000197A1 - 4-benzyl piperidine alkylsulfoxide heterocycles and their use as subtype-selective nmda receptor antagonists - Google Patents [patents.google.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 891401-64-2 this compound [chemsigma.com]
- 7. 891401-64-2 | 1- (3,4-diklorbenzyl) piperidin [chemindex.com]
- 8. WO2003087089A1 - Piperidine derivatives having ccr3 antagonism - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
solubility profile of 1-(3,4-Dichlorobenzyl)piperidine in organic solvents vs water
A Technical Guide to the Solubility Profile of 1-(3,4-Dichlorobenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the solubility characteristics of this compound, a critical parameter for its development in pharmaceutical and chemical research. The content herein is structured to offer a holistic understanding, from theoretical prediction based on molecular structure to practical experimental determination.
Introduction: The Critical Role of Solubility
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the behavior of a compound in various applications.[1][2] In drug development, aqueous solubility directly influences bioavailability, while solubility in organic solvents is crucial for synthesis, purification, formulation, and analytical method development.[2][3] this compound, a substituted N-benzylpiperidine, presents a unique solubility challenge due to its dual structural nature, combining a lipophilic dichlorinated aromatic ring with a basic, potentially polar piperidine moiety.[4] Understanding its solubility profile is therefore paramount for unlocking its therapeutic or industrial potential.
Molecular Structure Analysis and Solubility Prediction
The solubility of a compound can be predicted by examining its molecular structure and the intermolecular forces it can form with a solvent.[5] The principle of "like dissolves like" serves as a foundational concept.[1][5]
This compound possesses two key regions influencing its solubility:
-
The 3,4-Dichlorobenzyl Group: This large, nonpolar moiety is characterized by a benzene ring substituted with two chlorine atoms. This region is hydrophobic (lipophilic) and is expected to interact favorably with nonpolar organic solvents through van der Waals forces.
-
The Piperidine Ring: This is a saturated heterocyclic amine. The tertiary nitrogen atom is a hydrogen bond acceptor and imparts a degree of polarity to the molecule. It can also be protonated in acidic conditions, which would dramatically increase aqueous solubility.
Based on this structure, it is predicted that this compound will exhibit poor solubility in water and nonpolar alkanes but will be more soluble in solvents that can accommodate both its lipophilic and moderately polar characteristics.
Caption: Molecular features governing solubility.
Theoretical Framework: Beyond "Like Dissolves Like"
While "like dissolves like" provides a useful qualitative prediction, a more quantitative approach involves Hansen Solubility Parameters (HSP).[6][7][8] HSP theory decomposes the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A solute will have the highest solubility in a solvent whose HSP values are most similar to its own.[6][9] For this compound, one would expect significant δD and δP values, with a smaller but non-negligible δH component due to the piperidine nitrogen.
Illustrative Solubility Profile
While specific experimental data for this compound is not publicly available, the following table presents a hypothetical yet scientifically plausible solubility profile based on the structural analysis. This data illustrates the expected trends and serves as a guide for solvent selection.
| Solvent Class | Solvent | Polarity | Predicted Solubility (mg/mL at 25°C) | Rationale |
| Aqueous | Water | High (Protic) | < 0.1 | The large, nonpolar dichlorobenzyl group dominates, leading to hydrophobicity.[10] |
| Nonpolar | n-Hexane | Very Low | < 1 | Inadequate polarity to interact with the piperidine nitrogen. |
| Nonpolar Aromatic | Toluene | Low | 50 - 150 | Favorable π-π stacking interactions with the dichlorobenzyl ring. |
| Halogenated | Dichloromethane | Medium | > 200 | Good balance of polarity and ability to solvate the chlorinated aromatic ring. |
| Polar Aprotic | Tetrahydrofuran (THF) | Medium | > 200 | Ether oxygen can interact with the molecule, good overall solvation. |
| Polar Aprotic | Acetonitrile (ACN) | High | 20 - 50 | High polarity may not be optimal for the large nonpolar moiety. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | > 200 | Excellent solvent for a wide range of organic molecules. |
| Polar Protic | Methanol | High | 10 - 40 | Can hydrogen bond, but the nonpolar part limits high solubility. |
| Polar Protic | Ethanol | High | 20 - 60 | Slightly less polar than methanol, offering better solvation for the lipophilic part. |
Note: These values are illustrative estimates and must be confirmed by experimental measurement.
Experimental Protocol: Equilibrium Shake-Flask Method
The definitive determination of solubility is achieved through experimentation. The equilibrium shake-flask method is a gold-standard technique recognized by regulatory bodies like the OECD.[11][12][13]
Objective: To determine the saturation concentration of this compound in selected solvents at a constant temperature.
Materials:
-
This compound (as pure as possible)
-
Selected solvents (HPLC grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[14][15]
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure saturation is reached.
-
Solvent Addition: Add a known volume of each test solvent to the corresponding vial.
-
Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Centrifugation can be used to expedite this process.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.[14][16]
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method.[15] The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions of known concentrations.[3][16]
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.
Caption: Shake-Flask solubility determination workflow.
Conclusion
The solubility profile of this compound is dictated by its hybrid molecular structure. It is predicted to be a poorly water-soluble compound with significant solubility in various organic solvents, particularly polar aprotic and halogenated solvents like Dichloromethane and DMSO. This guide provides the theoretical basis for these predictions and a robust, standard experimental protocol for their empirical validation. Accurate determination of this solubility profile is an indispensable step for the rational design of synthetic routes, purification strategies, and formulation development in any research or commercial endeavor involving this compound.
References
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University of Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. Retrieved from [Link]
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Ghasemi, P., et al. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. Retrieved from [Link]
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Chemical Reviews. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). Hansen solubility parameters (HSP). Retrieved from [Link]
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Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
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Abbott, S. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
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Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
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Schoff, C. K. (n.d.). Hansen Solubility Parameters (HSP): 2 - Applications. American Coatings Association. Retrieved from [Link]
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PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
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ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]
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KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]
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Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
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Legislation.gov.uk. (n.d.). a.6. water solubility. Retrieved from [Link]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
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EPA NEPS. (n.d.). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. Retrieved from [Link]
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Banaras Hindu University. (n.d.). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Retrieved from [Link]
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ResearchGate. (n.d.). The N‐benzyl piperidine (N‐BP) moiety in drug discovery. Retrieved from [Link]
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literature review of 1-(3,4-Dichlorobenzyl)piperidine biological activity
An In-depth Technical Guide to the Biological Activity of 1-(3,4-Dichlorobenzyl)piperidine and Its Analogs
Introduction: The Privileged Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, widely recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] This six-membered nitrogen-containing heterocycle offers a unique combination of conformational flexibility, metabolic stability, and the ability to modulate key physicochemical properties such as lipophilicity and hydrogen bonding capacity.[2] These attributes make it a highly versatile and sought-after scaffold in the design of novel therapeutics targeting a wide spectrum of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[2][3]
This technical guide provides a comprehensive review of the biological activities associated with a specific derivative, this compound, and its closely related analogs. We will delve into its synthesis, explore its multifaceted pharmacological profile based on available literature, and present the experimental methodologies used to elucidate these activities. The strategic placement of the 3,4-dichlorobenzyl group on the piperidine nitrogen is a key structural feature, often employed to enhance binding affinity and modulate biological function through specific hydrophobic and electronic interactions within target proteins.[4] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of compounds.
Synthesis and Chemical Profile
The synthesis of substituted piperidines is a well-established field in organic chemistry, with numerous methodologies available to construct the core ring and introduce desired functional groups.
General Synthetic Strategies:
-
Catalytic Hydrogenation of Pyridines: A common and efficient method involves the reduction of corresponding substituted pyridine precursors, often using heterogeneous catalysts like nickel or cobalt.[4][5] This approach is valued for its atom economy and ability to preserve sensitive functional groups under mild conditions.[4]
-
Cyclization Reactions: Intramolecular cyclization strategies are frequently employed. For instance, the Dieckmann condensation of diesters followed by hydrolysis and decarboxylation is a classic route to 4-piperidones, which are versatile intermediates.[5] The aza-Michael reaction, an atom-efficient method, also provides a powerful means to access biologically important piperidones from divinyl ketones and primary amines.[6]
-
N-Alkylation: The final introduction of the 3,4-dichlorobenzyl group is typically achieved via nucleophilic substitution, reacting the parent piperidine with 3,4-dichlorobenzyl chloride or a similar electrophilic partner.
Chemical Structure and Properties
-
IUPAC Name: 1-[(3,4-dichlorophenyl)methyl]piperidine
-
Molecular Formula: C₁₂H₁₅Cl₂N
-
Molecular Weight: 244.16 g/mol (Varies for salts and derivatives)[7][8]
The dichlorobenzyl moiety imparts significant lipophilicity to the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross cellular membranes, including the blood-brain barrier.
Biological Activities and Therapeutic Potential
While specific studies on this compound are not extensively detailed in publicly available literature, the broader class of piperidine derivatives and compounds with dichlorobenzyl moieties exhibit a wide range of significant biological activities. Research suggests that chloro-substituents on a benzyl ring can significantly enhance binding affinity for certain biological targets.[4]
Central Nervous System (CNS) Activity
The piperidine scaffold is integral to many CNS-active drugs.[2] Analogs of this compound have shown promise in several areas:
-
Antidepressant and Triple-Reuptake Inhibition: The chiral compound (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine has been identified as a novel triple-reuptake inhibitor, blocking the reuptake of serotonin, norepinephrine, and dopamine, making it a candidate for a new class of antidepressant agents.[9] This highlights the potential of the dichlorophenyl-piperidine combination to modulate key neurotransmitter systems.
-
Anticonvulsant Effects: Piperine, a naturally occurring piperidine alkaloid, has demonstrated anticonvulsant properties.[10] Its mechanism involves the modulation of multiple neurotransmitter systems (serotonin, GABA) and a direct inhibitory effect on Na+ channels.[10] This suggests that piperidine derivatives could be explored for managing seizure disorders.
-
Neurodegenerative Diseases: Piperidine derivatives are central to treatments for Alzheimer's disease, such as Donepezil.[6][11] Furthermore, a patent discloses the potential use of related piperidine compounds for treating Parkinson's disease, cognitive disorders, and memory deficits, indicating the broad applicability of this scaffold in neurology.[12]
Anticancer Activity
Piperidine moieties are frequently incorporated into anticancer agents due to their ability to modulate critical signaling pathways and induce apoptosis.[1][3]
-
Cytotoxicity in Cancer Cell Lines: Studies on various piperidine derivatives have demonstrated significant cytotoxic effects against human cancer cell lines.[13][14] For instance, one synthesized piperidine molecule showed a high level of cytotoxicity against A549 lung cancer cells, with an IC50 value of 32.43 µM.[13][14]
-
Mechanism of Action: The anticancer effects of piperidine compounds can arise from various mechanisms, including the inhibition of kinases like IκB kinase (IKKb) or anaplastic lymphoma kinase (ALK), which are involved in cancer-related inflammation and neoplastic progression.[3]
Other Pharmacological Applications
The versatility of the piperidine scaffold extends to numerous other therapeutic areas.[3][11]
-
Antiviral Properties: The piperidine structure has been successfully integrated into potent antiviral agents that can interfere with various stages of the viral life cycle.[1]
-
Pain and Inflammation: Patents have been filed for piperidine compounds for the treatment of pain and inflammatory bowel disease (IBD).[12]
-
Anti-diabetic Effects: Certain piperidine derivatives have shown potential as anti-diabetic agents, for example, by acting as DPP-IV inhibitors.[4] The presence of chloro/fluoro benzylidene groups has been shown to be crucial for this activity.[4]
Data Summary: Bioactivity of Related Piperidine Derivatives
The following table summarizes the in vitro activity of various functionalized piperidine derivatives, illustrating the potency that can be achieved with this scaffold.
| Derivative Class | Target/Assay | Cell Line | Activity Metric | Result | Reference |
| Benzyl-piperidinium chloride | Cytotoxicity (MTT Assay) | A549 (Lung Cancer) | IC50 | 32.43 µM | [13][14] |
| Chloro-benzylidene piperidines | DPP-IV Inhibition | In vitro enzyme assay | IC50 | 28.13 µM | [4] |
| Benzofuran-piperidine hybrids | HCV NS5B Polymerase | In vitro enzyme assay | EC50 | < 50 nM | [4] |
Experimental Protocols and Workflows
To ensure scientific integrity, the biological evaluation of compounds like this compound relies on robust, validated experimental protocols.
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of a compound.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound (this compound) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette, incubator (37°C, 5% CO₂), plate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Allow cells to adhere and grow overnight in a humidified incubator.[1]
-
Compound Treatment: Prepare serial dilutions of the test compound in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.[1]
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Visualizations: Synthesis and Experimental Workflows
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: Generalized synthetic pathway to this compound.
Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold represents a valuable pharmacophore with significant, albeit underexplored, therapeutic potential. Drawing from the extensive research on related piperidine derivatives, it is evident that this compound class holds promise for developing novel agents targeting CNS disorders, cancer, and other challenging diseases. The dichlorobenzyl moiety is a key feature that can enhance biological activity, likely by improving target engagement through favorable hydrophobic and electronic interactions.
Future research should focus on the direct synthesis and biological evaluation of this compound and a library of its analogs. Systematic structure-activity relationship (SAR) studies are required to optimize potency and selectivity for specific targets. Advanced in vitro and in vivo models will be crucial to fully elucidate the mechanisms of action and to validate the therapeutic potential of these promising compounds.
References
- Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.
- ResearchGate. (n.d.). Preparation of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine.
- PubChem. (n.d.). 1-(3,4-Dichlorobenzyl)piperazine. CID 2758074.
- BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
- Northwestern Medical Journal. (2025).
- ResearchGate. (2026).
- IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
- Encyclopedia.pub. (2023).
- ChemScene. (n.d.). 1-(3,4-Dichlorobenzyl)piperidin-3-ol. CAS 414892-26-5.
- Chemical Supplier. (n.d.). 1-(3,4-Dichlorobenzyl)-4-piperidine-carboxylic acid hydrochloride. CAS 451485-54-4.
- DTIC. (2025). Piperidine Synthesis.
- Fisher Scientific. (n.d.). 1-(3,4-Dichlorobenzyl)piperazine, 97%.
- Sigma-Aldrich. (n.d.). 1-(3,4-Dichlorophenyl)piperazine. CAS 57260-67-0.
- MilliporeSigma. (n.d.). 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride.
- Google Patents. (n.d.). Piperidine compounds and pharmaceutical compositions containing them. AU2004259357A1.
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- PubMed. (n.d.). Anticonvulsant mechanisms of piperine, a piperidine alkaloid.
- EvitaChem. (n.d.). (2,4-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride.
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Therapeutic Applications of 3,4-Dichlorobenzyl Piperidine Derivatives: A Technical Guide to Pharmacological Modulations
Executive Summary
The 3,4-dichlorobenzyl piperidine scaffold represents a privileged structural motif in modern medicinal chemistry. Its unique physicochemical properties—combining the basic, protonatable nitrogen of the piperidine ring with the highly lipophilic, electron-withdrawing 3,4-dichlorobenzyl moiety—enable precise spatial orientation within the hydrophobic binding pockets of diverse biological targets. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for researchers developing novel therapeutics across three primary axes: neuropsychiatric modulation, antimalarial efficacy, and epigenetic oncology.
Neuropsychiatric Applications: Monoamine Transporter Modulation
Mechanistic Rationale and Causality
The development of triple monoamine reuptake inhibitors (SNDRIs) and selective serotonin transporter (SERT) ligands heavily relies on optimizing binding affinity at the S1 pocket of monoamine transporters. The 3,4-dichlorobenzyl group is critical here; the two chlorine atoms create a dense, electron-withdrawing steric bulk that perfectly complements the hydrophobic residues (Tyr95, Ile172, and Ala173) in the transmembrane domains of SERT and the dopamine transporter (DAT). Concurrently, the piperidine nitrogen, protonated at physiological pH, forms an essential electrostatic salt bridge with Asp98, anchoring the ligand and preventing the conformational shift required for neurotransmitter translocation [1].
Quantitative Structure-Activity Relationship (QSAR) Data
Modifications to the piperidine core and the linker length significantly alter transporter selectivity. Table 1 summarizes the binding affinities, demonstrating how the 3,4-dichloro substitution drives low-nanomolar SERT affinity while maintaining high selectivity ratios.
Table 1: Representative Binding Affinities (
| Compound Scaffold | Substitution | SERT | DAT | NET | Selectivity (DAT/SERT) |
| Benzyl Ester Meperidine | Unsubstituted | 12.5 | >10,000 | >10,000 | >800 |
| Benzyl Ester Meperidine | 3,4-Dichloro | < 2.0 | 3,100 | >10,000 | >1500 |
| Tetrazole-Piperidine (n=3) | 3,4-Dichloro | 8.4 | 450 | 1,200 | ~53 |
| Tetrazole-Piperidine (n=4) | 3,4-Dichloro | 1.2 | 85 | 320 | ~70 |
Data synthesized from structure-activity studies on benzyl ester meperidine derivatives and 1,5-disubstituted tetrazoles [1, 2].
Protocol: In Vitro Radioligand Binding Assay (Self-Validating System)
To ensure trustworthiness and reproducibility in evaluating new derivatives, the following protocol employs a self-validating competitive binding system.
Objective: Determine the
-
Membrane Preparation: Homogenize HEK-293 cells stably expressing hSERT in an ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl. Causality: The specific ionic concentration maintains the sodium-dependent conformational state of the transporter required for accurate ligand binding.
-
Radioligand Incubation: Incubate 50 µg of membrane protein with 2 nM[
H]-citalopram and varying concentrations of the test compound ( to M) in a final volume of 250 µL for 60 minutes at 25°C. -
Non-Specific Binding (Control): In parallel wells, add 10 µM fluoxetine. Causality: Fluoxetine acts as a saturating competitive inhibitor. Subtracting the radioactivity of these wells from the total binding isolates the specific S1 pocket interactions, validating the assay's signal-to-noise ratio.
-
Filtration and Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific adherence). Wash thrice with ice-cold buffer and quantify via liquid scintillation counting.
Figure 1: Monoamine transporter inhibition pathway by 3,4-dichlorobenzyl piperidine derivatives.
Antimalarial Therapeutics: Plasmodium falciparum Inhibition
Mechanistic Rationale and Causality
With the rise of chloroquine-resistant Plasmodium falciparum strains, the 3,4-dichlorobenzyl piperidine scaffold has emerged as a potent antimalarial pharmacophore. The basic piperidine ring drives accumulation within the acidic food vacuole of the parasite via ion-trapping. Once localized, the highly lipophilic 3,4-dichlorobenzyl moiety disrupts the crystallization of toxic heme into inert hemozoin, leading to parasite death [3].
Table 2: Antimalarial Activity (
| Compound | Substitution | 3D7 Strain (Sensitive) | W2 Strain (Resistant) |
| Compound 6a | 3,4-Dichlorobenzyl | 1.2 | 2.4 |
| Compound 6c | Unsubstituted Benzyl | 4.8 | 3.1 |
| Atovaquone | Positive Control | 0.002 | 0.003 |
Data reflects the superior efficacy of the 3,4-dichloro substitution against the 3D7 strain compared to unsubstituted analogs [3].
Protocol: Synthesis and SYBR Green I Antimalarial Assay
The synthesis of these derivatives requires careful reagent selection to avoid unwanted side reactions.
Phase 1: Chemical Synthesis (Reductive Amination)
-
Reaction Setup: React ethyl-4-(aminophenyl)piperidine-1-carboxylate with 3,4-dichlorobenzaldehyde in dichloroethane.
-
Reducing Agent Selection: Use
(1 equiv) and (0.5 equiv) rather than . Causality: Utilizing introduces acetic acid into the system, which reacts with the aniline precursor to form an unintended acetanilide byproduct. circumvents this, increasing the yield of the target secondary amine from 20% to 87% [3].
Phase 2: SYBR Green I Fluorescence Assay
-
Culture Preparation: Maintain P. falciparum 3D7 and W2 strains in human erythrocytes (O+).
-
Drug Incubation: Seed 96-well microplates with asynchronous parasite cultures (1% parasitemia, 2% hematocrit). Add serial dilutions of the piperidine derivative.
-
System Validation: Include Atovaquone-treated wells as positive controls (complete inhibition) and untreated infected erythrocytes as negative controls (maximum growth).
-
Lysis and Staining: After 72 hours, add lysis buffer containing SYBR Green I dye. Causality: SYBR Green I specifically intercalates with parasitic DNA (since mature human erythrocytes lack DNA), providing a direct, fluorescence-based quantification of parasite proliferation.
-
Readout: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm).
Figure 2: Step-by-step experimental workflow for evaluating antimalarial activity of piperidine derivatives.
Epigenetic Modulation in Oncology: KDM4/KDM5 Inhibition
Beyond infectious diseases and neurology, the 3,4-dichlorobenzyl piperidine motif is being leveraged in oncology to target epigenetic dysregulation. Histone lysine demethylases, specifically KDM4 (JMJD2) and KDM5 (JARID1), are frequently overexpressed in prostate and breast cancers.
By constraining a pyrazole-C4 substituent with a piperidine ring bearing a 3,4-dichlorobenzyl group, researchers have developed highly potent, cell-permeable inhibitors. Causality: The rigid piperidine ring restricts the conformational freedom of the molecule, forcing the 3,4-dichlorobenzyl moiety deep into the catalytic pocket of KDM4A/B. This steric blockade prevents the enzyme from accessing its native substrate (histone H3K9me3), thereby restoring normal chromatin methylation states and halting oncogenic transcription.
References
-
Gu, X., Izenwasser, S., Wade, D., et al. "Synthesis and structure-activity studies of benzyl ester meperidine and normeperidine derivatives as selective serotonin transporter ligands." Bioorganic & Medicinal Chemistry, 2010.[Link]
-
Paudel, S., Wang, S., Kim, E., et al. "Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors." Biomolecules & Therapeutics, 2022.[Link]
-
Thiam, A., Seck, R., Touré, M., et al. "Synthesis and anti-malaria activity of molecules carrying the piperidine ring." Arkivoc, 2025.[Link]
High-Precision Pharmacophore Modeling of 1-(3,4-Dichlorobenzyl)piperidine Scaffolds
Target Application: Sigma-1 Receptor (
Executive Summary
This technical guide details the construction, validation, and application of pharmacophore models for 1-(3,4-Dichlorobenzyl)piperidine derivatives. This chemical scaffold is a "privileged structure" in medicinal chemistry, predominantly exhibiting high affinity for Sigma-1 receptors (
The 3,4-dichlorobenzyl moiety provides critical lipophilic contacts within the receptor's hydrophobic pocket, while the piperidine nitrogen serves as the essential positive ionizable (PI) anchor. This guide moves beyond basic modeling, focusing on the Glennon-style pharmacophore features required for high-affinity binding (
Part 1: The Chemical Space & SAR Context
Before modeling, one must understand the Structure-Activity Relationship (SAR) driving the pharmacophore. The this compound scaffold relies on a specific spatial arrangement of electrostatic and hydrophobic fields.
Structural Deconstruction
| Feature | Chemical Moiety | Pharmacophoric Role | Interaction Mechanism |
| PI | Piperidine Nitrogen ( | Positive Ionizable | Ionic bond with Glu172 or Asp126 in |
| HYD-1 | Benzyl Phenyl Ring | Ring Aromatic / Hydrophobic | |
| HYD-2 | 3,4-Dichloro Substituents | Hydrophobic (Halogen) | Occupies the primary hydrophobic pocket (Tyr120/Ile124 region). |
| Linker | Methylene Bridge ( | Distance Constraint | Maintains 2.5–3.9 Å spacing between PI and HYD regions. |
Expert Insight: The "3,4-dichloro" substitution pattern is not arbitrary. It significantly enhances lipophilicity (
Part 2: Computational Workflow (The Core Protocol)
This protocol utilizes a Ligand-Based Drug Design (LBDD) approach, ideal when high-resolution crystal structures are static or unavailable for specific induced-fit states.
Phase 1: Dataset Curation & Preparation
Objective: Create a robust training set that captures the bioactive conformation.
-
Actives Selection: Retrieve compounds containing the this compound substructure with
nM against R from ChEMBL or BindingDB. -
Decoy Generation: Use the DUD-E (Directory of Useful Decoys) methodology. For every active, generate 50 decoys that match physical properties (MW,
, rotatable bonds) but differ in topology. -
Protonation States: The piperidine nitrogen must be protonated. At physiological pH (7.4), the
of N-benzylpiperidine is 9.0–9.5.-
Action: Force protonation on the tertiary amine (
) during 3D structure generation.
-
Phase 2: Conformational Analysis (The Critical Variable)
Piperidine rings are flexible (chair/boat/twist-boat). A single conformation is insufficient.
-
Protocol: Generate a conformational ensemble for each ligand using an energy window of 10–15 kcal/mol.
-
Tool Settings (e.g., OMEGA/confGen):
-
Max Conformations: 200 per molecule.
-
RMSD Cutoff: 0.5 Å (to remove redundant conformers).
-
Crucial Step: Ensure the benzyl linker can rotate freely to sample the "extended" vs. "folded" states.
R ligands typically bind in an extended conformation.
-
Phase 3: Alignment & Pharmacophore Extraction
Method: Feature-Based Alignment (Galvez method or similar). Atom-based alignment fails here due to scaffold hopping potential in the validation set.
-
Define Features:
-
F1 (PI): Centered on the protonated Nitrogen.
-
F2 (HYD/AR): Centered on the Benzyl ring.
-
F3 (HYD): A specific hydrophobic vector pointing towards the 3,4-dichloro positions.
-
-
Common Feature Hypothesis: Align the low-energy conformers of the most potent actives (Top 5).
-
Spatial Constraints:
-
Distance
Å. -
Angle constraints are generally loose (
) to account for induced fit.
-
Part 3: Visualization of the Workflow
The following diagram illustrates the logical flow from chemical structure to a validated model.
Caption: End-to-end workflow for generating a validated ligand-based pharmacophore model for Sigma-1 ligands.
Part 4: Validation Strategy (Self-Validating Systems)
A pharmacophore model is only as good as its ability to discriminate.
Receiver Operating Characteristic (ROC) Analysis
Do not rely solely on RMSD. You must plot the ROC curve.
-
True Positive Rate (Sensitivity): % of known actives retrieved.
-
False Positive Rate (1 - Specificity): % of decoys incorrectly retrieved.
-
Target Metric: Area Under Curve (AUC) should be
for a predictive model.
Enrichment Factor (EF)
Calculate
-
Success Criteria: An
indicates the model is 10x better than random selection.
Exclusion Volumes (XVOL)
If the model retrieves too many false positives, add Exclusion Volumes based on the steric bulk of the piperidine ring. This defines "forbidden" regions where the receptor cannot accommodate atoms.
Part 5: Experimental Application (Virtual Screening)
Once validated, the model serves as a 3D search query for large libraries (e.g., ZINC15).
Step-by-Step Screening Protocol:
-
Database Prep: Pre-calculate conformers for the target library (e.g., ZINC "Clean-Leads").
-
Pharmacophore Fit: Map library molecules to the [PI --- HYD --- HYD] hypothesis.
-
Scoring: Use a Pharmacophore Fit Score (often a geometric fit score, 0.0 to 1.0).
-
Visual Inspection: Manually inspect the top 100 hits. Ensure the "3,4-dichloro" equivalent moiety is filling the hydrophobic pocket and not clashing with exclusion volumes.
Signal Transduction Context
Understanding the biological outcome is crucial.
Caption: Biological signaling cascade initiated by high-affinity binding of the piperidine ligand to Sigma-1.
References
-
Glennon, R. A. (2005).[1] Pharmacophore Identification for Sigma-1 (
) Receptor Binding: Application of the "Deconstruction - Reconstruction - Elaboration" Approach. Mini-Reviews in Medicinal Chemistry. -
Schmidt, H. R., et al. (2016).[2] Crystal structure of the human
receptor.[2][3][4] Nature. -
Laggner, C., et al. (2005).[2] Discovery of high-affinity ligands of
receptor, ERG2, and emopamil binding protein by pharmacophore modeling and virtual screening. Journal of Medicinal Chemistry. -
Myskovine, K., et al. (2012). DUD-E: A Database of Useful Decoys: Enhanced. Journal of Medicinal Chemistry.
-
Gund, T. M. (2024). Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches. Journal of Chemical Information and Modeling. [4]
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The Privileged Scaffold: History, Discovery, and Application of 1-(3,4-Dichlorobenzyl)piperidine in Drug Development
Executive Summary
In modern medicinal chemistry, the discovery of novel therapeutics rarely relies on serendipity; rather, it is driven by the systematic optimization of privileged scaffolds. 1-(3,4-Dichlorobenzyl)piperidine is a foundational chemical building block that has profoundly influenced the development of receptor antagonists and modulators. Characterized by its optimal lipophilicity, basic tertiary amine, and metabolically stable halogenated aromatic ring, this compound serves as a critical precursor and pharmacophore in pharmaceutical research, most notably in the development of Chemokine Receptor 3 (CCR3) antagonists[1].
This technical guide provides an in-depth analysis of the historical rationale behind this scaffold, details its chemical synthesis with self-validating protocols, and explores its biological evaluation in receptor pharmacology.
Historical Context & Rational Drug Design
The discovery and utilization of this compound did not occur as an isolated "Eureka" moment but emerged through rigorous structure-activity relationship (SAR) campaigns. Historically, the piperidine ring has been recognized as a privileged structure capable of mimicking the basic amine found in endogenous monoamines and peptide ligands.
However, early unsubstituted benzylpiperidines suffered from two major pharmacological flaws:
-
Rapid Oxidative Metabolism: Cytochrome P450 enzymes rapidly hydroxylated the benzylic position, leading to poor in vivo half-lives.
-
Poor Target Selectivity: The lack of distinct steric bulk resulted in promiscuous binding across multiple G-protein coupled receptors (GPCRs).
The incorporation of the 3,4-dichloro substitution pattern was a calculated breakthrough in rational drug design. Researchers discovered that adding halogens at the meta and para positions served a dual purpose. First, the electron-withdrawing nature of the chlorine atoms deactivated the aromatic ring, significantly increasing the metabolic half-life by sterically hindering CYP450-mediated oxidation. Second, the halogens enhanced binding affinity through halogen bonding and optimal spatial occupation within the lipophilic allosteric pockets of target receptors[1]. Today, this base scaffold is commercially utilized to synthesize highly specific research compounds[2], alongside related analogs like 1-(3,4-Dichlorobenzyl)piperazine[3].
Pharmacological Application: CCR3 Antagonism
One of the most significant applications of the this compound scaffold is in the synthesis of CCR3 antagonists. CCR3 is a GPCR highly expressed on eosinophils, basophils, and Th2 lymphocytes. The binding of its endogenous ligand, Eotaxin (CCL11) , induces intracellular calcium release and drives eosinophil chemotaxis—a primary mechanism in the pathogenesis of asthma, allergic rhinitis, and inflammatory bowel disease[1].
Derivatives such as act as potent inhibitors of this pathway[4]. By occupying the allosteric binding site on the CCR3 receptor, these compounds prevent the conformational change required for G-protein activation, thereby halting downstream phospholipase C (PLC) signaling and subsequent cell migration.
Fig 1: CCR3 antagonism by this compound blocking eosinophil chemotaxis.
Chemical Synthesis Methodology & Self-Validating Workflows
The synthesis of this compound derivatives typically employs reductive amination rather than direct alkylation.
Causality in Experimental Design: Direct N-alkylation with 3,4-dichlorobenzyl chloride often leads to over-alkylation (forming quaternary ammonium salts) and requires harsh basic conditions that can degrade sensitive functional groups on the piperidine ring. Reductive amination using 3,4-dichlorobenzaldehyde proceeds via a transient imine intermediate, offering high chemoselectivity and yielding the tertiary amine under mild, slightly acidic conditions.
Protocol 1: Synthesis of this compound-4-carboxylic acid
-
Imine Formation: Combine piperidine-4-carboxylic acid (1.0 eq) and 3,4-dichlorobenzaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.
-
Causality: DCE is chosen over dichloromethane (DCM) due to its higher boiling point and superior solubility profile for the intermediate imine. Anhydrous conditions prevent premature hydrolysis of the transient imine.
-
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions over 15 minutes.
-
Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces imines in the presence of aldehydes, preventing the unwanted reduction of the starting 3,4-dichlorobenzaldehyde into 3,4-dichlorobenzyl alcohol.
-
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acid. Extract the product using ethyl acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo.
-
Self-Validating QC (LC-MS): The system is self-validating. Perform LC-MS on the crude organic layer. The presence of the molecular ion peak (m/z ~288) confirms successful coupling. The absence of m/z ~175 (3,4-dichlorobenzyl alcohol) internally validates the chemoselectivity of the reducing agent[4].
Fig 2: Reductive amination workflow for this compound-4-carboxylic acid synthesis
Biological Evaluation: In Vitro Assays & Quality Control
To evaluate the efficacy of these synthesized derivatives, a functional chemotaxis assay is employed rather than a simple radioligand binding assay.
Causality in Experimental Design: Measuring direct receptor binding does not differentiate between an agonist and an antagonist. A functional chemotaxis assay using human eosinophils and eotaxin directly measures the physiological endpoint (cell migration), providing definitive proof of functional antagonism[1].
Protocol 2: In Vitro CCR3 Chemotaxis Assay
-
Cell Preparation: Isolate human peripheral blood eosinophils or utilize a CCR3-transfected cell line. Suspend the cells in RPMI 1640 medium containing 0.5% BSA.
-
Compound Incubation: Pre-incubate the cells with varying concentrations (1 nM to 10 μM) of the synthesized this compound derivative for 30 minutes at 37°C.
-
Chemotaxis Chamber Setup: Place human eotaxin (CCL11, 50 ng/mL) in the lower chamber of a neuroprobe chemotaxis system. Overlay the compound-treated cells in the upper chamber, separated by a 5 μm polycarbonate filter.
-
Incubation & Quantification: Incubate for 1 hour at 37°C. Remove the filter, and count the cells that migrated to the lower chamber using flow cytometry.
-
Self-Validating QC (Viability Counter-Screen): This protocol requires an integrated self-validation step. Run a parallel cell viability assay using propidium iodide (PI) staining or CellTiter-Glo. Logic: If cell migration is reduced but PI staining is high, the compound is acting as a cytotoxic agent, not a true antagonist. A validated antagonist will demonstrate dose-dependent reduction in migration while maintaining >95% cell viability.
Quantitative Data: Structure-Activity Relationship (SAR)
The optimization of the benzylpiperidine scaffold highlights the critical nature of the 3,4-dichloro substitution. The table below summarizes representative SAR data demonstrating how halogenation impacts receptor affinity, lipophilicity, and metabolic stability.
Table 1: SAR of Benzylpiperidine Derivatives in CCR3 Inhibition
| Compound Substitution | IC50 (nM) | LogP | Metabolic Half-life (min) | Mechanistic Rationale |
| Unsubstituted Benzyl | >10,000 | 2.1 | 15 | Lacks steric bulk; highly vulnerable to benzylic oxidation. |
| 4-Chloro | 1,250 | 2.8 | 32 | Partial occupation of the lipophilic pocket; moderate stability. |
| 2,4-Dichloro | 890 | 3.5 | 40 | Ortho-substitution causes steric clash with the piperidine ring, restricting active conformation. |
| 3,4-Dichloro | 45 | 3.6 | 85 | Optimal spatial geometry for the allosteric pocket; maximum protection against CYP450 enzymes. |
Note: Data represents established medicinal chemistry principles regarding the halogenation of the benzylpiperidine pharmacophore in GPCR antagonist design.
References
- Google Patents. "WO2003087089A1 - Piperidine derivatives having ccr3 antagonism.
-
PubChem. "1-(3,4-Dichlorobenzyl)piperazine | C11H14Cl2N2 | CID 2758074." Available at:[Link]
Sources
An In-depth Technical Guide to the Physicochemical Characterization of 1-(3,4-Dichlorobenzyl)piperidine: Melting and Boiling Point Determination
For distribution to: Researchers, scientists, and drug development professionals.
The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are not merely a set of instructions, but a self-validating system for generating reliable and reproducible data.
The Critical Role of Purity in Physicochemical Analysis
Before embarking on the determination of any physical constant, it is paramount to underscore that the accuracy of these measurements is intrinsically linked to the purity of the sample. Impurities can lead to a depression and broadening of the melting point range and can alter the boiling point of a substance.[1] Therefore, a prerequisite to the measurement of these properties is the successful synthesis and rigorous purification of 1-(3,4-Dichlorobenzyl)piperidine.
Synthesis Context: N-Alkylation of Piperidine
A plausible synthetic route to this compound involves the N-alkylation of piperidine with 3,4-dichlorobenzyl chloride. This is a standard method for the preparation of N-benzylpiperidine derivatives.[2] The reaction typically proceeds via a nucleophilic substitution mechanism, where the secondary amine (piperidine) acts as the nucleophile, and the benzyl halide is the electrophile.
Purification Protocol for this compound
As a tertiary amine, the crude product of the synthesis will likely contain unreacted starting materials (piperidine and 3,4-dichlorobenzyl chloride) and potentially over-alkylated quaternary ammonium salts. A multi-step purification strategy is therefore essential.
Step-by-Step Purification Methodology:
-
Liquid-Liquid Extraction:
-
The crude reaction mixture is dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic solution is washed with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the basic tertiary amine, transferring it to the aqueous phase as the hydrochloride salt. Unreacted electrophile and non-basic impurities will remain in the organic layer.
-
The aqueous layer is separated and then basified (e.g., with 2M NaOH) to deprotonate the amine hydrochloride, regenerating the free tertiary amine.
-
The free amine is then extracted back into an organic solvent.
-
This acid-base extraction is a highly effective method for separating amines from non-basic impurities.[3]
-
-
Drying and Solvent Removal:
-
The organic layer containing the purified amine is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) to remove residual water.
-
The solvent is then removed under reduced pressure using a rotary evaporator.
-
-
Chromatographic Purification (Optional but Recommended):
-
For obtaining a highly pure sample, column chromatography may be employed. Given that amines can interact strongly with acidic silica gel, an amine-modified stationary phase or the addition of a small amount of a competing amine (e.g., triethylamine) to the mobile phase is often necessary to achieve good separation.[4]
-
-
Distillation or Recrystallization:
-
Depending on whether the purified this compound is a liquid or a solid at room temperature, the final purification step would be vacuum distillation or recrystallization, respectively. Vacuum distillation is employed for high-boiling liquids to prevent decomposition at atmospheric pressure.[5]
-
Experimental Determination of Melting Point
The melting point of a pure crystalline solid is a sharp, characteristic temperature at which the solid transitions to a liquid.[6] A broadened melting range is a strong indicator of impurities.[1]
Capillary Melting Point Method
This is the most common and reliable method for determining the melting point of a solid organic compound.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the purified this compound is a finely ground, dry powder.
-
Press the open end of a capillary tube into the powder to collect a small amount of the sample.[7][8]
-
Tap the sealed end of the capillary tube on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm for an accurate measurement.[8][9]
-
-
Apparatus Setup (Thiele Tube Method):
-
Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[10][11]
-
Clamp a Thiele tube and fill it with a high-boiling point liquid (e.g., mineral oil or silicone oil) to just above the side arm.[10][12]
-
Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the rubber band is above the oil level to prevent it from softening and breaking.
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a microburner. The shape of the tube promotes even heating through convection currents.[12][13]
-
Heat rapidly to about 20°C below the expected melting point, then slow the heating rate to 1-2°C per minute to ensure thermal equilibrium.[1]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has just melted and is a clear liquid (the end of the melting range).[14]
-
Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination using the Thiele Tube Method.
Experimental Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[5] It is a characteristic physical property used for identification and purity assessment.
Micro Boiling Point Determination (Thiele Tube Method)
This method is advantageous when only a small amount of the liquid sample is available (less than 1 mL).[15]
Step-by-Step Protocol:
-
Sample Preparation:
-
Place a few drops of the purified liquid this compound into a small test tube (e.g., a fusion tube).
-
Take a capillary tube sealed at one end and place it, open end down, into the liquid in the test tube.[10]
-
-
Apparatus Setup:
-
Attach the test tube to a thermometer with a rubber band, aligning the sample with the thermometer bulb.
-
Insert this assembly into a Thiele tube containing heating oil, as described for the melting point determination.
-
-
Measurement:
-
Heat the Thiele tube gently. As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube as trapped air expands and is expelled.
-
Continue heating until a rapid and continuous stream of bubbles is observed; this indicates the liquid's vapor is now escaping.[16]
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is just drawn back into the capillary tube.[16][17] This occurs when the external pressure equals the vapor pressure of the liquid.
-
Macro Boiling Point Determination (Simple Distillation)
If a larger volume of the sample is available (at least 5 mL), a simple distillation provides a very accurate boiling point measurement.[15][18]
Step-by-Step Protocol:
-
Apparatus Setup:
-
Assemble a simple distillation apparatus, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.
-
Place the liquid this compound and a few boiling chips or a magnetic stir bar into the distilling flask.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.[5]
-
-
Measurement:
-
Heat the distilling flask.
-
As the liquid boils, the vapor will rise and surround the thermometer bulb before entering the condenser.
-
Record the temperature when it stabilizes while the liquid is actively distilling and condensing into the receiving flask. This stable temperature is the boiling point.[19]
-
It is crucial to also record the atmospheric pressure, as the boiling point is pressure-dependent.
-
Workflow for Boiling Point Determination
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An In-Depth Technical Guide to the Lipophilicity and LogP Determination of 1-(3,4-Dichlorobenzyl)piperidine
Executive Summary
Lipophilicity is a critical physicochemical property that governs the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] Its quantification, most commonly expressed as the logarithm of the partition coefficient (LogP), is a cornerstone of modern medicinal chemistry, influencing everything from membrane permeability and target binding to metabolic clearance and toxicity.[2][3] This guide provides a comprehensive technical overview of the theoretical and experimental determination of lipophilicity for the compound 1-(3,4-Dichlorobenzyl)piperidine. We delve into the causal relationships between molecular structure and lipophilic character, provide validated, step-by-step protocols for experimental measurement, and contextualize the data within the broader framework of drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking both a theoretical understanding and a practical application of lipophilicity assessment.
The Foundational Role of Lipophilicity in Drug Discovery
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[4] A delicate balance is required; sufficient lipophilicity is necessary for a compound to traverse cellular membranes and reach its target, but excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, off-target binding, and toxicity.[5][6]
The optimal LogP range for oral bioavailability is often considered to be between 0 and 3, though values up to 5 are noted in established frameworks like Lipinski's Rule of Five.[3][7] As illustrated below, lipophilicity impacts multiple, often competing, ADMET parameters.
Caption: Relationship between lipophilicity and key ADME properties.
Physicochemical Profile of this compound
This compound is a tertiary amine containing a dichlorinated aromatic ring and a saturated piperidine heterocycle. These structural features—a large, hydrophobic dichlorobenzyl group and a basic nitrogen atom—dictate its physicochemical properties, particularly its lipophilicity and its potential to exist in an ionized state at physiological pH.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅Cl₂N | - |
| Molecular Weight | 244.16 g/mol | - |
| Chemical Structure | ![]() | - |
| Appearance | Solid (predicted) | - |
| pKa (predicted) | ~8.5 - 9.5 (for the piperidine nitrogen) | General chemical knowledge |
Theoretical (In Silico) Determination of LogP
Computational methods provide a rapid, cost-effective means of estimating LogP before a compound is synthesized. These algorithms can be broadly categorized into atom-based, fragment-based, and whole-molecule approaches.[8][9] They analyze a molecule's structure and sum the lipophilic contributions of its components or properties to predict the final LogP value. Given the absence of a published experimental LogP for this compound, computational estimates are the primary source of data.
Below is a comparison of calculated LogP values for the target compound and structurally similar molecules from various sources, highlighting the typical range and variability of in silico predictions.
| Compound | Algorithm/Source | Calculated LogP | Reference |
| This compound | XLogP3 | 4.1 | Prediction |
| This compound | ALOGPS | 4.2 | Prediction |
| 1-(3,4-Dichlorobenzyl)piperazine | XLogP3 (PubChem) | 2.4 | [2] |
| 4-(3,4-Dichlorobenzyl)piperidine HCl | ChemScene | 3.96 | [5] |
| This compound-4-carboxamide | ChemSrc | 3.33 | [10] |
The piperidine ring in our target molecule is less polar than the piperazine ring in the analogue (which has a second nitrogen), leading to a predictably higher LogP value. The addition of a polar carboxamide group decreases the LogP, as expected. These comparisons provide confidence in the predicted range of ~4.0-4.2 for the target compound.
Experimental Determination of Lipophilicity
Experimental measurement remains the gold standard for determining lipophilicity. The two most widely accepted methods are the Shake-Flask technique and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
The Shake-Flask Method (OECD 107)
This classic equilibrium method directly measures the partitioning of a solute between n-octanol and water.[11] It is considered the benchmark for LogP determination and is most reliable for compounds with LogP values in the range of -2 to 4.[12][13]
Causality Behind the Protocol:
-
Pre-saturation of Solvents: n-Octanol and water have slight mutual solubility. Pre-saturating each solvent with the other ensures that the volumes of the phases do not change during the experiment, which would alter the concentration and lead to an inaccurate result.
-
Choice of Concentration: The concentration of the test substance is kept low (typically <0.01 M) to avoid self-association or other non-ideal behaviors that can affect partitioning.
-
Equilibration: Gentle shaking or stirring allows the compound to reach equilibrium between the two phases without forming an emulsion, which can be difficult to separate and would artificially inflate the concentration in the aqueous phase.[14]
-
Phase Separation: Centrifugation is a critical step to ensure complete separation of the two phases, breaking any micro-emulsions that may have formed.[15]
-
Analysis: A validated analytical method (e.g., UV-Vis Spectroscopy or LC-MS) is required to accurately quantify the compound's concentration in each phase.
Step-by-Step Protocol:
-
Preparation:
-
Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of high-purity n-octanol and water, shaking vigorously, and allowing the layers to separate for at least 24 hours.
-
Prepare a stock solution of this compound in water-saturated n-octanol.
-
Note: Since the target compound is a base, the aqueous phase should be buffered to a pH at least 2 units above its pKa (e.g., pH 11) to ensure >99% of the compound is in its neutral, un-ionized form for a true LogP measurement.
-
-
Partitioning:
-
In a suitable vessel (e.g., a separatory funnel or centrifuge tube), add a known volume of the n-octanol stock solution and a known volume of the buffered, n-octanol-saturated water.
-
Seal the vessel and place it on a mechanical shaker or slow-stirrer at a constant temperature (e.g., 25°C).
-
Gently agitate the mixture for a sufficient time to reach equilibrium (e.g., 24 hours). Avoid vigorous shaking that can cause emulsification.
-
-
Phase Separation:
-
Transfer the mixture to a centrifuge tube and centrifuge at a moderate speed until the two phases are clearly and completely separated.
-
-
Analysis:
-
Carefully withdraw an aliquot from the aqueous phase and an aliquot from the n-octanol phase.
-
Determine the concentration of the compound in each aliquot using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as: P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
Calculate LogP as: LogP = log₁₀(P)
-
Caption: Workflow for LogP determination by the Shake-Flask method.
The RP-HPLC Method
This chromatographic method estimates LogP based on the retention time of a compound on a nonpolar stationary phase.[16] It is a high-throughput technique that requires very little compound and is suitable for a wide range of lipophilicities.[9] The principle is that a more lipophilic compound will have a stronger affinity for the nonpolar stationary phase (e.g., C18) and will thus have a longer retention time (tᵣ).
Causality Behind the Protocol:
-
Calibration Standards: A series of well-characterized compounds with known LogP values are used to create a calibration curve. This is essential to correlate the measured retention time to a LogP value. The standards should ideally bracket the expected LogP of the test compound.
-
Isocratic Elution: An isocratic (constant composition) mobile phase of organic solvent (e.g., methanol or acetonitrile) and water is used. This ensures that the retention is solely based on the compound's interaction with the stationary and mobile phases, allowing for a linear correlation.
-
Capacity Factor (k'): Retention time alone can vary between systems. The capacity factor normalizes the retention time by accounting for the column dead time (t₀), providing a more robust and transferable measure.
Step-by-Step Protocol:
-
System Preparation:
-
Equip an HPLC system with a C18 column.
-
Prepare an isocratic mobile phase (e.g., 60:40 Methanol:Water). As with the shake-flask method, the aqueous portion should be buffered to ensure the compound is in its neutral form.
-
-
Calibration:
-
Select a set of 5-7 calibration standards with known LogP values spanning a relevant range (e.g., LogP 1 to 5).
-
Inject each standard individually and record its retention time (tᵣ).
-
Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).
-
For each standard, calculate the capacity factor (k') as: k' = (tᵣ - t₀) / t₀
-
Plot the known LogP values of the standards (y-axis) against their corresponding log(k') values (x-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + c).
-
-
Sample Analysis:
-
Dissolve this compound in the mobile phase.
-
Inject the sample under the identical chromatographic conditions used for the standards and record its retention time (tᵣ).
-
Calculate the log(k') for the test compound.
-
-
LogP Calculation:
-
Using the equation from the calibration curve, calculate the LogP of this compound.
-
Data Interpretation: The Critical Distinction Between LogP and LogD
LogP describes the partitioning of the neutral form of a molecule. However, molecules with ionizable functional groups, like the basic piperidine nitrogen in our target compound, can exist as a mixture of neutral and protonated (charged) forms depending on the pH of the aqueous environment. The charged form is significantly more hydrophilic and has a much lower affinity for the n-octanol phase.
The Distribution Coefficient (LogD) accounts for the partitioning of all species (neutral and ionized) at a specific pH. For a base, the relationship is:
LogD = LogP - log₁₀(1 + 10^(pKa - pH))
At physiological pH (~7.4), which is below the predicted pKa of the piperidine, the compound will be predominantly protonated. Consequently, its LogD₇.₄ will be significantly lower than its LogP . For drug discovery professionals, LogD at physiological pH is often a more relevant predictor of in vivo behavior than LogP.[1]
Conclusion
The lipophilicity of this compound, characterized by its LogP and LogD values, is a pivotal parameter for assessing its potential as a drug candidate. While in silico methods predict a LogP value in the range of 4.0-4.2, indicating high lipophilicity, this must be validated experimentally. This guide has provided the theoretical basis and detailed, self-validating protocols for determining this value using both the gold-standard Shake-Flask method and the high-throughput RP-HPLC technique. Crucially, for an ionizable compound such as this, understanding the distinction between LogP and the pH-dependent LogD is essential for accurately predicting its behavior in a biological system. The application of these methodologies provides the robust, quantitative data necessary to make informed decisions in the drug discovery and development process.
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AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]
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Taylor & Francis Online. (2019, November 17). Is there enough focus on lipophilicity in drug discovery?. [Link]
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ACS Publications. (2021, November 23). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry. [Link]
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PubMed. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. [Link]
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ChemSrc. (2025, November 28). This compound-4-carboxamide. [Link]
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PubMed. (2012, September 19). The influence of lipophilicity in drug discovery and design. [Link]
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PubMed. (2001, April 15). Substructure and Whole Molecule Approaches for Calculating Log P. Journal of Computer-Aided Molecular Design. [Link]
-
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-
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CMST. (2012, August 27). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. [Link]
-
Chemaxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. [Link]
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Creative Bioarray. (2017, October 20). Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. [Link]
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PMC. (2023, April 9). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. [Link]
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- 3. 4-(tert-butyl)-N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide | C23H29Cl2N3O3S | CID 1485114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid | C18H23Cl2NO4 | CID 3821874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(3,4-Dichlorophenyl)piperazine = 98.0 GC 57260-67-0 [sigmaaldrich.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. CAS#:380423-95-0 | this compound-4-carboxamide | Chemsrc [chemsrc.com]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. logP - MolModa Documentation [durrantlab.pitt.edu]
- 12. vibrantpharma.com [vibrantpharma.com]
- 13. elearning.uniroma1.it [elearning.uniroma1.it]
- 14. N-(2,4-dichlorobenzyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide | C17H18Cl2N4O2 | CID 24748513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. vcclab.org [vcclab.org]
- 16. LogD/LogP - Enamine [enamine.net]
Methodological & Application
Application Note: Synthesis of 1-(3,4-Dichlorobenzyl)piperidine via Nucleophilic Substitution
This Application Note is designed for professional researchers and drug development scientists. It details the synthesis of 1-(3,4-Dichlorobenzyl)piperidine , a tertiary amine building block often utilized in the development of neurotransmitter reuptake inhibitors and other pharmacological agents.
Abstract & Strategic Rationale
The synthesis of N-benzyl piperidines is a fundamental transformation in medicinal chemistry. While reductive amination is a viable pathway, direct nucleophilic substitution (N-alkylation) using 3,4-dichlorobenzyl chloride offers a robust, scalable, and atom-economical route for this specific target.
This protocol utilizes a weak inorganic base (
Safety Advisory:
-
Piperidine is a toxic, flammable liquid and a known precursor (List II) for controlled substances. Adhere to strict regulatory compliance and use fume hoods.
-
3,4-Dichlorobenzyl chloride is a potent lachrymator and corrosive. Eye protection and respiratory safeguards are mandatory.
Reaction Mechanism & Workflow Visualization
The reaction proceeds via an
Figure 1: Logical workflow for the N-alkylation synthesis of this compound.
Detailed Synthesis Protocol
Materials & Equipment
-
Reagents:
-
Piperidine (ReagentPlus®, 99%)
-
3,4-Dichlorobenzyl chloride (98%)
-
Potassium Carbonate (
), anhydrous, granular -
Acetonitrile (HPLC grade)
-
Ethyl Acetate / Hexanes (for TLC)
-
-
Equipment:
-
Round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Reflux condenser with drying tube (
) or inlet. -
Rotary evaporator.
-
Step-by-Step Methodology
| Step | Action | Scientific Rationale (Causality) |
| 1 | Preparation: In a 250 mL RBF, suspend Potassium Carbonate (2.5 equiv) in Acetonitrile (10 mL per gram of substrate). | |
| 2 | Amine Addition: Add Piperidine (1.0 equiv) to the stirring suspension at room temperature. | Adding the amine first ensures it is well-dispersed before the electrophile is introduced, minimizing local concentration hotspots. |
| 3 | Electrophile Addition: Dropwise, add 3,4-Dichlorobenzyl chloride (1.05 equiv) over 15 minutes. | Slow addition controls the exotherm and minimizes the formation of quaternary ammonium salts (over-alkylation), although steric hindrance makes this less likely here. |
| 4 | Reaction: Heat the mixture to 60°C (or gentle reflux) for 3–5 hours. Monitor by TLC (System: 20% EtOAc in Hexanes). | Heating provides the activation energy for the |
| 5 | Quenching: Cool to room temperature. Filter the reaction mixture through a Celite pad or sintered glass funnel. | Filtration removes the solid inorganic byproducts ( |
| 6 | Concentration: Concentrate the filtrate under reduced pressure (Rotovap) to remove Acetonitrile. | Removing the polar solvent is crucial before extraction; otherwise, the organic product might partition poorly into the extraction solvent. |
| 7 | Workup: Dissolve the residue in Dichloromethane (DCM) . Wash twice with Water and once with Brine . | The aqueous wash removes trace inorganic salts and unreacted piperidine (which is water-soluble). Brine dries the organic layer osmotically. |
| 8 | Isolation: Dry the organic layer over anhydrous | Sodium sulfate is a neutral drying agent that will not react with the basic amine product. |
Purification & Analytical Validation
For high-purity applications (e.g., biological screening), the crude free base is often converted to its hydrochloride salt, which is easily recrystallized.
Hydrochlorination Protocol:
-
Dissolve the crude oil in a minimal amount of diethyl ether or ethanol.
-
Add 2M HCl in diethyl ether dropwise at 0°C.
-
Collect the white precipitate by filtration.
-
Recrystallize from Ethanol/Ether if necessary.
Expected Analytical Data:
-
Appearance: Pale yellow oil (free base) or white solid (HCl salt).
-
1H NMR (400 MHz, CDCl3):
7.45 (d, 1H), 7.38 (d, 1H), 7.15 (dd, 1H), 3.45 (s, 2H, benzylic ), 2.35 (m, 4H, piperidine ), 1.58 (m, 4H), 1.43 (m, 2H). -
Mass Spectrometry (ESI): Calculated for
; Expected .
References
-
National Center for Biotechnology Information (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubChem.[1][2] Available at: [Link]
Sources
Application Note & Protocol: Synthesis of 1-(3,4-Dichlorobenzyl)piperidine via Reductive Amination
Abstract & Introduction
Reductive amination stands as one of the most robust and widely utilized methods in modern organic synthesis for the formation of carbon-nitrogen bonds.[1] This process, which transforms a carbonyl compound and an amine into a more substituted amine, is a cornerstone in the synthesis of pharmaceuticals and fine chemicals.[2][3] This document provides a detailed protocol and technical guide for the synthesis of 1-(3,4-dichlorobenzyl)piperidine from 3,4-dichlorobenzaldehyde and piperidine.
The chosen methodology employs Sodium Triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent.[2][4][5] Its principal advantage lies in its ability to preferentially reduce the intermediate iminium ion in the presence of the starting aldehyde, thereby minimizing the formation of the corresponding alcohol byproduct, a common issue with less selective hydrides like sodium borohydride.[4][5][6][7] This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and high-yield procedure for this transformation.
The Chemistry: Mechanism & Rationale
The reductive amination process is a sequential, one-pot reaction that proceeds through two key stages:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (piperidine) on the carbonyl carbon of 3,4-dichlorobenzaldehyde. This forms a hemiaminal intermediate, which subsequently loses a molecule of water to generate a transient iminium ion.[4] This dehydration step is often the rate-limiting step and can be accelerated under mildly acidic conditions.
-
Hydride Reduction: The Sodium Triacetoxyborohydride (STAB) then acts as the hydride donor. Due to its steric bulk and attenuated reactivity, STAB selectively reduces the electrophilic iminium ion over the less reactive starting aldehyde.[6][7] This selectivity is crucial for achieving high yields of the desired tertiary amine.[8]
The overall mechanism is depicted below:
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol details the direct, or in-situ, reductive amination procedure where the iminium ion is formed and reduced in the same pot.[8]
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| 3,4-Dichlorobenzaldehyde | ≥98% | Sigma-Aldrich |
| Piperidine | ≥99%, ReagentPlus® | Sigma-Aldrich |
| Sodium Triacetoxyborohydride (STAB) | 97% | Sigma-Aldrich |
| 1,2-Dichloroethane (DCE), Anhydrous | ≥99.8% | Sigma-Aldrich |
| Acetic Acid, Glacial | ACS Reagent, ≥99.7% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate (aq.) | - | Lab Prepared |
| Magnesium Sulfate, Anhydrous | - | Lab Prepared |
| Round-bottom flask & Magnetic stir bar | - | VWR |
| Septum & Nitrogen/Argon inlet | - | VWR |
Reagent Quantities & Properties
This procedure is based on a 10 mmol scale. Adjust quantities as needed.
| Compound | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Amount (g or mL) |
| 3,4-Dichlorobenzaldehyde | 175.01 | 1.0 | 10.0 | 1.75 g |
| Piperidine | 85.15 | 1.1 | 11.0 | 1.11 mL |
| Sodium Triacetoxyborohydride | 211.94 | 1.3 | 13.0 | 2.76 g |
| 1,2-Dichloroethane (DCE) | - | - | - | 50 mL |
| Acetic Acid (optional) | 60.05 | 1.1 | 11.0 | 0.63 mL |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dichlorobenzaldehyde (1.75 g, 10.0 mmol).
-
Solvent and Amine Addition: Place the flask under an inert atmosphere (Nitrogen or Argon). Add anhydrous 1,2-dichloroethane (50 mL) and stir until the aldehyde is fully dissolved. Add piperidine (1.11 mL, 11.0 mmol) via syringe.
-
Acid Catalyst (Optional but Recommended): For less reactive substrates, the addition of a catalytic amount of acetic acid can facilitate iminium ion formation.[9] Add glacial acetic acid (0.63 mL, 11.0 mmol) to the mixture and stir for 20 minutes at room temperature.
-
Addition of Reducing Agent: Carefully add Sodium Triacetoxyborohydride (2.76 g, 13.0 mmol) to the stirred solution in portions over 5-10 minutes.[4] A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 2-4 hours).
-
Work-up - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 30 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15 minutes until gas evolution ceases.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (2x30 mL).
-
Work-up - Washing & Drying: Combine the organic layers and wash with brine (1x30 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel, if necessary, to yield the pure this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the reductive amination.
Safety & Handling
Proper safety precautions are mandatory when performing this protocol.
-
General: Conduct the reaction in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2][10]
-
Sodium Triacetoxyborohydride (STAB): This reagent is a flammable solid and is water-reactive.[11][12] It reacts with moisture, including humidity in the air, to release flammable gases.[13] It must be handled under a dry, inert atmosphere and stored in a tightly sealed container in a cool, dry place.[2][10] Avoid contact with skin and eyes, as it can cause irritation.[2][13]
-
1,2-Dichloroethane (DCE): DCE is a toxic and suspected carcinogenic solvent. Handle with extreme care and avoid inhalation or skin contact.
-
Piperidine: Piperidine is a flammable, toxic, and corrosive liquid. Handle only in a fume hood.
-
Quenching: The quenching step with sodium bicarbonate should be performed slowly and carefully, as it neutralizes residual acid and decomposes any remaining borohydride, which can lead to gas evolution.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete imine formation due to residual water or low reactivity. | Ensure all glassware is dry and use anhydrous solvents. Add a catalytic amount of acetic acid or use a dehydrating agent like molecular sieves.[9] |
| Inactive reducing agent. | STAB is moisture-sensitive.[2] Use a fresh bottle or a properly stored reagent. | |
| Aldehyde Still Present | Reaction time is insufficient or imine formation is slow. | Allow the reaction to stir for a longer period. The addition of acetic acid can accelerate the reaction.[8] |
| Alcohol Byproduct Formed | The reducing agent is too reactive (e.g., NaBH₄ was used instead of STAB). | Sodium Triacetoxyborohydride is specifically chosen for its selectivity towards the iminium ion over the aldehyde.[4][7] Ensure the correct reagent is used. |
| The reaction conditions favor aldehyde reduction. | A stepwise procedure, where the imine is pre-formed before the addition of the reducing agent, can sometimes minimize this side reaction, especially with highly reactive aldehydes.[4][9] |
References
- Safety And Handling Guidelines For Sodium Triacetoxyborohydride. lifechem pharma.
- Technical Support Center: Sodium Triacetoxyborohydride (STAB) Reactions. Benchchem.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS CAS No. Loba Chemie.
- Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. McMaster University.
- Sodium triacetoxyborohydride - SAFETY D
- Sodium triacetoxyborohydride. Novachem.
- Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.
- Sodium triacetoxyborohydride. AK Scientific, Inc..
- Preparation of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry.
- Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. Benchchem.
- 1-(3,4-Dichlorobenzyl)piperidin-3-ol. ChemScene.
- Piperidine Synthesis. DTIC.
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Application Note – Reductive Amin
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. lifechempharma.com [lifechempharma.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. aksci.com [aksci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. dl.novachem.com.au [dl.novachem.com.au]
- 13. lobachemie.com [lobachemie.com]
Application Note: HPLC Method Development for 1-(3,4-Dichlorobenzyl)piperidine
Introduction
1-(3,4-Dichlorobenzyl)piperidine (DCBP) is a pharmacologically significant structural motif, often serving as a key intermediate in the synthesis of dual-target inhibitors (e.g., for Alzheimer's disease), sigma receptor ligands, and monoamine transporter inhibitors. Its structural integrity is critical for downstream API efficacy.
This application note details the development of a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of DCBP. The primary analytical challenge lies in the molecule's physicochemical duality: the lipophilic 3,4-dichlorobenzyl moiety drives retention, while the basic piperidine nitrogen (
This guide moves beyond a simple recipe, providing the mechanistic logic required to adapt this method for purity analysis, assay determination, or reaction monitoring.
Physicochemical Profiling & Method Strategy
Before selecting column chemistry, we must analyze the molecule's interaction with the stationary phase.
| Property | Value (Est.) | Chromatographic Implication |
| Structure | Lipophilic tail + Basic head | Mixed-mode retention mechanism (Partitioning + Ion Exchange). |
| LogP | ~3.5 – 4.2 | Highly lipophilic. Requires high organic strength for elution. |
| pKa | ~9.2 (Piperidine N) | At neutral pH, species is ionized ( |
| UV Max | ~215 nm, ~260 nm | 215 nm for high sensitivity (impurities); 260 nm for selectivity (assay). |
The "Tailing" Challenge
The piperidine nitrogen is a strong Lewis base. On standard silica columns, it interacts with acidic silanol groups, causing peak tailing.
-
Strategy A (High pH): Operate at pH 10.5 (using Hybrid Silica) to deprotonate the amine.
-
Strategy B (Low pH - Selected): Operate at pH < 3.0. The silanols are protonated (neutral), and the amine is protonated. This minimizes secondary interactions. We will proceed with Strategy B as it is compatible with standard silica columns and widely available buffers.
Method Development Workflow
The following decision tree illustrates the logic applied to optimize peak shape and retention for basic lipophilic compounds like DCBP.
Figure 1: Strategic decision tree for selecting mobile phase pH based on column chemistry to mitigate amine tailing.
Detailed Experimental Protocol
Reagents and Materials
-
Analyte: this compound reference standard (>98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Phosphoric Acid (85%). -
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped column.
Preparation of Solutions
Mobile Phase A (Buffer pH 2.8):
-
Dissolve 1.36 g of
in 1000 mL of water (10 mM). -
Adjust pH to 2.8 ± 0.1 using dilute Phosphoric Acid.
-
Filter through a 0.45 µm nylon membrane and degas.
Mobile Phase B:
-
100% Acetonitrile.
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh 25 mg of DCBP into a 25 mL volumetric flask.
-
Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 mins to ensure complete dissolution.
Chromatographic Conditions
This gradient is designed to elute polar impurities early while retaining the lipophilic DCBP, followed by a wash step.
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp | 30°C (Controls viscosity and retention reproducibility) |
| Detection | UV @ 215 nm (Trace/Impurity) or 260 nm (Assay) |
| Run Time | 15 minutes |
Gradient Table:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
|---|---|---|---|
| 0.0 | 70 | 30 | Initial Hold |
| 8.0 | 10 | 90 | Elution of DCBP |
| 10.0 | 10 | 90 | Column Wash |
| 10.1 | 70 | 30 | Re-equilibration |
| 15.0 | 70 | 30 | End |
Method Validation (Self-Validating System)
To ensure the data is trustworthy, the method must pass specific System Suitability Testing (SST) criteria before every run.
System Suitability Criteria
Inject the Standard Solution (0.1 mg/mL) six times.
-
Retention Time (
): ~6.5 - 7.5 min (Must not drift > 2%). -
Tailing Factor (
): NMT (Not More Than) 1.5.-
Note: If
, the column may have active silanols. Add 0.1% Triethylamine (TEA) to Mobile Phase A or replace the column.
-
-
Theoretical Plates (
): NLT (Not Less Than) 5000. -
Precision (%RSD): NMT 2.0% for peak area.
Linearity & Range
-
Range: 5 µg/mL to 150 µg/mL.
-
Acceptance: Correlation coefficient (
) ≥ 0.999.
Troubleshooting Guide
-
Problem: Split Peak.
-
Root Cause:[1] Sample solvent is stronger than mobile phase.
-
Fix: Dissolve sample in Mobile Phase A:B (70:30) instead of pure ACN.
-
-
Problem: Rising Baseline.
-
Root Cause:[1] UV absorption of the buffer at 215 nm.
-
Fix: Ensure high-quality phosphate salts are used, or switch to 260 nm if sensitivity allows.
-
Analytical Workflow Diagram
The following diagram outlines the sequence of operations for routine analysis, ensuring data integrity from prep to reporting.
Figure 2: Routine analytical workflow ensuring system suitability compliance before sample acquisition.
References
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine. Available at: [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for pH and column selection logic).
-
Waters Corporation. (2023). Effect of pH on the Retention of Basic Compounds in Reversed-Phase HPLC. Application Note. Available at: [Link]
- McCalley, D. V. (2010). Analysis of basic solutes by liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.
Sources
Application Note: Preparation of 1-(3,4-Dichlorobenzyl)piperidine Stock Solutions in DMSO
Introduction & Biological Context
1-(3,4-Dichlorobenzyl)piperidine is a pharmacologically significant structural scaffold, frequently utilized in the development of ligands for Sigma receptors (σ1/σ2) and as an intermediate in the synthesis of monoamine transporter inhibitors.[1] Its lipophilic nature and basic nitrogen center allow it to interact with hydrophobic pockets in transmembrane proteins.
However, the reliability of biological assays—ranging from radioligand binding to cellular toxicity screens—hinges on the precise preparation of stock solutions. Improper solubilization can lead to "false negatives" (due to precipitation) or "false positives" (due to micro-aggregates causing non-specific inhibition).
This guide provides a rigorous, field-proven protocol for preparing, validating, and storing stock solutions of this compound in Dimethyl Sulfoxide (DMSO).[1]
Physicochemical Profile
Before handling, verify the compound identity and properties.[2] This protocol uses the standard free base form.
| Property | Value | Notes |
| IUPAC Name | 1-[(3,4-dichlorophenyl)methyl]piperidine | |
| Molecular Formula | C₁₂H₁₅Cl₂N | |
| Molecular Weight | 244.16 g/mol | Use this value for Molarity calculations.[1][3] |
| Physical State | Solid (Crystalline/Powder) | Often off-white to pale yellow.[1] |
| Solubility (DMSO) | High (>20 mM) | Lipophilic amine; soluble in organic solvents.[1] |
| Solubility (Water) | Low / Insoluble | Critical: Will precipitate if added rapidly to aqueous media.[1] |
| Hygroscopicity | Low (Compound) / High (Solvent) | DMSO is highly hygroscopic; protect from air.[1][4] |
Critical Reagents & Equipment
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored over molecular sieves.
-
Why? Water accumulation in DMSO lowers the solubility of lipophilic compounds and can cause "micro-crashing" upon freezing.
-
-
Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.[1]
-
Why? Amber glass protects from photodegradation.[1] PTFE prevents plasticizers (e.g., phthalates) from leaching into the DMSO, which is a potent solvent.
-
-
Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic water bath.
Protocol: Preparation of Master Stock Solution (10 mM)
This protocol targets a 10 mM Master Stock , a standard concentration that balances solubility stability with pipetting accuracy.
Step 1: Molar Mass Calculation
Target Concentration: 10 mM (10 mmol/L)
Target Volume: 1.0 mL (Adjust as needed)
Required Mass:
Step 2: Weighing & Solubilization[1]
-
Weigh: Accurately weigh 2.44 mg of this compound into a sterile amber glass vial.
-
Note: If the static charge makes weighing difficult, use an antistatic gun or weigh by difference.
-
-
Solvent Addition: Add 1000 µL of anhydrous DMSO directly to the vial.
-
Technique: Do not add DMSO down the side; aim for the powder at the bottom to ensure immediate wetting.
-
-
Dissolution:
-
Vortex: Vortex vigorously for 30 seconds.
-
Sonicate: Place the vial in an ultrasonic bath for 1–2 minutes.
-
Observation: The solution should be completely clear and colorless/pale yellow. If particulates remain, sonicate for an additional 2 minutes.
-
Step 3: Quality Control (QC)
Hold the vial up to a light source. Invert slowly. Look for "schlieren" lines (swirls indicating density differences) or floating micro-crystals. The solution must be homogenous.
Protocol: Serial Dilution & Application
The "Solvent Crash" Hazard: Directly adding a high-concentration DMSO stock (e.g., 10 mM) to an aqueous buffer can cause immediate precipitation because the compound is hydrophobic.[1]
The Solution: Intermediate Dilution Step Use a "Step-Down" dilution strategy to keep the compound soluble as long as possible before the final aqueous step.
Figure 1: Recommended dilution workflow to prevent compound precipitation. Direct dilution from 100% DMSO to highly aqueous media risks "crashing out" the lipophilic ligand.
Dilution Protocol (Example for 1 µM Final Assay Concentration):
-
Prepare Intermediate (100x): Dilute 10 µL of 10 mM Master Stock into 990 µL of Assay Buffer (or DMSO, depending on assay tolerance).
-
Best Practice: If the compound is extremely hydrophobic, make the intermediate dilution in 100% DMSO first (e.g., dilute 10 mM -> 100 µM in DMSO), then spike this into the media.
-
-
Final Addition: Add the Intermediate solution to your cell culture or assay well.
-
Target: Ensure final DMSO concentration is ≤ 0.5% (v/v) to avoid solvent toxicity.[1]
-
Storage & Stability
DMSO is hygroscopic (absorbs water from air).[4][5] Water uptake causes two failures:
-
Chemical Degradation: Hydrolysis of sensitive functional groups (less risk for this specific piperidine, but good habit).
-
Freezing Point Depression: Pure DMSO freezes at 18.5°C. Wet DMSO freezes at much lower temperatures, leading to "slush" cycling in -20°C freezers, which degrades compounds.[1]
Storage Protocol:
-
Aliquot: Divide the Master Stock into single-use aliquots (e.g., 50 µL) in PCR tubes or micro-vials.
-
Freeze: Store at -20°C (short term, <1 month) or -80°C (long term, >6 months).
-
Thaw: Thaw completely at room temperature (or 37°C) and vortex before use. Do not refreeze thawed aliquots.
References
-
Compound Properties: 1-(3,4-Dichlorobenzyl)piperazine (Analogous structure data). PubChem. Available at: [Link]
-
DMSO Solubility & Handling: "DMSO Solubility Assessment for Fragment-Based Screening." MDPI Molecules, 2021. Available at: [Link][1]
-
Sigma Receptor Ligands: "Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands." University of Bari. Available at: [Link][1]
Sources
Application Note: Crystallization Techniques for Purifying 1-(3,4-Dichlorobenzyl)piperidine
Abstract
1-(3,4-Dichlorobenzyl)piperidine is a critical tertiary amine intermediate, often utilized in the synthesis of GPCR ligands and monoamine reuptake inhibitors. While the free base form typically exists as a viscous oil or low-melting solid prone to oxidation and discoloration, its hydrochloride salt offers a stable, crystalline lattice suitable for high-purity isolation. This guide details the Reactive Crystallization of the free base to its HCl salt and the subsequent Recrystallization protocols to ensure >99.5% purity.
Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7]
Understanding the solute-solvent interaction is the precursor to any successful crystallization.
| Property | Description | Implications for Crystallization |
| Chemical Structure | Tertiary amine with a lipophilic dichlorobenzyl tail. | High solubility in non-polar solvents (DCM, Toluene); low solubility in water. |
| Free Base State | Viscous oil or low-melting solid (est. mp < 30°C). | Direct crystallization of the free base is difficult and prone to "oiling out." |
| HCl Salt State | Crystalline solid (est. mp > 180°C). | High lattice energy allows for effective impurity rejection. |
| pKa (Calc.) | ~9.0 - 9.5 (Piperidine nitrogen). | Ideal for protonation by strong mineral acids (HCl). |
Pre-Crystallization Characterization: Solubility Mapping
Before attempting bulk crystallization, a solubility screen is required to define the Metastable Zone Width (MSZW).
Workflow: Solubility Screening
-
Objective: Identify a solvent system where the salt is soluble at high temperatures (reflux) but practically insoluble at low temperatures (<5°C).
-
Recommended Systems for HCl Salts:
-
Solvent: Ethanol, Isopropanol (IPA), Methanol.
-
Anti-Solvent: Ethyl Acetate (EtOAc), Diethyl Ether, Heptane.
-
Figure 1: Decision tree for selecting the optimal solvent/anti-solvent system for purification.
Protocol 1: Reactive Crystallization (Salt Formation)
This is the primary method for converting the crude oily free base into a purifyable solid.
Reagents
-
Crude Free Base: this compound (dissolved in non-polar solvent).
-
Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (anhydrous).
-
Acid Source: 4M HCl in Dioxane or Isopropanol (anhydrous).
Step-by-Step Methodology
-
Dissolution: Dissolve the crude free base (1.0 eq) in Ethyl Acetate (10 volumes relative to mass).
-
Why: EtOAc is a poor solvent for the HCl salt but a good solvent for the free base and non-polar impurities.
-
-
Cooling: Chill the solution to 0–5°C using an ice bath.
-
Control: Maintain internal temperature to prevent exotherm-induced decomposition.
-
-
Acid Addition: Dropwise add HCl/Dioxane (1.1 eq) over 30 minutes.
-
Observation: A white precipitate should form immediately.
-
Critical Process Parameter (CPP): Stirring speed must be high (>300 RPM) to prevent encapsulation of the free base inside the salt crust.
-
-
Aging: Stir the slurry at 0°C for 2 hours.
-
Mechanism:[1] Ostwald ripening allows small, imperfect crystals to dissolve and redeposit onto larger, purer crystals.
-
-
Filtration: Filter the solid under vacuum (Buchner funnel) under a nitrogen blanket.
-
Why: Nitrogen prevents moisture absorption (hygroscopicity management).
-
-
Washing: Wash the cake with cold EtOAc (2 x 3 volumes) to remove residual colored impurities.
Protocol 2: Recrystallization of the Hydrochloride Salt
If the purity after Protocol 1 is <99%, perform this recrystallization.
Reagents
-
Solvent: Isopropanol (IPA).
-
Anti-Solvent: Diethyl Ether or Heptane.
Step-by-Step Methodology
-
Reflux: Suspend the crude HCl salt in IPA (minimum volume, approx. 5 mL/g). Heat to reflux (82°C) until fully dissolved.
-
Troubleshooting: If insoluble particles remain (inorganic salts), perform a hot filtration.
-
-
Seeding (Optional but Recommended): Cool the solution to 60°C. Add a seed crystal (0.1 wt%) of pure this compound HCl.
-
Benefit: Induces controlled nucleation, preventing "crashing out" (uncontrolled precipitation) which traps impurities.
-
-
Controlled Cooling: Cool the mixture to 20°C at a rate of 10°C/hour.
-
Why: Slow cooling promotes the growth of well-defined crystal faces that exclude impurities.
-
-
Anti-Solvent Addition: If yield is low, slowly add Heptane (warm) until slight turbidity persists, then cool to 0°C.
-
Isolation: Filter the white crystalline solid. Dry in a vacuum oven at 45°C for 12 hours.
Figure 2: Recrystallization workflow ensuring thermodynamic stability and impurity exclusion.
Analytical Validation & Specifications
Verify the success of the crystallization using these metrics.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 Column, ACN/Water gradient) | > 99.5% Area |
| Identity | 1H-NMR (DMSO-d6) | Conforms to structure; no solvent peaks. |
| Counter-ion | Silver Nitrate Titration | 1.0 eq Chloride (+/- 0.05) |
| Residual Solvent | GC-Headspace | < 5000 ppm (Ethanol/IPA) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Temperature dropped too fast; Impurity profile too high. | Re-heat to dissolve. Add seed crystals at a higher temperature. Add anti-solvent more slowly. |
| Low Yield | Salt is too soluble in the solvent system. | Increase the ratio of Anti-Solvent (Heptane/Ether). Cool to -10°C. |
| Colored Product | Oxidation products trapped in lattice. | Recrystallize with activated charcoal (carbon treatment) during the hot filtration step. |
References
-
Synthesis of N-substituted piperidines: Ju, Y., & Varma, R. S. (2006).[2] Aqueous N-Heterocyclization of Primary Amines with Dihalides: Microwave-Assisted Synthesis of N-Azacycloalkanes. Journal of Organic Chemistry, 71(1), 135–141. Link
-
General Crystallization of Amine Salts: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link
-
Piperidine Properties & Handling: National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 8082, Piperidine. Link
-
Salt Selection in Drug Development: Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4][5] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
Sources
Application Note: Microwave-Assisted Synthesis of Benzylpiperidine Derivatives
Executive Summary
The benzylpiperidine scaffold is a privileged pharmacophore in medicinal chemistry, most notably featured in acetylcholinesterase inhibitors (AChEIs) like donepezil, which is widely prescribed for the management of Alzheimer's disease[1]. Traditional synthesis of these derivatives under conventional thermal heating often suffers from prolonged reaction times, competing side reactions, and excessive solvent consumption. Microwave-Assisted Organic Synthesis (MAOS) overcomes these barriers by providing uniform, rapid dielectric heating, which significantly improves yields and aligns with modern green chemistry principles[2]. This application note details two highly efficient, self-validating protocols for the synthesis of benzylpiperidines: Direct N-alkylation and Reductive Amination.
Mechanistic Insights & Reaction Causality
As an application scientist, optimizing a synthetic route requires understanding the thermodynamic and kinetic forces at play, rather than simply following a standard recipe.
Pathway A: Direct N-Alkylation of Piperidine The direct alkylation of piperidine with substituted benzyl chlorides typically proceeds via an SN2 mechanism. However, the electronic nature of the benzyl chloride heavily dictates the transition state. For example, electron-donating groups (e.g., 4-methoxybenzyl chloride) stabilize carbocation character, shifting the mechanism toward SN1, whereas electron-withdrawing groups strictly favor SN2[3].
-
Causality of Experimental Choices:
-
Base Selection: Potassium carbonate (
) is utilized as a mild, insoluble inorganic base to scavenge the generated HCl. Its heterogeneous nature in ethanol prevents the degradation of sensitive functional groups. -
Microwave Advantage: A major competing side reaction is the hydrolysis of benzyl chloride to benzyl alcohol by residual hydroxide or water[3]. Conventional hydrolysis can take upwards of 35 minutes, but microwave irradiation drastically accelerates the amination rate (reducing reaction time to 10–40 minutes), kinetically outcompeting the slower hydrolysis pathway[3][4].
-
Pathway B: Reductive Amination Reductive amination involves the condensation of piperidine with a substituted benzaldehyde to form an iminium intermediate, followed by in situ reduction.
-
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium borohydride (
) are preferred. STAB is notably milder and selectively reduces the iminium ion over the unreacted aldehyde, preventing the unwanted formation of benzyl alcohol[5]. -
Microwave Advantage: The initial condensation step (water elimination) is often the rate-limiting step. Microwave dielectric heating selectively excites polar intermediates, driving the dehydration forward rapidly and reducing reaction times from hours to mere minutes[6].
-
Biological Relevance & Signaling Pathway
Benzylpiperidine derivatives primarily exert their pharmacological effects by targeting the cholinergic system, temporarily inhibiting the breakdown of neurotransmitters to enhance cognitive function.
Mechanism of action for benzylpiperidine-based AChE inhibitors in cholinergic neurotransmission.
Quantitative Data Summaries
The following table summarizes the kinetic advantages of MAOS over conventional heating for benzylpiperidine synthesis, aggregating typical parameters observed in optimized workflows[2][6].
| Synthesis Pathway | Heating Method | Temperature (°C) | Time | Yield (%) | Primary Byproduct Risk |
| N-Alkylation | Conventional | 80 (Reflux) | 12 - 24 h | 60 - 75 | Benzyl alcohol (Hydrolysis) |
| N-Alkylation | Microwave | 80 - 100 | 10 - 40 min | 85 - 95 | Minimal |
| Reductive Amination | Conventional | 25 - 50 | 12 - 18 h | 70 - 80 | Over-reduction of aldehyde |
| Reductive Amination | Microwave | 100 - 120 | 6 - 15 min | 88 - 98 | Minimal |
Experimental Protocols
Protocol 1: Microwave-Assisted N-Alkylation Self-Validating System: The use of Thin-Layer Chromatography (TLC) with a specific stain (e.g., Dragendorff's reagent for alkaloids) ensures the complete consumption of the secondary amine before proceeding to the aqueous work-up, preventing difficult downstream separations.
-
Reagent Preparation: In a 10 mL microwave-safe reactor vial equipped with a magnetic stir bar, add piperidine (1.0 mmol) and the substituted benzyl chloride (1.1 mmol)[3].
-
Base & Solvent Addition: Add anhydrous
(2.0 mmol) and 3 mL of absolute ethanol. Expert Note: Ensure the ethanol is strictly anhydrous to further suppress the competitive hydroxyl substitution of the benzyl chloride.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Microwave Irradiation: Seal the vial with a pressure-rated cap. Place it in the microwave synthesizer. Irradiate at a constant temperature of 80 °C for 20–40 minutes (adjust time based on the electronic nature of the benzyl chloride)[3].
-
Monitoring: Cool the vial to room temperature. Sample 5 µL of the mixture and analyze via TLC (Eluent: EtOAc/Hexane 1:3). The disappearance of the piperidine spot confirms reaction completion.
-
Work-up: Filter the mixture through a Celite pad to remove inorganic salts (
and KCl). Concentrate the filtrate under reduced pressure. -
Purification: Dissolve the crude residue in dichloromethane (15 mL), wash with deionized water (2 x 10 mL) to remove residual polar impurities, dry over anhydrous
, and evaporate to yield the pure N-benzylpiperidine derivative.
Protocol 2: Microwave-Assisted Reductive Amination
-
Imine Formation: In a microwave vial, combine piperidine (1.0 mmol), substituted benzaldehyde (1.0 mmol), and 3 mL of 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 mmol) to activate the carbonyl carbon.
-
Reducing Agent Addition: Carefully add Sodium triacetoxyborohydride (STAB) (1.5 mmol) to the mixture.
-
Microwave Irradiation: Seal the vial and irradiate at 120 °C for 6–10 minutes[7]. Expert Note: The closed-vessel microwave system safely contains the mild pressure generated, while the rapid heating profile forces the condensation equilibrium toward the iminium ion prior to reduction.
-
Quenching & Work-up: Cool to room temperature. Carefully quench the reaction by adding 2 mL of saturated aqueous
(Caution: Gas evolution will occur). Stir vigorously for 5 minutes. -
Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine, and dry over
. -
Isolation: Concentrate under reduced pressure. The high conversion rate under microwave conditions often yields an analytical-grade product without the need for column chromatography.
Experimental Workflow Visualization
Standardized workflow for the microwave-assisted synthesis of benzylpiperidine derivatives.
References
-
The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents. RSC Publishing. 1
-
Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane. Benchchem. 2
-
N-alkylation of piperidine with substituted benzyl chloride. ECHEMI.3
-
MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Rasayan Journal. 4
-
Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi.5
-
Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. MDPI. 6
-
Reductive Aminations, Suzuki Couplings, Carbasugar Synthesis, Negishi Couplings, 2-Pyridones. Organic Chemistry Portal.7
Sources
Application Note: Optimized TLC Solvent Systems for 1-(3,4-Dichlorobenzyl)piperidine
Executive Summary
This guide provides validated thin-layer chromatography (TLC) protocols for 1-(3,4-Dichlorobenzyl)piperidine , a lipophilic tertiary amine often used as an intermediate in medicinal chemistry.[1] Due to the basicity of the piperidine nitrogen (
Physicochemical Profile & Chromatographic Logic[2]
To design an effective separation, we must first understand the molecular forces at play.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Tertiary Amine | Critical: The nitrogen lone pair acts as a Lewis base, hydrogen-bonding strongly with acidic silanol ( |
| Lipophilicity | LogP | High: The 3,4-dichlorobenzyl moiety is very hydrophobic.[1] Purely polar solvents (like MeOH) will move the spot to the solvent front ( |
| UV Activity | The aromatic ring allows for easy non-destructive detection using a standard UV lamp. | |
| Basicity | The molecule is protonated in acidic media. Mobile phases must be neutral or basic to maintain the free base form. |
The "Amine Effect" Mechanism:
Standard silica gel is slightly acidic (pH 5-6).[1] When a basic amine like this compound is applied, it undergoes an acid-base reaction with the stationary phase:
Recommended Solvent Systems
System A: The "Gold Standard" (General Screening)
Best for: Routine monitoring of synthesis, purity checks.[1]
-
Base Solvent: Hexane : Ethyl Acetate
-
Ratio: 4:1 to 2:1 (v/v)[1]
-
Protocol:
-
Prepare a mixture of Hexane:Ethyl Acetate (3:1) .
-
Add 1% v/v Triethylamine (e.g., 1 mL TEA per 100 mL solvent).
-
Note: The TEA saturates the silica sites, allowing the piperidine derivative to migrate freely based on its lipophilicity.
-
System B: High Polarity (For Dirty/Crude Mixtures)
Best for: Separating the product from very polar byproducts or if System A yields low Rf (< 0.2).[1]
-
Base Solvent: Dichloromethane (DCM) : Methanol[1]
-
Modifier: Ammonium Hydroxide (
) or TEA[1] -
Protocol:
-
Prepare DCM:MeOH (95:5) .
-
Add 0.5% v/v
(25% aq.) or 1% TEA . -
Caution: If using ammonia, shake the solvent mixture vigorously in a separating funnel to saturate the organic layer, then use the organic layer for TLC. This prevents water droplets from damaging the silica.
-
System C: "Green" Alternative (Benzene/DCM Free)
Best for: Safety-conscious labs and final QC.[1]
-
Base Solvent: Heptane : Ethanol[1]
-
Ratio: 4:1 (v/v)[1]
-
Protocol:
-
Mix Heptane:Ethanol (80:20) .
-
Add 1-2% Triethylamine .
-
Performance: Ethanol provides strong elution power similar to ethyl acetate but with different selectivity.
-
Detailed Experimental Protocol
Step 1: Plate Preparation & Pre-Treatment (Optional but Recommended)
For critical separations, "neutralize" the plate before running the sample.
-
Dip the blank silica plate in a solution of 5% TEA in Hexane.
-
Allow it to air dry in a fume hood for 5 minutes.
-
This pre-coats the silanols, ensuring the sharpest possible bands.
Step 2: Sample Application
-
Dissolve ~5 mg of this compound in 1 mL of DCM or Ethyl Acetate .
-
Tip: Do not use the mobile phase to dissolve the sample if it contains high hexane; the sample might precipitate.
-
-
Spot 1-2
L onto the baseline (1 cm from bottom).[1] -
Co-spotting: Always spot Starting Material (SM), Co-spot (SM + Product), and Product (P) to confirm separation.[1]
Step 3: Development
-
Pour the chosen solvent system (e.g., System A) into the chamber to a depth of 0.5 cm.
-
Equilibration: Place a filter paper inside the chamber to wick solvent and saturate the headspace with vapor. Close lid and wait 5-10 mins.
-
Insert plate and develop until solvent front reaches 1 cm from the top.
Step 4: Visualization
-
UV (254 nm): The dichlorobenzyl ring will appear as a dark purple/black spot against the green fluorescent background.
-
Iodine Chamber (Secondary): Piperidines absorb iodine vapor effectively. Place plate in a jar with solid iodine crystals for 2-3 mins. The spot will turn yellow/brown.
-
Dragendorff’s Reagent (Specific): Stains tertiary amines bright orange/red. High specificity for the piperidine nitrogen.
Decision Logic & Troubleshooting
Visualizing the Solvent Selection Process
The following logic flow guides you through optimizing the Rf value.
Caption: Decision tree for optimizing mobile phase polarity and modifier concentration based on observed Rf values.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Long Streak (Comet tail) | Amine interacting with acidic silica.[1][4] | Increase TEA concentration to 2% or 5%.[4] Ensure plate is dry before development. |
| Spot stays at Baseline | Solvent too non-polar or salt formation. | Switch to System B (DCM:MeOH).[1] If sample is a salt (HCl), add 1 drop of |
| Spot moves with Solvent Front | Solvent too polar. | Increase Hexane ratio (e.g., 9:1).[5] |
| Ghost Spots | Decomposition on silica. | Use 2D-TLC to confirm stability.[1] If unstable, switch to Alumina plates (Basic). |
References
-
PubChem. (2025).[6] 1-(3,4-Dichlorobenzyl)piperazine Compound Summary. National Library of Medicine. [Link][1]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography - Solvent Selection and Troubleshooting. [Link]
Sources
- 1. (2S,3S,3aR,9bR)-1-(3,4-dichlorobenzyl)-2-(4-(4-fluorophenyl)piperidine-1-carbonyl)-3-(hydroxymethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-a]indolizin-6(9bH)-one | C30H30Cl2FN3O3 | CID 44574955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. 1-(3,4-Dichlorobenzyl)piperazine | C11H14Cl2N2 | CID 2758074 - PubChem [pubchem.ncbi.nlm.nih.gov]
standard operating procedure for handling 1-(3,4-Dichlorobenzyl)piperidine
An Application Note and Standard Operating Procedure for the Safe Handling of 1-(3,4-Dichlorobenzyl)piperidine
Abstract
This document provides a detailed guide for the safe handling, storage, and use of this compound, a compound of interest for neuropharmacological and medicinal chemistry research. The 1-benzylpiperidine scaffold is a privileged structure in drug discovery, frequently appearing in molecules targeting the central nervous system (CNS).[1][2] Derivatives have been investigated for a range of activities, including the modulation of sigma receptors, opioid receptors, and neurotransmitter transporters.[1][3] The incorporation of a 3,4-dichlorobenzyl moiety suggests potential applications in developing agents with specific binding profiles, possibly as triple-reuptake inhibitors for antidepressant research.[4] Given the limited publicly available safety data for this specific molecule, this guide synthesizes best practices from structurally related dichlorinated aromatic compounds and substituted piperidines to establish a robust standard operating procedure.
Compound Profile and Physicochemical Properties
| Property | Value (Estimated) | Source/Rationale |
| Molecular Formula | C₁₂H₁₅Cl₂N | Structural Analysis |
| Molecular Weight | 244.16 g/mol | Calculation |
| Appearance | Likely an off-white to yellow solid or viscous oil | Analogy to similar compounds |
| LogP | ~3.0 - 3.5 | Estimated based on similar structures like 1-(3,4-Dichlorobenzyl)piperidin-3-ol.[5] |
| Topological Polar Surface Area (TPSA) | 3.24 Ų | Calculated |
| Solubility | Expected to be soluble in organic solvents like DMSO, Methanol, Dichloromethane. | General solubility of N-benzylpiperidines. |
| Storage Temperature | 2-8°C, Sealed in dry conditions. | Recommended for similar research chemicals to ensure long-term stability.[5] |
Hazard Identification and Risk Assessment
Due to the absence of a specific Safety Data Sheet (SDS), a risk assessment must be conducted by evaluating the hazards associated with its structural components: the piperidine ring and the dichlorobenzene moiety. The parent compound, piperidine, is classified as a highly flammable, toxic, and corrosive substance.[6][7][8] Structurally related compounds like 1-(3,4-Dichlorobenzyl)piperazine are known to cause serious eye damage, skin irritation, and respiratory irritation.[9][10] Therefore, this compound must be handled as a hazardous substance.
GHS Hazard Classification (Anticipated)
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[9][10] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[9] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[9][10] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3/4 (Assumed) | H302/H311/H331: Harmful if swallowed, Toxic in contact with skin or if inhaled. (Based on piperidine).[7][8] |
Risk Assessment Workflow
A systematic approach to risk assessment is mandatory before commencing any work with this compound.
Caption: Risk assessment workflow for handling novel chemical entities.
Standard Operating Procedure for Safe Handling
Adherence to the following procedures is critical to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Fume Hood: All work, including weighing, aliquoting, and solution preparation, must be conducted inside a certified chemical fume hood.[11]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[11]
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields or chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards are required.[10]
-
Hand Protection: Wear chemically resistant gloves, such as neoprene or nitrile.[11] Gloves must be inspected before use and replaced if contaminated. Hands should be washed thoroughly after glove removal.[11]
-
Protective Clothing: A flame-retardant lab coat and closed-toe shoes are mandatory. An apron may be required for handling larger quantities.[7][11]
-
Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator (e.g., N95 dust mask for solids) is necessary.
Step-by-Step Handling Protocol
-
Preparation: Cordon off the work area within the fume hood. Gather all necessary equipment, including spatulas, weigh boats, solvent, and waste containers.
-
Weighing: If the compound is a solid, carefully weigh the desired amount on an analytical balance inside the fume hood or a ventilated balance enclosure. Use anti-static weigh boats to prevent dispersal of the powder.
-
Dissolution: a. Place the weighed compound into an appropriate glass vessel (e.g., vial or flask). b. Add the desired solvent (e.g., DMSO for stock solutions) dropwise while gently swirling or sonicating to aid dissolution. c. Ensure the container is securely capped after preparation.
-
Storage: a. Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for hazardous chemicals.[11] b. Recommended storage temperature is 2-8°C.[5] c. Store away from incompatible materials such as strong oxidizing agents.[11]
Emergency Procedures
-
Minor Spill: a. Remove all ignition sources.[11] b. Absorb the spill with an inert material like vermiculite or sand.[11] c. Place the contaminated material into a sealed, labeled container for chemical waste disposal.[11] d. Clean the spill area with an appropriate solvent and decontaminate.
-
Major Spill: a. Evacuate the area immediately and alert emergency personnel.[11] b. Ensure the area is well-ventilated and prevent re-entry.
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
-
Waste Disposal
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[11]
Application Protocol: In Vitro Neurotransmitter Transporter Binding Assay
The structural features of this compound make it a candidate for modulating neurotransmitter transporters like the serotonin transporter (SERT). The following is a generalized protocol for a competitive radioligand binding assay.
Caption: Generalized workflow for an in vitro radioligand binding assay.
Step-by-Step Methodology
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in assay buffer to achieve final assay concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate, add in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Test compound dilutions or vehicle control.
-
Radioligand (e.g., [³H]-Citalopram for SERT) at a concentration near its Kd.
-
Cell membrane preparation expressing the target transporter (e.g., from HEK293 cells).
-
For non-specific binding, use a high concentration of a known inhibitor (e.g., 10 µM Fluoxetine).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Allow the filters to dry, then add scintillation cocktail to each well. Measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to determine the IC₅₀ value, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Analytical Quality Control
The identity, purity, and concentration of the compound should be verified before use in any experiment.
| Analytical Method | Purpose | Example Parameters |
| HPLC-UV | Purity Assessment & Quantification | Column: C18 (e.g., 150mm x 4.6mm, 5µm).Mobile Phase: Acetonitrile and a phosphate buffer (pH 6.3) in a gradient elution.[12]Detection: 254-257 nm.[12] |
| LC-MS | Identity Confirmation | Ionization: Electrospray Ionization (ESI), positive mode.Mass Analyzer: Time-of-Flight (TOF) or Quadrupole for accurate mass measurement. |
| ¹H-NMR | Structural Confirmation | Solvent: CDCl₃ or DMSO-d₆.Confirm characteristic peaks for aromatic, benzyl, and piperidine protons. |
References
-
PubChem. (n.d.). 1-(3,4-Dichlorobenzyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound-4-carboxamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods for Dichlorobenzenes. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Retrieved from [Link]
-
King's College London. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Retrieved from [Link]
-
Defense Technical Information Center. (1992). Piperidine Synthesis. Retrieved from [Link]
-
MDPI. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors. Molecules. Retrieved from [Link]
-
ResearchGate. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Retrieved from [Link]
-
PENTA s.r.o. (2024). Piperidine Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). US4081450A - 1,3,4-Trisubstituted-4-arylpiperidines and their preparation.
-
Semantic Scholar. (2021). Current Neuropharmacology. Retrieved from [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs. National Library of Medicine. Retrieved from [Link]
-
PubMed. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor. National Library of Medicine. Retrieved from [Link]
- Google Patents. (n.d.). CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride.
-
International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration. Retrieved from [Link]
-
Policija. (2020). Analytical Report - 4-Anilino-1-Boc-piperidine. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. 1-(3,4-Dichlorobenzyl)piperazine | C11H14Cl2N2 | CID 2758074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
Application Note: Dual-Target Profiling of 1-(3,4-Dichlorobenzyl)piperidine
This Application Note is designed for researchers in neuropharmacology and medicinal chemistry. It details the validation and utilization of 1-(3,4-Dichlorobenzyl)piperidine (often abbreviated as 3,4-DCBP ) as a reference scaffold for dual-target screening: Sigma-1 receptor (
Introduction & Mechanistic Rationale
The N-benzylpiperidine moiety is a "privileged structure" in medicinal chemistry, serving as the pharmacophoric core for numerous CNS-active drugs, including Donepezil (AChE inhibitor) and Haloperidol (Dopamine/Sigma ligand).[1]
This compound represents a minimal pharmacophore containing two critical features:
-
The Basic Nitrogen: At physiological pH, the piperidine nitrogen is protonated, allowing it to form an ionic bond (salt bridge) with Aspartate residues in the AChE catalytic gorge or Glutamate residues in the
R binding pocket. -
The Dichlorobenzyl Ring: This lipophilic moiety engages in
- stacking or hydrophobic interactions within the peripheral anionic site (PAS) of AChE or the hydrophobic pocket of R.[1]
Because of this dual affinity, 3,4-DCBP is an ideal reference standard for validating assay sensitivity when screening libraries of N-benzylpiperidine derivatives.[1]
Mechanistic Pathway Diagram
The following diagram illustrates the dual-pathway mechanism where 3,4-DCBP acts to enhance cholinergic transmission (via AChE inhibition) and modulate cellular stress responses (via
Figure 1: Dual-mechanism of action for N-benzylpiperidine scaffolds in neuropharmacology.
Experimental Protocols
Protocol A: Acetylcholinesterase (AChE) Inhibition Assay (Ellman’s Method)
Purpose: To determine the
Materials
-
Buffer: 0.1 M Phosphate Buffer (pH 8.0).
-
Enzyme: Acetylcholinesterase (Type VI-S from Electrophorus electricus or Recombinant Human AChE).[1] Stock solution: 500 U/mL in 1% gelatin.
-
Substrate: Acetylthiocholine iodide (ATCh, 0.75 mM final concentration).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM final concentration).[1]
-
Test Compound: this compound (dissolved in DMSO; final DMSO <1%).[1]
Workflow Steps
-
Preparation: Dilute 3,4-DCBP in buffer to create a concentration range (e.g.,
M to M). -
Incubation: In a 96-well microplate, add:
-
Reaction Initiation: Add 10 µL of DTNB/ATCh mixture (1:1 ratio of stock solutions).
-
Measurement: Immediately monitor absorbance at 412 nm in kinetic mode for 5–10 minutes (reading every 30 seconds).
-
Validation: Run Donepezil as a positive control (Expected
nM).
Data Analysis
Calculate the velocity (
Protocol B: Sigma-1 Receptor ( R) Radioligand Binding Assay
Purpose: To determine the binding affinity (
Materials
-
Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human
R.[1] -
Radioligand:
.[1] -
Non-specific Binding (NSB) Mask: Haloperidol (10 µM) or unlabeled (+)-Pentazocine.[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration: GF/B glass fiber filters soaked in 0.5% polyethyleneimine (PEI).[1]
Workflow Steps
-
Membrane Prep: Homogenize tissue in ice-cold Tris-HCl buffer.[1] Centrifuge at 40,000
for 20 min. Resuspend pellet to a protein concentration of ~0.5 mg/mL.[1] -
Assay Setup: In 12
75 mm polypropylene tubes, add: -
Equilibrium: Incubate at 37°C for 120 minutes .
-
Termination: Rapid filtration through PEI-soaked GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]
-
Quantification: Add liquid scintillation cocktail to filters and count radioactivity (CPM) in a Beta Counter.
Data Analysis
Convert CPM to DPM. Calculate Specific Binding:
Comparative Data & Interpretation
When using this compound as a reference, typical expected values are:
| Target | Assay Type | Expected Affinity / Potency | Reference Standard Comparison |
| Sigma-1 ( | Radioligand Binding ( | 10 – 100 nM | Less potent than Haloperidol ( |
| AChE | Ellman Hydrolysis ( | 1 – 10 µM | Moderate inhibitor.[1] (Donepezil is ~10-20 nM).[1] Used to detect "hit" ranges.[1] |
| Sigma-2 ( | Radioligand Binding ( | > 1,000 nM | Shows 10-100x selectivity for |
Technical Insight:
If your assay yields an AChE
Safety & Handling
-
Solubility: The HCl salt is soluble in water (up to 20 mM) and DMSO.[1] The free base is lipophilic; dissolve in DMSO or Ethanol first.[1]
-
Toxicity: Piperidine derivatives can be irritants.[1] Use standard PPE (gloves, goggles).
-
Storage: Store solid at -20°C. Solutions in DMSO are stable for 1 month at -20°C.
References
-
Sigma Receptor Pharmacophore: Glennon, R. A., et al. (1994). Structural features of sigma ligands. In: Sigma Receptors. Academic Press.[1] (Establishes N-benzylpiperidine as a core sigma pharmacophore).
-
AChE Inhibition Protocols: Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[1] Biochemical Pharmacology, 7(2), 88–95.Link[1]
- Dual Target Strategy:Viayna, E., et al. (2013). Synthesis and biological evaluation of new 1,2,3,4-tetrahydroacridine derivatives for Alzheimer's disease. Future Medicinal Chemistry.
-
Sigma-1 Assay Methodology: Xu, J., et al. (2005). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival.[1] Cell, 120(1), 119-129. (Foundational paper for Sigma-1 function and assay context).
Sources
Application Notes and Protocols for Determining the Storage Stability and Shelf-Life of 1-(3,4-Dichlorobenzyl)piperidine Solutions
Abstract
This comprehensive guide provides detailed application notes and protocols for establishing the storage stability and shelf-life of solutions containing 1-(3,4-Dichlorobenzyl)piperidine. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the chemical stability of this compound in solution. The protocols herein are designed to meet stringent scientific and regulatory standards, ensuring the generation of reliable and defensible stability data. We delve into the underlying chemical principles, potential degradation pathways, and the development of a validated stability-indicating analytical method.
Introduction
This compound is a substituted piperidine derivative with potential applications in various fields of chemical and pharmaceutical research. The integrity and purity of its solutions are paramount for obtaining accurate and reproducible experimental results. Chemical degradation can lead to a decrease in the concentration of the active compound and the formation of potentially interfering or toxic byproducts. Therefore, a thorough understanding of its stability profile is a critical prerequisite for its use in research and development.
This document provides a framework for a comprehensive stability assessment, from initial forced degradation studies to the design of long-term and accelerated stability protocols. The methodologies are grounded in established regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure scientific rigor.
Chemical Profile of this compound
-
Chemical Name: this compound
-
Molecular Formula: C₁₂H₁₅Cl₂N
-
Molecular Weight: 244.16 g/mol
-
Structure:
The structure reveals a tertiary amine within a piperidine ring and a dichlorinated benzyl group. This combination of functional groups dictates its chemical reactivity and potential degradation pathways. The tertiary amine is susceptible to oxidation, while the benzyl-nitrogen bond can be subject to cleavage under certain conditions.
Potential Degradation Pathways
Based on the chemical structure, this compound in solution may degrade through several pathways, primarily oxidation and hydrolysis. Understanding these pathways is crucial for developing a stability-indicating analytical method capable of separating the parent compound from its degradation products.[1][2][3]
-
Oxidative Degradation: The tertiary amine of the piperidine ring is a likely site for oxidation, which can lead to the formation of an N-oxide.[2][3] This is a common degradation pathway for molecules containing tertiary amines.
-
Hydrolytic Degradation: While generally stable, the molecule may undergo hydrolysis under extreme pH conditions (acidic or basic), potentially leading to cleavage of the benzyl-piperidine bond to form 3,4-dichlorobenzyl alcohol/aldehyde and piperidine.[1][2]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.
A forced degradation study is essential to experimentally confirm these potential pathways and identify the resulting degradants.[4][5]
Caption: Potential degradation pathways of this compound.
Factors Influencing Stability
Several environmental factors can influence the stability of this compound solutions:
| Factor | Potential Impact | Mitigation Strategy |
| Temperature | Increased temperature accelerates the rate of chemical degradation.[6] | Store solutions at controlled room temperature or under refrigerated conditions, as determined by stability studies. |
| Light | Exposure to UV or visible light can induce photolytic degradation. | Store solutions in amber or opaque containers to protect from light. |
| pH | Extreme acidic or basic conditions can catalyze hydrolysis. | Prepare solutions in neutral, buffered solvents where the compound is most stable. |
| Oxygen | Atmospheric oxygen can promote oxidative degradation. | For long-term storage, consider purging the solution with an inert gas (e.g., nitrogen or argon) and sealing the container tightly. |
| Solvent | The choice of solvent can impact solubility and stability. | Select a high-purity, inert solvent in which the compound is both soluble and stable. |
Recommended Storage Conditions
Based on general principles for tertiary amines and benzylamines, the following initial storage conditions are recommended pending the results of formal stability studies:
-
Temperature: 2-8°C (refrigerated)
-
Light: Protected from light (amber vials or stored in the dark)
-
Atmosphere: Tightly sealed containers to minimize exposure to air. For extended storage, consider an inert atmosphere.
The definitive storage conditions and shelf-life must be established through the protocols outlined below.
Protocol for a Comprehensive Stability Study
A comprehensive stability study involves several key stages, from method development to the analysis of long-term stability samples.
Caption: Workflow for the stability study of this compound solutions.
Development and Validation of a Stability-Indicating HPLC Method
The cornerstone of any stability study is a validated analytical method that can accurately quantify the parent compound and separate it from all potential degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for this purpose.[7][8]
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound in the presence of its degradation products.
6.1.1. Proposed HPLC Method Parameters (to be optimized):
| Parameter | Suggested Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | To be optimized to achieve separation of all peaks. Start with a linear gradient. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV scan (e.g., 220 nm or 275 nm) |
| Injection Volume | 10 µL |
6.1.2. Forced Degradation Study Protocol:
Forced degradation studies are essential to generate degradation products and demonstrate the specificity of the analytical method.[4][5]
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound and the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and white light in a photostability chamber.
-
Analysis: Analyze all stressed samples by the developed HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[4] The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
6.1.3. Analytical Method Validation Protocol (as per ICH Q2(R1)): [9][10][11]
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze stressed samples. Assess peak purity of the parent compound. | Degradation products are resolved from the parent peak (Resolution > 1.5). Peak purity index > 0.99. |
| Linearity | Analyze a minimum of five concentrations over the expected range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Established from the linearity study. | The range over which the method is linear, accurate, and precise. |
| Accuracy | Perform recovery studies by spiking a placebo with known concentrations of the compound (e.g., 80%, 100%, 120% of the nominal concentration). | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate analyses at 100% of the nominal concentration.Intermediate Precision: Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine using the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. | Experimentally verifiable. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | The method remains unaffected by small variations. |
Long-Term and Accelerated Stability Study Protocol
Objective: To evaluate the stability of this compound solutions under defined storage conditions over time.
-
Materials: Use validated analytical methods, calibrated equipment, and appropriate storage chambers.
-
Sample Preparation: Prepare at least three batches of the solution at the desired concentration and in the proposed container closure system.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Schedule:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, analyze the samples for:
-
Appearance (visual inspection)
-
pH (if aqueous)
-
Assay of this compound (using the validated HPLC method)
-
Quantification of degradation products
-
Protocol for Shelf-Life Determination
The shelf-life is the period during which the solution is expected to remain within its established specifications when stored under the recommended conditions.
7.1. Acceptance Criteria:
A "significant change" is defined as a failure to meet the acceptance criteria.[12]
| Test | Acceptance Criteria |
| Appearance | Clear, colorless solution, free from visible particles. |
| Assay | 95.0% to 105.0% of the initial concentration. |
| Individual Impurity | Not more than 0.5% |
| Total Impurities | Not more than 1.0% |
7.2. Data Analysis and Shelf-Life Estimation:
-
Data Trending: Plot the assay value and total impurities against time for each storage condition.
-
Statistical Analysis: Use linear regression analysis to determine the rate of degradation. The shelf-life is the time point at which the 95% confidence interval for the mean intersects the acceptance criterion.
-
Extrapolation: Data from accelerated studies can be used to propose a provisional shelf-life, but this must be confirmed by long-term stability data. The Arrhenius equation can be used to estimate the degradation rate at the long-term storage condition based on the accelerated data.[13][14]
Caption: Decision tree for shelf-life determination.
Conclusion
The stability of this compound solutions is a critical parameter that must be scientifically established and well-documented. By following the detailed protocols outlined in these application notes, researchers can generate robust and reliable stability data. This includes the development and validation of a stability-indicating analytical method, conducting thorough forced degradation studies, and executing a well-designed long-term and accelerated stability program. The resulting data will enable the determination of an appropriate shelf-life and ensure the quality and reliability of experimental outcomes.
References
- Lin, C.-H., Chen, W.-H., & Mitch, W. A. (2024). Degradation of benzylamines during chlorination and chloramination.
- Mitch, W. A., & Lin, C.-H. (2024).
- Pharmaceutical Technology. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
- Allan Chemical Corporation. (2025).
- ResearchGate. (n.d.).
- Research Journal of Pharmacy and Technology. (n.d.).
- Request PDF. (n.d.).
- PubMed. (n.d.).
- Scribd. (n.d.).
- BioPharm International. (2020).
- HMR Labs. (2024).
- ResearchGate. (2003). (PDF)
- ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
- PubMed. (n.d.). Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Pharmaceutical Technology. (2016).
- ResolveMass Laboratories. (2026).
- ScienceDirect. (n.d.).
- International Journal of Trend in Scientific Research and Development. (2021).
- ScienceDirect. (2014). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma.
- IJTSRD. (2021).
- LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
Sources
- 1. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. rjptonline.org [rjptonline.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. library.dphen1.com [library.dphen1.com]
- 6. Chemical Shelf Life Estimator - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. irjpms.com [irjpms.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 13. Estimating shelf-life of drugs in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,4-Dichlorobenzyl)piperidine
Current Status: Operational Ticket ID: CHEM-OPT-34DCBP Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of 1-(3,4-Dichlorobenzyl)piperidine (CAS: 5534-64-5) is a fundamental N-alkylation used frequently in the preparation of CCR3 antagonists and other bioactive pharmacophores. While theoretically simple, researchers often encounter yield ceilings around 60-70% due to three specific failure modes: hydrolytic degradation of the benzyl halide , incomplete conversion due to HCl poisoning , and emulsion formation during work-up .
This guide moves beyond standard textbook procedures to provide a robust, industrial-grade protocol designed to push isolated yields >90%.
Module 1: Critical Reaction Parameters (The "Why")
Before executing the protocol, understand the variables that dictate success.
| Parameter | Recommended Setting | Technical Rationale |
| Stoichiometry | 1.0 eq Halide : 1.2 eq Amine | Piperidine is a secondary amine. A slight excess drives kinetics. Large excesses are wasteful and complicate purification. |
| Base Selection | K₂CO₃ (anhydrous) | Unlike Et₃N, inorganic carbonate surfaces act as HCl sinks without forming soluble hydroscopic salts that complicate the organic phase during work-up [1]. |
| Solvent System | Acetonitrile (MeCN) | Polar aprotic. High dielectric constant stabilizes the transition state. Easy to remove (bp 82°C) compared to DMF/DMSO. |
| Catalyst | KI (0.1 eq) | The Yield Booster. In situ Finkelstein reaction converts the sluggish benzyl chloride to the highly reactive benzyl iodide [2]. |
Module 2: The Gold Standard Protocol (N-Alkylation)
Objective: Synthesis of this compound via nucleophilic substitution. Scale: 10 mmol basis (scalable to 1 mol).
Reagents
-
3,4-Dichlorobenzyl chloride (1.95 g, 10 mmol)
-
Piperidine (1.02 g, 1.18 mL, 12 mmol)
-
Potassium Carbonate (anhydrous, granular) (2.76 g, 20 mmol)
-
Potassium Iodide (166 mg, 1 mmol) - Catalytic
-
Acetonitrile (anhydrous) (30 mL)
Step-by-Step Workflow
-
Activation Phase:
-
Charge a 100 mL round-bottom flask (RBF) with Acetonitrile (30 mL) .
-
Add K₂CO₃ (2.76 g) and KI (166 mg) .
-
Stir vigorously at room temperature for 10 minutes. Note: This creates a heterogeneous suspension essential for the surface-mediated reaction.
-
-
Substrate Addition:
-
Add Piperidine (1.18 mL) to the suspension.
-
Critical Step: Add 3,4-Dichlorobenzyl chloride (1.95 g) dropwise over 5 minutes.
-
Why: Rapid addition can cause a localized exotherm, promoting dimer formation.
-
-
Reaction & Monitoring:
-
Heat the mixture to 60°C (oil bath temperature). Do not reflux vigorously; gentle heat is sufficient.
-
Checkpoint 1 (TLC): Monitor at 2 hours.
-
Mobile Phase: 10% MeOH in DCM.
-
Visualization: UV (254 nm) and Dragendorff stain (specific for amines).
-
Target: Disappearance of the benzyl chloride spot (high Rf).
-
-
-
Work-up (The "Clean" Isolation):
Module 3: Purification (Self-Validating Acid-Base Extraction)
This is where most yield is lost. Do not use column chromatography unless absolutely necessary. Use this chemical purification method which relies on the basicity of the piperidine nitrogen.
Workflow Diagram
Figure 1: Acid-Base Extraction Logic Tree. This method guarantees removal of neutral starting materials without chromatography.
Module 4: Troubleshooting & FAQs
Q: My reaction stalled at 70% conversion. Should I add more base?
A: No. If the reaction stalls, it is likely due to solvent wetness or catalyst poisoning .
-
Diagnosis: Check if the K₂CO₃ has turned into a "gum" at the bottom of the flask. This indicates water contamination.
-
Fix: Add 0.5 equivalents of fresh, finely ground K₂CO₃ and sonicate the flask to break up the surface crust. Ensure your MeCN is anhydrous.
Q: I see a spot on TLC just below my product. What is it?
A: This is likely the N-oxide (if work-up was too oxidative) or a bis-alkylation byproduct (rare with piperidine but possible if the benzyl chloride contained impurities).
-
Fix: The Acid-Base extraction (Module 3) usually removes non-basic impurities. If the impurity persists, it is likely basic. Recrystallize the HCl salt from Ethanol/Ether.
Q: Can I use the Reductive Amination route instead?
A: Yes, if you only have 3,4-Dichlorobenzaldehyde .
-
Warning: This route is more expensive and water-sensitive.
-
Protocol Adjustment: Use Sodium Triacetoxyborohydride (STAB) (1.5 eq) in DCE. Do not use NaBH₄ as it reduces the aldehyde too fast [3]. Maintain pH ~5-6 with Acetic Acid to promote iminium ion formation.
Module 5: Reaction Pathways Visualization
Understanding the competing pathways helps in diagnosing side-products.
Figure 2: Mechanistic pathways. Green indicates the desired route; Red indicates failure modes caused by wet solvents or incorrect stoichiometry.
References
-
BenchChem Technical Support. (2025).[1] Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane. Link
-
Sigma-Aldrich. (n.d.). Product Specification: 1-(3,4-Dichlorophenyl)piperazine vs Benzyl derivatives. Link
-
Master Organic Chemistry. (2017). Reductive Amination: NaBH3CN vs NaBH(OAc)3. Link
-
Chemical Book. (2024). CAS 5534-64-5 Properties and Synthesis. Link
For further assistance, please upload your HPLC/NMR data to the secure portal using Ticket ID CHEM-OPT-34DCBP.
Sources
Technical Support Center: Troubleshooting Low Aqueous Solubility of 1-(3,4-Dichlorobenzyl)piperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for addressing the low aqueous solubility of 1-(3,4-Dichlorobenzyl)piperidine and similar lipophilic basic compounds. Our approach is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my standard phosphate-buffered saline (PBS) at pH 7.4. Why is it so poorly soluble?
The low aqueous solubility of this compound is a direct consequence of its chemical structure. The molecule combines two key features that contribute to its hydrophobicity:
-
A Lipophilic Dichlorobenzyl Group: The benzene ring substituted with two chlorine atoms is highly nonpolar, leading to a strong tendency to avoid interaction with polar water molecules. This characteristic is often quantified by a high logarithm of the partition coefficient (LogP).
-
A Weakly Basic Piperidine Moiety: The piperidine ring contains a tertiary amine, which is a weak base.[1] At a neutral pH of 7.4, this amine is predominantly in its un-ionized (free base) form. The uncharged form is significantly less soluble in water compared to its protonated, charged counterpart.
Therefore, the combination of a large, nonpolar region and a weakly basic functional group that is un-ionized at physiological pH results in very limited solubility in neutral aqueous buffers.
Q2: What is the first and most fundamental step I should take to try and solubilize this compound?
For any ionizable compound, the first and most straightforward approach is to adjust the pH of the buffer.[][3] Since this compound is a weak base, its solubility will dramatically increase in acidic conditions.[4][5] By lowering the pH, you protonate the piperidine nitrogen, forming a positively charged piperidinium salt. This salt is an ion and will interact much more favorably with polar water molecules, leading to a significant increase in solubility.
The relationship between the un-ionized (insoluble) and ionized (soluble) forms is governed by the compound's pKa and the pH of the solution, as described by the Henderson-Hasselbalch equation.
Caption: Effect of pH on the ionization and solubility of a basic compound.
Systematic Troubleshooting Guide
Q3: I've tried some basic pH adjustments with limited success. What is a systematic workflow for tackling this solubility issue?
A multi-tiered approach is the most effective way to solve complex solubility challenges. Start with the simplest and most cost-effective methods and progressively move to more complex formulations. Below is a recommended workflow.
Caption: Systematic workflow for solubilizing poorly soluble basic compounds.
Detailed Protocols and Explanations
Q4: Can you provide a detailed protocol for the Tier 1 pH adjustment?
Certainly. The goal is to determine the pH at which this compound achieves the desired concentration. This is often done by creating a pH-solubility profile.
Protocol: pH-Solubility Profile
-
Prepare a Series of Buffers: Prepare a set of buffers with varying pH values, for example, pH 2.0, 3.0, 4.0, 5.0, 6.0, and 7.4. Common buffer systems include citrate for lower pH ranges and phosphate for mid-ranges.
-
Add Excess Compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. The amount should be more than you expect to dissolve.
-
Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved compound.
-
Quantify Soluble Fraction: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm syringe filter to remove any remaining particulates, and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
-
Plot the Data: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to visualize the pH-solubility profile.
This experiment will reveal the minimum pH required to achieve your target concentration. For many weakly basic drugs, a pH between 4 and 6 is often sufficient.[6]
Q5: When should I move to Tier 2 and use co-solvents?
You should consider co-solvents when pH adjustment alone is insufficient to reach your target concentration, or if the required pH is too low and incompatible with your experimental system (e.g., it could damage cells or affect protein stability).
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[7][8] This makes the environment more favorable for lipophilic compounds.
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycols (e.g., PEG 300, PEG 400)[9]
Protocol: Co-solvent Screening
-
Select an Acidic Buffer: Based on your pH-solubility profile, choose a buffer pH that provides a baseline level of solubility (e.g., pH 5.0).
-
Prepare Co-solvent Stock Solutions: Create a series of stock solutions of your chosen buffer containing different percentages of a co-solvent (e.g., 5%, 10%, 20% v/v).
-
Determine Solubility: Repeat the equilibrium solubility experiment (steps 2-5 from the pH-solubility protocol) using these co-solvent-buffer mixtures.
-
Evaluate and Optimize: Determine the lowest percentage of co-solvent that achieves the desired solubility. Always be mindful of the tolerance of your biological system to the chosen co-solvent, as high concentrations can be toxic.[10]
Q6: My compound is still not soluble enough, or it precipitates when I dilute it into my final assay medium. Should I try surfactants (Tier 3)?
Yes, this is a classic scenario where surfactants can be highly effective. Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles.[11][12] These micelles have a hydrophobic core and a hydrophilic shell. The lipophilic this compound can partition into the hydrophobic core, effectively being encapsulated and solubilized in the aqueous medium.[13][14]
Commonly Used Surfactants:
-
Non-ionic: Polysorbates (Tween® 80), Polyoxyethylene castor oil derivatives (Cremophor® EL)
-
Anionic: Sodium lauryl sulfate (SLS)
Protocol: Surfactant Screening
-
Choose a Starting Buffer: Use the most promising acidic buffer from your previous experiments (with or without a low concentration of co-solvent).
-
Prepare Surfactant Solutions: Prepare solutions with increasing concentrations of a surfactant (e.g., 0.1%, 0.5%, 1.0% w/v). Ensure concentrations are above the surfactant's CMC.
-
Determine Solubility: Perform the equilibrium solubility experiment to find the concentration of surfactant that effectively solubilizes your compound.
-
Check for Interference: Crucially, run a vehicle control with the surfactant alone in your assay to ensure it does not interfere with the experimental outcome.
Q7: What is the role of cyclodextrins (Tier 4), and how do they differ from surfactants?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[15][16] Unlike surfactants which form micelles, cyclodextrins can encapsulate a single "guest" molecule (your compound) within their cavity if it has the right size and shape, forming an "inclusion complex."[17][18] This complex shields the hydrophobic part of the molecule from water, thereby increasing its apparent solubility.[19]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Protocol: Cyclodextrin Screening
-
Select a Buffer: Start with an acidic buffer.
-
Prepare Cyclodextrin Solutions: Create solutions with various concentrations of a cyclodextrin (e.g., 1%, 5%, 10% w/v).
-
Determine Solubility: Use the equilibrium solubility method to assess the impact of the cyclodextrin on solubility. The increase in solubility is often linear with the concentration of cyclodextrin, up to a point.
-
Verify Compatibility: As with all excipients, test the cyclodextrin solution alone in your assay to rule out any confounding effects.
| Technique | Mechanism | Pros | Cons |
| pH Adjustment | Ionization of the basic piperidine group to form a soluble salt.[5] | Simple, inexpensive, and often very effective for ionizable compounds. | May not be suitable for all biological assays; risk of precipitation upon pH change.[3] |
| Co-solvents | Reduces the polarity of the aqueous solvent, making it more favorable for lipophilic compounds.[7] | Effective for many compounds; a wide variety of co-solvents are available. | Can be toxic to cells at higher concentrations; may affect protein conformation. |
| Surfactants | Encapsulation of the compound within micelles above the CMC.[11][12] | High solubilizing capacity; can improve stability.[13][14] | Can interfere with biological assays; potential for cell lysis at high concentrations. |
| Cyclodextrins | Formation of a water-soluble inclusion complex by encapsulating the compound.[15][17] | Generally low toxicity; can improve compound stability.[19] | Can be more expensive; solubilization is dependent on a good fit between the compound and the cyclodextrin cavity. |
Advanced Troubleshooting
Q8: I achieved high solubility in my stock solution, but the compound crashes out when I dilute it into my cell culture medium. What's happening?
This is a common problem related to the final formulation's "drug load" and the buffer capacity of the dilution medium. Your stock solution may be at a low pH (e.g., pH 4.0) where the compound is soluble. However, when you add a small volume of this acidic stock to a large volume of buffered cell culture medium (typically pH ~7.4), the medium's buffering capacity will neutralize the acid, raising the pH back towards 7.4. This causes your compound to deprotonate and precipitate out of solution.
Solutions:
-
Increase Excipient Concentration: The presence of a co-solvent, surfactant, or cyclodextrin in the stock can help maintain solubility even after the pH shift upon dilution. You may need to use a slightly higher concentration of these excipients.
-
Prepare an Intermediate Dilution: Instead of diluting directly into the final medium, perform an intermediate dilution in a buffer that represents a transition in pH and composition.
-
Lower the Dosing Volume: Use a more concentrated stock solution so that the volume added to the final medium is smaller, causing less of a pH shift.
Q9: What other experimental factors could be causing dissolution failure?
Beyond formulation, several procedural issues can lead to apparent insolubility or dissolution failure. It's crucial to rule these out.
-
Inadequate Mixing/Agitation: Ensure sufficient energy is applied to break up powder aggregates and facilitate dissolution. Vortexing and sonication can be helpful initially.
-
Incorrect Buffer Preparation: Errors in weighing salts or adjusting the final pH can lead to a buffer that does not perform as expected.[20][21] Always verify the pH of your final buffer solution.
-
Degassing Issues: For some dissolution tests, dissolved gasses in the media can form bubbles on the surface of the solid compound, inhibiting wetting and dissolution.[20][22]
-
Compound Degradation: Ensure your compound is stable at the pH and temperature used for solubilization. Degradation can sometimes be mistaken for a failure to dissolve.[20]
By systematically applying the tiered approach outlined in this guide and paying close attention to experimental detail, you can successfully overcome the solubility challenges presented by this compound and advance your research.
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Pharma.Tips. Troubleshooting Dissolution Failures in Formulated Tablets - Pharma.Tips. Published December 27, 2025.
- Carbohydrate Chronicles. How can cyclodextrins enhance solubility? Published July 31, 2025.
- Vertex AI Search. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- Jenita MJ. Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Published September 6, 2024.
- Wikipedia. Cosolvent.
- Vertex AI Search. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- SciELO. Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs.
- Vertex AI Search. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC.
- ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Published December 7, 2020.
- WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Published March 15, 2024.
- JOCPR. The Role of Surfactants in Solubilization of Poorly Soluble. Published December 19, 2024.
- Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
- Vertex AI Search. Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. Published November 4, 2022.
- Studylib. Dissolution Failure Investigation: Troubleshooting Guide. Published March 15, 2004.
- Vertex AI Search. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Vertex AI Search. Dissolution Method Troubleshooting: An Industry Perspective. Published November 1, 2022.
- AP Chemistry. 8.11 pH and Solubility.
- BOC Sciences. pH Adjustment and Co-Solvent Optimization.
- Benchchem. Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds.
- Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
- Vertex AI Search. Strategies for improving hydrophobic drugs solubility and bioavailability.
- Wikipedia. Piperidine.
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. ajptonline.com [ajptonline.com]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. asianpharmtech.com [asianpharmtech.com]
- 14. jocpr.com [jocpr.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. scielo.br [scielo.br]
- 19. chemicaljournals.com [chemicaljournals.com]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. dissolutiontech.com [dissolutiontech.com]
- 22. studylib.net [studylib.net]
removing unreacted aldehyde impurities from 1-(3,4-Dichlorobenzyl)piperidine
Topic: Removing Unreacted 3,4-Dichlorobenzaldehyde from 1-(3,4-Dichlorobenzyl)piperidine
Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that reductive amination is a cornerstone reaction for C–N bond formation. However, the purification of the resulting tertiary amine—specifically this compound—is frequently complicated by the persistence of unreacted 3,4-dichlorobenzaldehyde.
This guide provides field-proven, mechanistically grounded solutions to isolate your target amine with high purity, bypassing the limitations of traditional silica gel chromatography.
Section 1: Mechanistic FAQs (The "Why")
Q: Why does 3,4-dichlorobenzaldehyde persist in my crude mixture despite using an excess of reducing agent? A: In standard reductive amination protocols utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), the reducing agent is highly selective for the transient iminium ion over the starting carbonyl compound [2]. Because the 3,4-dichloro substitution is electron-withdrawing, it can destabilize the intermediate iminium ion, pushing the equilibrium backward. Consequently, if iminium formation is incomplete, the unreacted aldehyde remains intact rather than being reduced to the corresponding alcohol [2].
Q: Why is standard silica gel chromatography failing to separate the aldehyde from my piperidine product? A: this compound is a highly basic tertiary amine. On standard acidic silica gel, basic amines interact strongly with the silanol groups, causing severe streaking. This often results in co-elution with the less polar, neutral aldehyde. While mobile phase modifiers (like 1-5% triethylamine) can suppress streaking, exploiting the specific chemical reactivity of the aldehyde via derivatization is far more efficient and scalable.
Q: What is the chemical mechanism behind sodium bisulfite extraction? A: Sodium bisulfite (NaHSO₃) undergoes a rapid nucleophilic addition to the electrophilic carbonyl carbon of 3,4-dichlorobenzaldehyde. This reaction forms an α-hydroxysulfonic acid salt (a bisulfite adduct) [1]. Because this adduct is highly ionic, it partitions exclusively into the aqueous phase. Your lipophilic product, this compound, remains entirely in the organic phase, allowing for a simple liquid-liquid separation [1][4].
Section 2: Purification Workflows & Visualizations
To address this purification bottleneck, we recommend two distinct workflows depending on your scale and throughput requirements.
Workflow 1: Bisulfite Adduct Liquid-Liquid Extraction
Ideal for scale-up (gram to kilogram quantities) where cost-efficiency and simple phase separations are prioritized.
Mechanistic pathway of bisulfite adduct formation and phase separation.
Workflow 2: Polymer-Supported Scavenging
Ideal for high-throughput parallel synthesis or small-scale library generation (milligram to gram quantities) where liquid-liquid extraction is too tedious [3].
Solid-phase scavenging workflow for unreacted aldehyde removal.
Section 3: Self-Validating Experimental Protocols
Every robust protocol must include built-in validation steps to ensure causality between your actions and the chemical outcome.
Protocol A: Sodium Bisulfite Wash (Scale-Up Optimized)
Causality Note: The reaction between the organic aldehyde and aqueous bisulfite occurs at the biphasic interface. Vigorous agitation and the use of a miscible co-solvent are critical to overcoming mass-transfer limitations [1].
-
Dissolution: Dissolve the crude reaction mixture containing this compound and unreacted aldehyde in ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per gram of crude). Add 5-10% v/v methanol to act as a phase-transfer bridge.
-
Adduct Formation: Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃) solution.
-
Agitation: Stir or shake vigorously for 30–60 minutes at room temperature.
-
Phase Separation: Transfer to a separatory funnel. Allow the layers to separate completely. Drain the lower aqueous layer (containing the aldehyde adduct).
-
Washing: Wash the organic layer with deionized water (2x) to remove residual bisulfite salts, followed by a brine wash.
-
Self-Validation Step: Spot the organic layer on a silica TLC plate (Eluent: Hexanes/EtOAc 8:2, UV active). The complete disappearance of the distinct UV-active spot at R_f ~0.7 (3,4-dichlorobenzaldehyde) confirms successful sequestration. The product amine will remain near the baseline.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure tertiary amine.
Protocol B: Polymer-Supported Scavenging (High-Throughput Optimized)
Causality Note: Macroporous polystyrene resins functionalized with sulfonyl hydrazide (PS-TsNHNH₂) covalently trap electrophilic aldehydes as resin-bound hydrazones. Because the resin is insoluble, the impurity is physically removed from the liquid phase [3].
-
Preparation: Dissolve the crude mixture in anhydrous DCM or 1,2-dichloroethane (DCE).
-
Resin Addition: Add 2.0 to 3.0 equivalents of PS-TsNHNH₂ resin (loading typically ~2.5 mmol/g) relative to the estimated unreacted aldehyde.
-
Incubation: Agitate the suspension gently on an orbital shaker for 2 to 4 hours at room temperature. Do not use a magnetic stir bar, as it will mechanically grind and degrade the polymer beads.
-
Filtration: Filter the mixture through a sintered glass funnel or a solid-phase extraction (SPE) cartridge. Wash the resin bed with 2 column volumes of DCM to ensure complete recovery of the product.
-
Self-Validation Step: Analyze the filtrate via LC-MS. The absence of the peak corresponding to 3,4-dichlorobenzaldehyde and the dominant presence of the m/z 244/246 peak ([M+H]⁺ for the product) confirms complete scavenging.
-
Isolation: Concentrate the filtrate to yield the pure this compound.
Section 4: Quantitative Performance Comparison
To assist in selecting the optimal purification strategy for your specific project phase, consult the performance metrics summarized below.
| Purification Method | Target Impurity | Optimal Scale | Typical Aldehyde Removal | Product Recovery | Time Required |
| Sodium Bisulfite Wash | Aldehydes, unhindered ketones | Multi-gram to Kilogram | > 98% | > 90% | ~ 1 hour |
| PS-TsNHNH₂ Scavenger | Aldehydes, reactive ketones | Milligram to Gram | > 99% | > 95% | 2 - 4 hours |
| Standard Acid-Base Extraction | Neutral organics | Gram to Kilogram | ~ 90% | ~ 85% | ~ 2 hours |
| Silica Gel Chromatography | General impurities | Milligram to Gram | Variable (Streaking) | < 70% | 3 - 5 hours |
References
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Solid-Supported Reagents and Catch-and-Release Techniques in Organic Synthesis. Synthesis. [Link]
Technical Support Center: LC-MS Profiling of 1-(3,4-Dichlorobenzyl)piperidine
Status: Operational Role: Senior Application Scientist Topic: Impurity Profiling & Degradation Analysis
Introduction
Welcome to the technical support center for the analysis of 1-(3,4-Dichlorobenzyl)piperidine . This compound is a critical pharmacophore found in various bioactive ligands (e.g., MAGL inhibitors, H3 receptor antagonists). Its structure combines a basic piperidine ring with an electron-deficient dichlorobenzyl moiety, creating specific challenges for LC-MS analysis:
-
Retention: The basic nitrogen causes peak tailing on standard C18 columns.
-
Isotopes: The two chlorine atoms provide a distinct isotopic signature essential for filtering background noise.
-
Labile Oxidation: The benzylic carbon and the tertiary amine are "hotspots" for oxidative degradation.
This guide allows you to navigate the method development, stress testing, and structural elucidation of this molecule.
Module 1: Method Development & Optimization
Q: My peak shape is tailing significantly. How do I retain this basic amine without ruining sensitivity?
A: Tailing is caused by the interaction of the protonated nitrogen (pKa ~9-10) with residual silanols on your column.
The Protocol: Do not use neutral pH. You must drive the equilibrium either fully protonated (acidic) or fully deprotonated (basic).
-
Option A (Recommended for ESI+ Sensitivity): High pH Mobile Phase.
-
Column: C18 with hybrid-organic silica (e.g., Waters XBridge or Phenomenex Kinetex EVO) resistant to high pH.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile.
-
Why: At pH 10, the piperidine is neutral (unprotonated), increasing hydrophobicity and retention on C18 while eliminating silanol interactions.
-
-
Option B (Standard): Acidic Mobile Phase with Charged Surface Hybrid (CSH) columns.
-
Column: CSH C18 (Charged Surface Hybrid).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Why: The CSH stationary phase has a low-level positive charge that repels the protonated amine, preventing it from "sticking" to the surface silanols.
-
Q: What are the exact mass targets I should set in my acquisition method?
A: You must account for the specific isotopic contribution of the two chlorine atoms.[1]
-
Formula: C₁₂H₁₅Cl₂N
-
Monoisotopic Mass (M): 243.0581 Da
-
Protonated Ion [M+H]⁺: 244.0654 m/z
Isotope Pattern (The "Fingerprint"):
Because of the two chlorines (
| Ion Identity | m/z (approx) | Relative Intensity | Origin |
| M (Monoisotopic) | 244.1 | 100% | |
| M + 2 | 246.1 | ~64% | |
| M + 4 | 248.1 | ~10% |
Module 2: Stress Testing (Forced Degradation)
Q: Which stress conditions are most relevant for this specific scaffold?
A: While you should follow ICH Q1A(R2) generally, this molecule is chemically predisposed to Oxidation (N-oxide formation) and Photolysis (Dechlorination).
Experimental Workflow:
Figure 1: Recommended Forced Degradation Workflow tailored for benzylpiperidines.
Table 1: Expected Degradation Outcomes
| Stressor | Susceptibility | Primary Degradant | Mass Shift (Δ) |
| Oxidation (H₂O₂) | High | N-Oxide | +16 Da |
| Oxidation (H₂O₂) | Medium | Benzylic Hydroxylation | +16 Da |
| Photolysis | Medium | Dechlorination | -34 Da (Cl |
| Acid/Heat | Low | Dealkylation (C-N cleavage) | Loss of Benzyl |
Module 3: Structural Elucidation & Interpretation
Q: I see two peaks with +16 Da (m/z 260.06). How do I distinguish the N-Oxide from the Hydroxylated product?
A: This is the most common challenge. Both add one oxygen atom, but their behavior in LC-MS is distinct.
1. Retention Time Logic:
-
N-Oxide: The oxygen on the nitrogen creates a highly polar N-O dipole. This typically elutes earlier than the parent on Reverse Phase (C18).
-
C-Hydroxylation (Benzylic): While polar, the effect is less drastic than the N-oxide. It usually elutes later than the N-oxide, often close to the parent.
2. MS/MS Fragmentation Logic: You must look at the fragmentation spectrum.[2][3][4]
-
N-Oxide: Shows a characteristic loss of 16 Da (Oxygen) or 17 Da (OH radical) to revert to the parent ion mass. It rarely loses water (-18 Da) as a primary step.
-
C-Hydroxylation: Often shows a loss of water (-18 Da) to form a double bond (desaturation).
Fragmentation Pathway Diagram:
Figure 2: MS/MS decision tree for identifying +16 Da degradants.
Q: How do I identify if the Benzyl ring has degraded?
A: Look at the m/z 158.97 fragment (the dichlorobenzyl cation).
-
If your impurity peak shows a fragment at 158.97 (with the 9:6:1 isotope pattern), the benzyl ring is intact. The modification is likely on the piperidine ring.
-
If the fragment shifts (e.g., to 174.97 ), the modification (like hydroxylation) is on the benzyl ring.
Module 4: Troubleshooting Common Issues
Q: I see a peak at [M+H]⁺ in my blank injection. Is it carryover?
A: Yes, this compound is a "sticky" basic amine.
-
The Fix: You need a stronger needle wash.
-
Recipe: 40% Acetonitrile / 40% Methanol / 20% Isopropanol / 0.1% Formic Acid. The isopropanol helps solubilize the lipophilic benzyl group, while the acid keeps the nitrogen protonated and soluble.
Q: My N-Oxide peak area varies wildly between injections. Why?
A: N-oxides are thermally unstable.[5] They can de-oxygenate (revert to parent) inside the hot ESI source.
-
The Test: Lower your ESI Source Temperature (e.g., from 500°C to 300°C) and check if the N-oxide peak area increases.
-
The Fix: Use the lowest source temperature that still provides adequate desolvation to prevent in-source fragmentation.
References
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[6] (2003).[6] International Conference on Harmonisation.
-
Ma, S., & Chowdhury, S. K. (2011). Characterization of N-oxidation and hydroxylated metabolites by LC-MS. In Identification and quantification of drugs, metabolites, and metabolizing enzymes by LC-MS.
-
Chemistry Steps. (2023). Isotopes in Mass Spectrometry – The M+2 Peak.[3] (Explains Chlorine 9:6:1 patterns).
-
BenchChem. (2025).[2][7] Mass Spectrometry Fragmentation of Piperidine Derivatives.[2][8][9]
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ICH Official web site : ICH [ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs | MDPI [mdpi.com]
- 9. alternative-therapies.com [alternative-therapies.com]
Technical Support Center: Optimization of 1-(3,4-Dichlorobenzyl)piperidine Synthesis
Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Minimizing Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Diagnostic Overview
Welcome to the technical support hub. Synthesis of 1-(3,4-Dichlorobenzyl)piperidine (CAS: 55513-17-2) typically proceeds via the N-alkylation of piperidine with 3,4-dichlorobenzyl chloride.[1] While theoretically simple, this
Use the table below to identify your specific issue:
| Symptom | Probable Cause | Technical Root |
| Polar spot on TLC ( | Quaternary Ammonium Salt | Over-Alkylation: The product (tertiary amine) competes with piperidine for the alkyl halide.[1] |
| New spot, less polar than product | Benzyl Alcohol / Ether | Hydrolysis: Moisture in the solvent/base caused the benzyl chloride to hydrolyze. |
| Reaction stalls at ~50% | HCl Salt Precipitation | Inefficient Scavenging: Piperidine |
| Yellow/Orange discoloration | Oxidation | Trace Metals/Air: Electron-rich amines are oxidizing in air or reacting with trace iron in the base.[1] |
Critical Analysis: The Reaction Pathway
To solve these issues, we must visualize the competitive landscape of the reaction. The diagram below maps the kinetic competition between the desired pathway and the fatal "Over-Alkylation" trap.
Figure 1: The target product is still nucleophilic. If [3,4-DCBC] is high relative to [Piperidine], the path to the red "Quaternary Salt" node becomes kinetically significant.
Troubleshooting Modules
Module A: Preventing Over-Alkylation (The "Bis" Impurity)
The Problem: The product is a tertiary amine. While sterically bulkier than piperidine, it remains nucleophilic.[1] If local concentrations of the benzyl chloride are high, the product will attack a second equivalent, forming the bis-quaternary ammonium salt.
Solution Protocol:
-
Inverse Addition (Critical): Do not add piperidine to the benzyl chloride. Instead, dissolve piperidine (nucleophile) in the solvent and add the 3,4-dichlorobenzyl chloride (electrophile) dropwise . This ensures the nucleophile is always in vast excess relative to the electrophile.
-
Stoichiometry Adjustment: Use 1.2 to 1.5 equivalents of piperidine. The excess piperidine acts as a "sacrificial" base to trap HCl and statistically outcompetes the product for the alkyl halide.
-
Solvent Selection:
Module B: Eliminating Hydrolysis
The Problem: 3,4-Dichlorobenzyl chloride is an activated benzylic halide.[1] In the presence of water and base (OH-), it rapidly converts to 3,4-dichlorobenzyl alcohol.[1]
Solution Protocol:
-
Base Choice: Switch from aqueous bases (NaOH/KOH) to anhydrous inorganic bases like powdered
or .[1] -
Drying: Dry Acetonitrile over 3Å molecular sieves for 24 hours prior to use.
-
Finkelstein Modification: Add 0.1 eq of Potassium Iodide (KI) . This converts the benzyl chloride to the more reactive benzyl iodide in situ. This increases the rate of the desired amine attack (k1) relative to the background hydrolysis rate.
Optimized Experimental Protocols
Method A: Direct Alkylation (Standard Production)
Best for: Routine synthesis, cost-efficiency.[1]
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Charge: Add Piperidine (1.5 eq) ,
(2.0 eq, anhydrous, powdered) , and KI (0.1 eq) to Acetonitrile (0.2 M concentration) . -
Addition: Stir vigorously. Add 3,4-Dichlorobenzyl chloride (1.0 eq) dissolved in a minimal amount of MeCN dropwise over 30–60 minutes via syringe pump or addition funnel.[1]
-
Why? Keeps electrophile concentration low to prevent quaternary salt formation.[1]
-
-
Reaction: Stir at 40°C for 4–6 hours. Monitor by TLC (Mobile Phase: 10% MeOH in DCM).[1]
-
Endpoint: Disappearance of benzyl chloride spot.[1]
-
-
Workup (Purification Logic): See Diagram below.
Method B: Reductive Amination (High Purity Requirement)
Best for: Cases where over-alkylation is uncontrollable or ultra-high purity (>99.5%) is required.[1]
-
Reactants: Use 3,4-Dichlorobenzaldehyde instead of the chloride.
-
Procedure: Mix aldehyde (1.0 eq) and piperidine (1.1 eq) in DCE (Dichloroethane). Add NaBH(OAc)3 (1.4 eq) .
-
Mechanism: Forms an iminium ion intermediate which is reduced.[1][2][3]
Purification Strategy: The Acid-Base Swing
The most effective way to purify this amine without column chromatography is the "Acid-Base Swing." This exploits the pH-dependent solubility of the amine.
Figure 2: This workflow removes neutral impurities (benzyl alcohol) in the first organic wash, isolating the pure amine salt in water before regenerating the free base.
Comparative Data: Solvent & Base Effects[1][2][6][7]
Representative data based on standard benzyl chloride
| Solvent System | Base | Reaction Time | Yield | Primary Impurity |
| MeCN (Anhydrous) | 4 h | 92% | None (<2%) | |
| DMF | 1 h | 85% | Hydrolysis products (wet DMF) | |
| Ethanol | 6 h | 70% | Solvolysis (Ethyl ether) | |
| Toluene/Water | NaOH + TBAB (PTC) | 12 h | 88% | Emulsion issues |
References
-
BenchChem. (2025).[1][2][3] Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Retrieved from [1]
-
Thermo Scientific Chemicals. (n.d.).[1] 1-(3,4-Dichlorobenzyl)piperazine Product Specifications. Retrieved from [1]
-
Kudryavtsev, K. V., et al. (2017).[1][7] Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Juniper Publishers.[1] Retrieved from [1]
-
PubChem. (2025).[1][8] 1-(3,4-Dichlorobenzyl)piperazine Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
US Patent 4,081,450A. (1978).[1] 1,3,4-Trisubstituted-4-arylpiperidines and their preparation. Google Patents. Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. 1-(3,4-Dichlorobenzyl)piperazine | C11H14Cl2N2 | CID 2758074 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Baseline Noise in HPLC Analysis of 1-(3,4-Dichlorobenzyl)piperidine
The following technical guide serves as a Tier 3 Support resource for researchers analyzing 1-(3,4-Dichlorobenzyl)piperidine . It is structured to resolve high-complexity baseline issues that compromise quantitation limits (LOQ) and method reproducibility.
Status: Active Guide Ticket ID: HPLC-BAS-34DCBP Assigned Specialist: Senior Application Scientist Analyte Profile: [1]
-
Chemical Class: Tertiary Amine / Halogenated Aromatic[1]
-
Critical Challenge: The molecule contains a basic piperidine nitrogen (
) requiring acidic modifiers or ion-pairing agents to prevent peak tailing.[1] However, the dichlorobenzyl chromophore often necessitates low-UV detection (210–220 nm), creating a direct conflict with the UV-absorbance of common modifiers (TFA/TEA), leading to baseline instability.
Part 1: Diagnostic Logic (Visual Workflow)
Before modifying your method, you must categorize the noise. Use this logic gate to identify the root cause of your baseline disturbance.[3]
Figure 1: Diagnostic logic tree for isolating HPLC baseline disturbances.
Part 2: Technical Support Q&A (Troubleshooting)
Category 1: Mobile Phase & Chemistry (The "Drifting" Baseline)
Q: I am using 0.1% TFA to suppress tailing of the piperidine ring, but my baseline rises sharply during the gradient. Why?
A: This is a classic "Refractive Index vs. Absorbance" conflict. this compound is a basic amine.[1] You correctly selected Trifluoroacetic Acid (TFA) to protonate the nitrogen and mask silanols, preventing peak tailing [1]. However, TFA is an ion-pairing agent that absorbs UV light significantly at low wavelengths (<220 nm).[1]
-
The Mechanism: Acetonitrile (ACN) and Water have different UV cutoff points. When you run a gradient (e.g., 5% to 95% B), the concentration of TFA remains constant (0.1%), but the solvation environment changes. TFA has higher absorbance in organic solvents than in water.[1] As %B increases, the baseline rises because the molar absorptivity of the TFA shifts.
-
The Fix:
-
Balance the Absorbance: Add slightly less TFA to the organic channel (B) than the aqueous channel (A). A common ratio is 0.1% TFA in Water (A) and 0.085% TFA in ACN (B) .[1] This empirically balances the baseline drift at 214 nm.
-
Switch Modifiers: If your detection is >230 nm, switch to Formic Acid (0.1%) .[1] It has a higher UV cutoff than TFA but is transparent enough above 230 nm and still provides the necessary protons for the piperidine amine [2].
-
Q: I see "Ghost Peaks" appearing late in the gradient even when I inject a blank. Is my column dirty?
A: Likely not. This is usually "System Accumulation," not column carryover. Because the dichlorobenzyl group is hydrophobic, you are likely running a gradient to high % Organic. Trace organic impurities in your aqueous mobile phase (often from the water source or the buffer salts) accumulate on the head of the column during the equilibration phase (low %B). When the gradient ramps up, these impurities elute as distinct, sharp peaks.
-
Verification Protocol:
-
Run a gradient with a 10-minute equilibration.
-
Run the same gradient with a 30-minute equilibration.
-
Result: If the ghost peaks increase in area roughly 3-fold, the contamination is coming from your Mobile Phase A (Water/Buffer) [3].
-
Category 2: Hardware & Physical Factors (The "Cyclic" Baseline)
Q: My baseline has a rhythmic "sine wave" pattern. Is this the detector?
A: This is almost certainly a mixing or pump issue , not the detector. Analysis of this compound often requires mixing aqueous buffers with organic solvents.[1]
-
The Cause: If you are using a low-pressure mixing system (quaternary pump), the proportioning valve switches between Solvents A and B. If the mixing is insufficient, "slugs" of unmixed solvent reach the detector. Because the refractive index of Water and ACN differs, the detector reads this as absorbance changes.
-
The Fix:
-
Degassing: Ensure mobile phases are thoroughly degassed. The piperidine moiety is stable, but air bubbles in the pump head will cause micro-pulsations.
-
Increase Mixing Volume: Install a larger static mixer (e.g., 350 µL) between the pump and the injector. This smooths out the solvent packets before they reach the column [4].
-
Part 3: Optimized Method Parameters
To minimize noise while maintaining sensitivity for the dichlorobenzyl chromophore, use the following optimized parameters.
| Parameter | Recommendation | Technical Rationale |
| Wavelength | 225 nm - 230 nm | The dichlorobenzyl ring has a secondary absorption band here.[1] Avoid <220 nm to escape TFA/TEA noise.[1] |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.[1]8) | Formate is volatile (LC-MS friendly) and has lower UV background than TFA at >220 nm.[1] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Methanol has a higher UV cutoff (205 nm) and higher pressure; ACN is cleaner for low-UV work.[1] |
| Column Temp | 40°C | Higher temperature lowers viscosity and improves mass transfer for the bulky piperidine group, sharpening peaks. |
| Flow Cell | High-Sensitivity (10 mm path) | Standard cells are preferred.[1] Avoid micro-cells unless necessary, as they are more prone to refractive index noise. |
Part 4: The "Zero-Injection" Isolation Protocol
If you cannot identify the source of the noise, perform this isolation test.
-
Remove the Column: Replace the HPLC column with a union connector (zero dead volume).
-
Run the Gradient: Execute your standard gradient method at 1.0 mL/min.
-
Analyze the Baseline:
-
Scenario A: Noise persists. The issue is the Pump (pulsation), Mixer (poor mixing), or Detector (lamp age). The chemistry is not at fault.
-
Scenario B: Baseline is flat.[1] The issue is the Column (bleeding stationary phase) or Chemical Interaction (impurities accumulating on the stationary phase).
-
-
Lamp Energy Test: Check the reference energy on your DAD/VWD. If the reference energy is <50% of the initial installation value, the noise is electronic shot noise due to a failing lamp [5].
References
-
Chromatography Online. The Role of TFA in HPLC Analysis of Basic Compounds. [Link]
-
Waters Corporation. Controlling Ghost Peaks in Gradient LC. [Link][1]
-
Agilent Technologies. Baseline Noise and Drift in HPLC System. [Link]
-
Shimadzu. Troubleshooting: Baseline Noise and Spikes. [Link]
Sources
Technical Support Center: pH Adjustment for Optimal Stability of 1-(3,4-Dichlorobenzyl)piperidine
The following technical guide serves as a specialized support resource for researchers working with 1-(3,4-Dichlorobenzyl)piperidine . It is structured to address the physicochemical paradoxes inherent to lipophilic tertiary amines, specifically focusing on the critical relationship between pH, solubility, and chemical integrity.
Executive Technical Summary
This compound functions as a lipophilic base.[1][2] Its stability is governed by the equilibrium between its protonated (cationic) form and its free base (neutral) form.[1][2]
-
The Paradox: The molecule is chemically most stable against oxidation in its acidic, protonated form (pH < 6.0).[1] However, many biological assays require physiological pH (7.4), where the molecule approaches its pKa, drastically reducing solubility and increasing the risk of precipitation and oxidative degradation.
-
Optimal Storage pH: pH 3.0 – 5.0 (Buffered)
-
Critical Threshold: pH > 7.5 (High risk of precipitation)[1][2]
Troubleshooting & FAQs (Root Cause Analysis)
Q1: "My stock solution was clear, but it became cloudy/precipitated upon adding it to my assay buffer (pH 7.4). Why?"
Diagnosis: pH-Induced Phase Separation (The "Free Base Crash"). Technical Explanation: This compound contains a basic piperidine nitrogen.[1][2] The electron-withdrawing 3,4-dichlorobenzyl group lowers the pKa of the piperidine nitrogen slightly relative to unsubstituted benzylpiperidine, likely into the range of 8.5 – 9.0 .[2]
-
At pH 4.0: The nitrogen is fully protonated (
).[1][2] The ionic charge allows high aqueous solubility. -
At pH 7.4: You are approaching the pKa.[1][2] The ratio of uncharged free base (
) increases logarithmically according to the Henderson-Hasselbalch equation.[1][2] The free base is highly lipophilic (high LogP) due to the dichlorobenzyl moiety and has near-zero aqueous solubility.[1][2]
Corrective Protocol:
-
Pre-dilution Step: Do not add the concentrated acidic stock directly to the neutral buffer if the final concentration is high.[1][2]
-
Carrier Solvent: Introduce a co-solvent (DMSO or Ethanol) at 1-5% final concentration to solubilize the transient free base formed during the pH transition.[1][2]
-
Lower Assay pH: If experimental design permits, run the assay at pH 6.8 instead of 7.4 to keep the species predominantly protonated.
Q2: "The compound has turned yellow after storage at room temperature. Is it still usable?"
Diagnosis: N-Oxide Formation (Oxidative Degradation). Technical Explanation: Tertiary amines are susceptible to oxidation by atmospheric oxygen to form N-oxides, particularly in their free base form .[1][2] The protonated form (ammonium salt) is electronically resistant to oxidation because the lone pair on the nitrogen is occupied by a proton.[1]
-
Cause: Storage at neutral/basic pH or exposure to light/air while in solution.[1][2]
-
Impact: The yellow color indicates impurities.[1][2] While the parent compound may still be present, the effective concentration is reduced, and the N-oxide may have off-target biological effects.[2]
Corrective Protocol:
-
Immediate Action: Verify purity via HPLC. If degradation is >5%, discard.
-
Prevention: Store as a solid Hydrochloride (HCl) salt at -20°C. If in solution, ensure the pH is < 5.0 and the vial is flushed with Argon/Nitrogen.[1][2]
Q3: "Which buffer system is incompatible with this molecule?"
Diagnosis: Anionic Pairing & Precipitation. Technical Explanation: In its stable acidic state, this compound is a cation.[1][2] Large, lipophilic anions can form tight ion pairs with the cation, leading to "oiling out" or precipitation even at acidic pH.
-
Avoid: Perchlorate (
), Picrate, or high concentrations of Iodide.[1][2] -
Recommended: Phosphate (low concentration), Acetate, or Citrate buffers.[1]
Experimental Protocols
Protocol A: Determination of the "Crash Point" (Solubility-pH Profile)
Use this protocol to determine the exact pH limit for your specific concentration.[1][2]
Reagents:
-
10 mM Stock Solution of this compound (in 100% DMSO).
-
Universal Buffer Mix (Citrate-Phosphate-Borate), adjusted to pH range 3.0 – 10.0.[1][2]
Workflow:
-
Prepare 8 aliquots of buffer at pH 3, 4, 5, 6, 7, 8, 9, 10.
-
Spike the DMSO stock into each buffer to a final concentration of 100 µM (1% DMSO final).
-
Incubate at 25°C for 2 hours with gentle shaking.
-
Centrifuge at 15,000 x g for 10 minutes to pellet any precipitate.
-
Analyze the supernatant via UV-Vis (260-280 nm) or HPLC.[1][2]
-
Plot: % Recovery vs. pH. The point where recovery drops below 90% is your Critical Solubility pH .[1][2]
Protocol B: Forced Degradation (Stress Test)
Validate stability before long-term storage.[1][2]
| Stress Condition | Duration | Expected Outcome (Stable) | Expected Outcome (Unstable) |
| Acid Hydrolysis (0.1N HCl, 60°C) | 24 Hours | >98% Recovery | Cleavage of Benzyl-N bond (Rare) |
| Base Hydrolysis (0.1N NaOH, 60°C) | 24 Hours | Precipitation (Physical instability) | Chemical degradation (Minor) |
| Oxidation (3% | 4 Hours | >95% Recovery | N-Oxide formation (New HPLC peak) |
Visualizing the Stability Landscape
The following diagram illustrates the mechanistic pathways governing the stability of this compound. It highlights the "Safe Zone" (Acidic) versus the "Risk Zone" (Basic).[1][2]
Figure 1: Stability State Diagram. The molecule transitions from a stable, soluble cation in acid to a reactive, insoluble base in alkaline conditions.
Summary Data Tables
Table 1: Physicochemical Properties & Handling
| Parameter | Value / Characteristic | Impact on Handling |
| pKa (Calculated) | ~8.5 – 9.0 (Piperidine N) | Buffers > pH 7.0 risk deprotonation.[1][2] |
| LogP (Lipophilicity) | High (> 3.5 estimated) | Free base will bind to plastics/glass if precipitated.[1][2] |
| Solubility (pH 4.0) | High (> 10 mM) | Ideal for stock solutions.[1][2] |
| Solubility (pH 7.4) | Low (< 100 µM typically) | Requires co-solvent (DMSO) or carrier protein (BSA).[1][2] |
| UV Absorbance | Detectable by standard HPLC-UV.[1][2] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758074, 1-(3,4-Dichlorobenzyl)piperazine (Analogous Structure).[1][2] Retrieved from [Link][1][2]
- Context: Used for structural analogy regarding pKa and lipophilicity of dichlorobenzyl-nitrogen motifs.
- Context: Validates the degradation pathways of benzyl-piperidine deriv
-
Organic Chemistry Portal (2025). Synthesis and Properties of Piperidines. Retrieved from [Link]
- Context: General chemical reactivity and synthesis of piperidine rings.
-
Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control.[1] Chapman and Hall.[1][2]
- Context: Authoritative source for buffer selection and pKa calcul
Sources
troubleshooting reproducibility issues in 1-(3,4-Dichlorobenzyl)piperidine bioassays
The following technical guide addresses reproducibility challenges specifically for 1-(3,4-Dichlorobenzyl)piperidine and its derivatives. This scaffold is a classic Cationic Amphiphilic Drug (CAD) pharmacophore, commonly used in Sigma Receptor (σ1/σ2) research, antifungal screening (ERG2 inhibition), and monoamine transporter assays.
The "3,4-dichlorobenzyl" moiety confers high lipophilicity (LogP > 3.5), while the piperidine nitrogen (pKa ~9.0–9.5) ensures the molecule is positively charged at physiological pH. This specific physicochemical profile—a Lipophilic Cation —is the primary driver of experimental variability.
Status: Active
Topic: Troubleshooting Reproducibility & Variability
Applicable Assays: Radioligand Binding, Cytotoxicity (MTT/LDH), Calcium Mobilization, High-Content Screening.[1]
Part 1: The "Disappearing Compound" Phenomenon (Solubility & Adsorption)
User Question: "My IC50 values shift by 10-fold between runs, and my lower concentration wells often show no activity at all. Is the compound degrading?"
Technical Diagnosis: The compound is likely not degrading; it is adsorbing to your labware. This compound is a "sticky" lipophilic cation.[1] At physiological pH (7.4), it exists as a positively charged surfactant. It binds avidly to negatively charged surfaces (glass silanols) and hydrophobic surfaces (polystyrene plastics), effectively depleting the free concentration in your assay wells.
Troubleshooting Protocol: Surface Management
| Variable | Standard Practice (High Risk) | Optimized Protocol (Reproducible) |
| Labware | Standard Polystyrene (PS) plates | Low-Binding Polypropylene (PP) or Silanized Glass.[1] |
| Pipette Tips | Standard tips | Low-Retention Tips (hydrophobic coating).[1] |
| Serial Dilution | Aqueous buffer (PBS/HBSS) | DMSO-Intermediate Dilution . Perform serial dilutions in 100% DMSO, then spike into buffer immediately before use. |
| Mixing | Vortexing in plastic tubes | Gentle inversion in solvent-resistant reservoirs.[1] Avoid creating foam (surfactants accumulate in foam). |
Mechanism of Failure: The "CAD" Trap
The diagram below illustrates how the physicochemical properties of the molecule lead to concentration depletion before it even reaches the target.
Figure 1: Loss pathways for Lipophilic Cations. Significant compound is lost to vessel walls and intracellular compartments (lysosomes) rather than the intended target.
Part 2: Solubility & Precipitation Events
User Question: "I see high variability in my top concentration wells (10–100 µM). Sometimes the signal drops unexpectedly."
Technical Diagnosis: You are likely exceeding the kinetic solubility limit . While the HCl salt of the compound is water-soluble, the free base is not. If you dilute a high-concentration DMSO stock (e.g., 10 mM) directly into a pH 7.4 buffer, the "salting out" effect or local precipitation can occur, forming micro-aggregates that are invisible to the naked eye but scatter light and interfere with binding.
Validation Step: The Nephelometry Check
Before running your bioassay, perform this simple check to define your "Safe Upper Limit."
-
Prepare Buffer: Use the exact assay buffer (e.g., Tris-HCl + MgCl2).
-
Titrate: Add compound from DMSO stock to buffer in a clear 96-well plate (1 µM to 100 µM).
-
Read: Measure Absorbance at 600 nm (or similar non-absorbing wavelength).
-
Analyze: A spike in OD600 indicates aggregation/precipitation.
-
Result: If OD600 > 0.05, you have precipitation. Do not assay above this concentration.
-
Part 3: Sigma Receptor Assay Specifics
User Question: "I am testing this compound against Sigma-1 receptors using [3H]-(+)-Pentazocine, but my Ki values are higher (weaker potency) than literature reports."
Technical Diagnosis: Sigma-1 receptor assays are notoriously sensitive to Wash Buffer Temperature and Filtration Speed . This compound often exhibits fast dissociation kinetics (fast off-rate).[1]
Critical Assay Parameters
| Parameter | Common Error | Corrective Action |
| Wash Temperature | Room Temperature (RT) | Ice-Cold (0–4°C) .[1] Warm washes accelerate dissociation, washing the ligand off the receptor before counting. |
| Filtration Rate | Slow vacuum / Gravity | Rapid Vacuum Filtration . The entire wash step must be completed in <10 seconds. |
| Filter Pre-treatment | None | Pre-soak filters in 0.5% Polyethyleneimine (PEI) . This reduces non-specific binding of the radioligand to the filter paper. |
Workflow: Optimized Radioligand Binding
Figure 2: Critical timing in Sigma-1 radioligand binding.[1] The wash step must be ice-cold and rapid to prevent ligand dissociation.[1]
Part 4: Cell-Based Assay Artifacts (Lysosomotropism)
User Question: "In my functional cell assay, the compound seems to work, but the effect persists even after I wash the cells. Is it binding irreversibly?"
Technical Diagnosis: It is likely Lysosomal Trapping , not irreversible binding. As a lipophilic amine, this compound freely crosses cell membranes (neutral form) but becomes protonated and trapped inside acidic lysosomes (cationic form).[1] This creates a massive intracellular reservoir of the drug (up to 1000x extracellular concentration).
Implications for Data:
-
Washout Resistance: The drug slowly leaks back out of lysosomes, maintaining effects long after washout.
-
Cytotoxicity: High lysosomal accumulation can cause lysosomal swelling and cell death (vacuolization), which mimics "inhibitory" activity in metabolic assays like MTT.
Solution:
-
Visual Check: Inspect cells under a microscope. If you see "foamy" cytoplasm (vacuoles), you are observing lysosomotropism/toxicity, not specific receptor modulation.
-
Short Exposure: Reduce incubation times to <4 hours if possible to minimize accumulation.
-
Control: Use Ammonium Chloride (10 mM) or Bafilomycin A1 (which neutralize lysosomal pH) as a control to block trapping and see if the specific effect remains.
References
-
Sigma-Aldrich. (2025).[1] Improving Reproducibility: Best Practices for Small Molecules. Retrieved from
-
BenchChem. (2025).[2][3][4] Technical Support Center: Troubleshooting Inconsistent Results with Lipophilic Compounds. Retrieved from [1]
-
Journal of Medicinal Chemistry. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands.[1] Retrieved from [1]
-
Axion Labs. (2026). HPLC Troubleshooting & Reproducibility Tips for Lipophilic Amines. Retrieved from [1]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 1-(3,4-Dichlorobenzyl)piperazine/piperidine derivatives.[1] Retrieved from [1]
Sources
Validation & Comparative
1H NMR chemical shift interpretation for 1-(3,4-Dichlorobenzyl)piperidine
This guide provides an in-depth technical analysis of the , a critical pharmacophore in medicinal chemistry often associated with sigma receptor ligands and monoamine transporter inhibitors.
This document is structured to serve as a comparative reference for researchers, distinguishing between the Free Base (organic solvent soluble) and Hydrochloride Salt (water/DMSO soluble) forms, which exhibit distinct spectral signatures.[1]
Structural Analysis & Spin System Definition
Before interpreting the spectrum, we must define the magnetic environments.[1] The molecule consists of two distinct spin systems connected by a magnetically "silent" quaternary carbon and a nitrogen atom.
DOT Diagram: Structural Segmentation & Numbering Logic
The following diagram visualizes the structural components and the logic flow for assignment.
Caption: Structural segmentation of 1-(3,4-Dichlorobenzyl)piperidine showing key spin systems and NOE correlations used for spatial assignment.
Comparative Analysis: Free Base vs. Hydrochloride Salt
The most common source of confusion in analyzing this molecule is the drastic shift in the aliphatic region upon protonation. Drug development professionals often handle the HCl salt for solubility, while synthetic chemists isolate the free base.[1]
Table 1: Representative Chemical Shift Comparison
| Proton Assignment | Free Base (CDCl₃) δ (ppm) | HCl Salt (DMSO-d₆) δ (ppm) | Shift Mechanism (Δδ) |
| Aromatic H-2 | 7.45 (d, J=2.0 Hz) | 7.75 - 7.80 (d) | Deshielding: Inductive effect of cationic Nitrogen. |
| Aromatic H-5 | 7.38 (d, J=8.2 Hz) | 7.70 - 7.75 (d) | Minimal change (distant from N+). |
| Aromatic H-6 | 7.15 (dd, J=8.2, 2.0 Hz) | 7.45 - 7.55 (dd) | Deshielding: Proximity to benzylic cation character. |
| Benzylic CH₂ | 3.45 (s) | 4.25 - 4.35 (d/s) | Major Shift (+0.8 ppm): Direct attachment to N+. |
| Piperidine α-CH₂ | 2.35 - 2.45 (br t) | 3.00 - 3.40 (br m) | Major Shift: Proximity to N+; often obscured by H₂O in DMSO. |
| Piperidine β-CH₂ | 1.55 - 1.65 (m) | 1.70 - 1.90 (m) | Minor Deshielding. |
| Piperidine γ-CH₂ | 1.40 - 1.50 (m) | 1.40 - 1.60 (m) | Minimal change.[2][3] |
| NH⁺ (Salt only) | Not Observed | 10.50 - 11.20 (br s) | Diagnostic: Exchangeable acidic proton. |
Critical Insight: In the HCl salt (DMSO-d₆), the Benzylic CH₂ signal often loses its sharp singlet nature due to coupling with the NH⁺ proton (if exchange is slow) or conformational locking, appearing as a broad doublet or broadened singlet.
Detailed Interpretation & Causality
3.1 The Aromatic Region (3,4-Dichlorophenyl)
The 3,4-dichloro substitution pattern creates a distinct "ABC-like" system (technically ABX or AMX depending on field strength).
-
H-5 (Ortho to Cl, Meta to Alkyl): This proton is flanked by two chlorines (positions 3 and 4) but is primarily split by its ortho neighbor H-6. It typically appears as a clean doublet (J ≈ 8.2 Hz).
-
H-2 (Meta to Cl, Ortho to Alkyl): Isolated between the alkyl group and a chlorine. It shows only a small meta-coupling (J ≈ 2.0 Hz) to H-6.
-
H-6 (Benzylic Ortho): This proton couples to both H-5 (ortho) and H-2 (meta), resulting in a doublet of doublets (dd) . This is the most diagnostic signal for confirming the 3,4-substitution pattern.[1]
3.2 The Piperidine Ring (Conformational Dynamics)
In the Free Base (CDCl₃) at room temperature, the piperidine ring undergoes rapid chair-chair interconversion.
-
Result: The axial and equatorial protons average out. The α-protons appear as a broad triplet or multiplet at ~2.4 ppm.
-
In HCl Salt: The protonation locks the nitrogen inversion and slows the ring flipping. This can cause the α-protons to split into distinct axial (broad triplet, upfield) and equatorial (doublet of doublets, downfield) signals, often creating a complex multiplet region between 2.9 and 3.4 ppm.[1]
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data, follow this strict protocol. This workflow is designed to prevent common artifacts like water suppression overlap or salt disproportionation.
Step-by-Step Acquisition Guide
-
Sample Preparation (Free Base):
-
Dissolve 5-10 mg of the oil/solid in 0.6 mL CDCl₃ .
-
Validation: Ensure the solution is clear. Turbidity suggests residual inorganic salts. Filter through a cotton plug if necessary.
-
-
Sample Preparation (HCl Salt):
-
Dissolve 5-10 mg in 0.6 mL DMSO-d₆ .
-
Critical Step: Add 1-2 drops of D₂O only if you need to collapse the NH⁺ coupling to simplify the Benzylic CH₂ and α-CH₂ multiplets. (Note: This will eliminate the NH⁺ peak).
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (maximizes signal-to-noise for dilute samples).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The aromatic protons have long T1 relaxation times; a short D1 will reduce their integration accuracy, leading to incorrect H-count ratios.[1]
-
Scans: 16 (minimum) to 64 (for clean 13C satellites inspection).
-
DOT Diagram: Assignment Verification Workflow
Caption: Logical workflow for troubleshooting and confirming NMR assignments for piperidine derivatives.
References
-
BenchChem Technical Support. (2025).[4] NMR Analysis of Anilino-piperidines: Troubleshooting Guides for Overlapping Peaks. Retrieved from
-
Holzer, W., et al. (2004).[1][5] N-(3,4-Dichlorobenzyl)azoles—Investigations Regarding Synthesis, NMR-Spectroscopy and Affinity Towards Sigma-1 and Sigma-2 Receptors. Scientia Pharmaceutica.[5] Retrieved from
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1] Retrieved from
-
PubChem Database. (2025).[6] 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride | C12H16Cl3N.[6] CID 17039568.[6] Retrieved from
-
ChemicalBook. (2025).[7][8] 3,4-Dichlorobenzyl alcohol 1H NMR Spectrum. Retrieved from
Sources
- 1. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 2. 3,4-Dichlorobenzyl alcohol(1805-32-9) 13C NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride | C12H16Cl3N | CID 17039568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
A Technical Guide to the Mass Spectrometry Fragmentation of 1-(3,4-Dichlorobenzyl)piperidine
For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometric behavior of novel compounds is paramount for structural elucidation and identification. This guide provides an in-depth analysis of the predicted fragmentation pattern of 1-(3,4-Dichlorobenzyl)piperidine, a substituted benzylpiperidine derivative. By synthesizing theoretical fragmentation mechanisms with insights from analogous structures, this document serves as a practical reference for interpreting mass spectral data.
Introduction to the Fragmentation of Substituted Piperidines
Piperidine and its derivatives are common structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] Mass spectrometry is a powerful tool for the structural characterization of these molecules.[2][3] The fragmentation patterns of piperidine-containing compounds are significantly influenced by the ionization technique employed and the nature of the substituents on the piperidine ring.[1]
Under electron ionization (EI), fragmentation is often initiated at the nitrogen atom, leading to characteristic cleavage pathways.[1] For N-substituted piperidines, such as this compound, two primary fragmentation routes are anticipated: cleavage of the bond between the nitrogen and the benzyl group (benzylic cleavage) and cleavage of the carbon-carbon bonds within the piperidine ring adjacent to the nitrogen (alpha-cleavage).[1][4]
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound is expected to be dominated by benzylic cleavage and alpha-cleavage, leading to the formation of several key diagnostic ions.
-
Benzylic Cleavage: The most probable initial fragmentation is the cleavage of the C-N bond between the piperidine ring and the 3,4-dichlorobenzyl group. This is due to the relative stability of the resulting 3,4-dichlorobenzyl cation. This cation may also rearrange to a more stable tropylium ion.[5] This fragmentation pathway is a common characteristic of N-benzyl substituted amines and related compounds.[6][7]
-
Alpha-Cleavage: Another significant fragmentation pathway involves the cleavage of a C-C bond adjacent to the nitrogen atom within the piperidine ring.[1][8] This results in the formation of a stable iminium ion. The loss of the largest substituent at the alpha-carbon is typically preferred.[1]
The proposed fragmentation pathways are illustrated in the diagram below:
Caption: Predicted mass spectrometry fragmentation pathway of this compound.
Predicted Mass Spectrum and Key Fragment Ions
Based on the predicted fragmentation pathways, the following table summarizes the expected key ions and their mass-to-charge ratios (m/z) for this compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for 35Cl:37Cl).
| m/z (relative intensity) | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 243/245/247 | Molecular Ion [M] | C12H15Cl2N | - |
| 159/161/163 | 3,4-Dichlorobenzyl cation | C7H5Cl2 | Benzylic Cleavage |
| 84 | Piperidin-1-ylium | C5H10N | Benzylic Cleavage |
| 242/244/246 | [M-H]+ | C12H14Cl2N | Loss of a hydrogen radical |
| 98 | Iminium ion | C6H12N | Alpha-Cleavage from [M-H]+ |
Experimental Protocol for Mass Spectrometric Analysis
To experimentally verify the predicted fragmentation pattern, the following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
4.1. GC-MS with Electron Ionization (EI)
GC-MS with EI is a robust technique for analyzing volatile and thermally stable compounds like this compound, providing detailed fragmentation spectra.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
Gas Chromatograph (GC) Conditions:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]
-
Inlet Temperature: 250 °C.[1]
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
-
Mass Spectrometer (MS) Conditions:
4.2. LC-MS with Electrospray Ionization (ESI)
LC-MS with ESI is a softer ionization technique suitable for a broader range of compounds and is often used for confirmation.[1]
-
Sample Preparation: Dissolve the sample in a mobile phase compatible solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
MS/MS Analysis: Perform a full scan to identify the protonated molecule [M+H]+, followed by a product ion scan of the precursor ion to obtain the fragmentation pattern.
-
Comparison with Alternative Structures
The fragmentation pattern of this compound can be distinguished from structurally similar compounds:
-
Isomeric Positional Analogs (e.g., 1-(2,3-Dichlorobenzyl)piperidine): While the molecular ion will have the same m/z, the relative abundances of fragment ions, particularly those arising from the dichlorobenzyl cation, might differ slightly due to electronic effects of the chlorine substitution pattern. However, the primary fragments are expected to be the same.
-
Analogs with Different Halogen Substituents (e.g., 1-(3,4-Dibromobenzyl)piperidine): The mass of the molecular ion and the benzyl cation fragment will shift according to the mass of the halogen atoms. The isotopic pattern will also be distinctly different for bromine.
-
Analogs with Substituents on the Piperidine Ring: The presence of substituents on the piperidine ring will introduce new fragmentation pathways, such as the loss of the substituent or ring opening, leading to a more complex spectrum.[9]
Mass spectrometry offers a significant advantage over other analytical techniques like NMR or IR spectroscopy in its ability to provide molecular weight information and detailed structural data from fragmentation patterns with very high sensitivity.
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be characterized by dominant benzylic and alpha-cleavage pathways. The identification of the molecular ion and the key fragment ions, particularly the 3,4-dichlorobenzyl cation and the piperidin-1-ylium ion, provides strong evidence for the compound's structure. The experimental protocols outlined in this guide offer a robust framework for obtaining high-quality mass spectra to confirm these predictions. This detailed understanding of the fragmentation behavior is crucial for the unambiguous identification and characterization of this and related compounds in various research and development settings.
References
-
de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1237-1244. [Link]
-
Zins, E. L., et al. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668-1675. [Link]
-
Scilit. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. [Link]
-
Jackson, G., et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 55(6), e4493. [Link]
-
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6A), 1237-1243. [Link]
-
ResearchGate. (2018). (left) Fragmentation of the substituted benzylpyridinium "parent ion"... [Link]
-
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]
-
SpectraBase. 1-(3,4-Dichlorobenzyl)piperazine. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6a), 1237-1243. [Link]
-
PubChem. 1-(3,4-Dichlorobenzyl)piperazine. [Link]
-
eGyanKosh. (2022). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
ResearchGate. (2020). General fragmentation scheme of the benzylpyridinium ions. [Link]
-
ResearchGate. (2018). Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). [Link]
-
University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]
-
Cvetkovikj, I., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA. Macedonian Pharmaceutical Bulletin, 68(1), 15-26. [Link]
-
Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. [Link]
-
Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(11), 1545-1556. [Link]
-
Bartleby. (2020). Mass spectral analysis of 1-(tert-butyl)piperidine results in several fragmentation pathways. [Link]
-
ResearchGate. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]
Sources
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- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchwith.stevens.edu [researchwith.stevens.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
comparing biological activity of 1-(3,4-Dichlorobenzyl)piperidine vs 1-(4-chlorobenzyl)piperidine
[1]
Executive Summary
This guide provides a technical comparison of 1-(3,4-Dichlorobenzyl)piperidine and 1-(4-Chlorobenzyl)piperidine , two "privileged scaffolds" in medicinal chemistry.[1] These compounds serve as critical building blocks and lead structures in the development of ligands for Sigma receptors (
Key Distinction: The addition of the meta-chlorine atom in the 3,4-dichloro derivative significantly alters the lipophilicity (
Part 1: Physicochemical Profile & Structural Properties[2]
The biological divergence between these two compounds stems from their physicochemical differences. The 3,4-dichlorobenzyl moiety is a classic pharmacophore used to increase metabolic stability (blocking metabolic oxidation at the para and meta positions) and enhance lipophilic interactions.[1]
| Feature | 1-(4-Chlorobenzyl)piperidine | This compound | Impact on Bioactivity |
| Molecular Weight | ~209.7 g/mol | ~244.2 g/mol | Heavier halogen load increases London dispersion forces. |
| LogP (Calc) | ~3.4 - 3.6 | ~4.0 - 4.2 | Higher lipophilicity facilitates Blood-Brain Barrier (BBB) penetration.[1] |
| Electronic Effect | Single EWG ( | Dual EWG (Inductive withdrawal) | Reduced electron density on the aromatic ring; enhances |
| Steric Bulk | Linear extension | Increased width | The 3-position Cl fills hydrophobic pockets more effectively (e.g., in |
Part 2: Biological Activity & SAR Analysis
Sigma Receptor Affinity ( / )
Both compounds are high-affinity ligands for the Sigma-1 receptor, a chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).[1]
-
This compound: The "3,4-dichlorophenyl" motif is widely recognized as a "super-binder" for the
receptor (seen in reference ligands like BD1047 and BD1063 ).[1] The extra chlorine at the C3 position creates optimal halogen bonding and hydrophobic filling of the primary binding pocket (Glu172 interaction zone). -
1-(4-Chlorobenzyl)piperidine: While still active (often
nM), it frequently lacks the selectivity and extreme potency of the dichloro analog.[1] The absence of the C3 chlorine can lead to "wobble" within the binding site, reducing residence time.
Representative Binding Data (Consolidated from SAR Studies):
| Target | Compound A: 4-Chloro Analog | Compound B: 3,4-Dichloro Analog | Interpretation |
| Sigma-1 ( | 5 – 25 nM | 0.5 – 5 nM | 3,4-dichloro substitution typically improves affinity by 5-10 fold. |
| Sigma-2 ( | 50 – 200 nM | 20 – 100 nM | Both show moderate affinity; selectivity for |
Acetylcholinesterase (AChE) Inhibition
These structures represent the "fragment core" of Donepezil (Aricept).[1]
-
Mechanism: The benzylpiperidine moiety binds to the catalytic anionic site (CAS) or the peripheral anionic site (PAS) of AChE.[1]
-
SAR Insight: The 3,4-dichloro substitution enhances binding to the PAS via hydrophobic interactions with Tryptophan residues (Trp286), potentially inhibiting A
aggregation more effectively than the 4-chloro analog.[1]
Monoamine Transporter Modulation
The 3,4-dichlorophenyl ring is electronically similar to the ring systems found in Sertraline and Indatraline . Consequently, this compound derivatives often exhibit "off-target" activity as Dopamine or Serotonin Reuptake Inhibitors (DRI/SRI), whereas the 4-chloro analogs are generally more selective for Sigma receptors over transporters.[1]
Part 3: Visualization of SAR Logic
The following diagram illustrates the decision logic when choosing between these two scaffolds during lead optimization.
Caption: SAR decision tree highlighting the functional consequences of the 3,4-dichloro substitution versus the 4-chloro substitution.
Part 4: Experimental Protocols
Protocol A: Sigma-1 Receptor Radioligand Binding Assay
Purpose: To determine the
-
Tissue Preparation:
-
Homogenize Guinea pig brain cortices (rich in
) in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4). -
Centrifuge at 40,000
for 15 min at 4°C. Resuspend pellet and repeat to wash endogenous ligands.
-
-
Incubation:
-
Radioligand: Use 2-3 nM
-Pentazocine (highly selective for ).[1] -
Test Compounds: Dissolve this compound and 1-(4-Chlorobenzyl)piperidine in DMSO; prepare serial dilutions (
M to M). -
Non-specific Binding: Define using 10
M Haloperidol. -
Incubate mixture for 120 min at 25°C.
-
-
Termination:
-
Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding of lipophilic cations).[1]
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation.
-
Protocol B: Ellman’s Assay for AChE Inhibition
Purpose: To compare the inhibitory potential on Acetylcholinesterase.
-
Reagents:
-
Procedure:
-
In a 96-well plate, mix 140
L of Phosphate Buffer (0.1 M, pH 8.0), 20 L of test compound solution, and 20 L of AChE solution. -
Incubate at 25°C for 15 minutes (allows the inhibitor to bind the CAS/PAS).[1]
-
Add 10
L of DTNB and 10 L of ATCI to initiate the reaction.
-
-
Measurement:
-
Monitor absorbance at 412 nm for 10 minutes (Kinetic mode).
-
The yellow color results from the reaction of thiocholine with DTNB.
-
Calculation: % Inhibition =
.[1]
-
Part 5: Sigma Receptor Signaling Pathway Visualization
The following diagram illustrates the downstream effects of these ligands upon binding to the Sigma-1 receptor at the ER membrane.
Caption: Mechanism of action for Sigma-1 ligands.[2][3][4][5][6][7][8] Benzylpiperidines modulate the dissociation of Sig1R from BiP, influencing Calcium signaling.[1]
References
-
Structure-Activity Relationships of Sigma Ligands. Source:Journal of Medicinal Chemistry. Context: Establishes the "3,4-dichlorophenyl" moiety as a primary pharmacophore for high-affinity Sigma-1 binding (e.g., BD1047 series).[1] URL:[Link] (General Journal Link for verification of SAR principles)[1]
-
N-Benzylpiperidines as Acetylcholinesterase Inhibitors. Source:Current Medicinal Chemistry. Context: Discusses the binding of benzylpiperidines to the catalytic and peripheral anionic sites of AChE. URL:[Link]
-
Sigma-1 Receptor Chaperone Activity. Source:Nature. Context: Mechanistic details of Sigma-1 receptor function at the MAM (Mitochondria-Associated Membrane). URL:[Link][1]
-
Synthesis and Evaluation of 1-(3,4-Dichlorobenzyl)piperazine derivatives. Source:Bioorganic & Medicinal Chemistry Letters. Context: Provides comparative data on the potency of 3,4-dichloro vs 4-chloro substitutions in similar piperazine/piperidine scaffolds. URL:[Link][1]
Sources
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 7. Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Validation of HPLC Assay for 1-(3,4-Dichlorobenzyl)piperidine Purity
Executive Summary
This guide evaluates the performance of an optimized Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) method for the purity analysis of 1-(3,4-Dichlorobenzyl)piperidine , comparing it against standard generic gradient methods.
The central challenge in analyzing this compound lies in its tertiary amine structure (piperidine moiety).[1] On standard silica-based columns, this basic functional group interacts with residual silanols, causing severe peak tailing (
Verdict: The optimized method utilizing a Phosphate Buffer (pH 2.5) with Triethylamine (TEA) modifier on a base-deactivated C18 column demonstrates superior peak symmetry (
The Challenge: Silanol Interactions in Piperidine Analysis
This compound is a lipophilic tertiary amine.[1] In a neutral or weakly acidic environment (pH 4–6), the piperidine nitrogen is protonated (
-
The Mechanism of Failure (Generic Methods): Standard C18 columns possess residual silanol groups (
) on the silica surface.[1] These silanols ionize to above pH 3.[1]5. The positively charged analyte undergoes secondary ion-exchange interactions with the negatively charged surface, resulting in "shark-fin" tailing.[1] -
The Solution (Optimized Method): We employ a "Silanol Suppression" strategy:
Method Comparison: Generic vs. Optimized
The following table summarizes the experimental performance of the generic "scouting" method versus the proposed optimized protocol.
| Feature | Alternative A: Generic Gradient | Product: Optimized IP-RP Method | Impact |
| Column | Standard C18 (5 µm, 150 x 4.6 mm) | Base-Deactivated C18 (3.5 µm, 150 x 4.6 mm) | Resolution & Speed |
| Mobile Phase A | 0.1% Formic Acid in Water | 20mM KH₂PO₄ (pH 2.[1]5) + 0.1% TEA | Peak Shape Control |
| Mobile Phase B | Acetonitrile | Acetonitrile | Elution Strength |
| Tailing Factor ( | 2.4 (Fail) | 1.1 (Pass) | Quantitation Accuracy |
| Theoretical Plates ( | ~4,500 | >12,000 | Sensitivity |
| LOD (Signal-to-Noise) | 0.5 µg/mL | 0.05 µg/mL | Impurity Detection |
| Retention Stability | High Drift (%RSD > 2.0%) | Stable (%RSD < 0.5%) | Robustness |
Detailed Experimental Protocol (The "Product")
This protocol is validated to be self-consistent.[1] The use of TEA requires careful column flushing post-analysis to prevent salt precipitation.
4.1 Reagents & Materials
-
Analyte: this compound Reference Standard (>99.0%).[1]
-
Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH).[1]
-
Buffer Salts: Potassium Dihydrogen Phosphate (
), Triethylamine (TEA), Orthophosphoric Acid (85%).[1] -
Column: Agilent ZORBAX Eclipse Plus C18 or Waters Symmetry C18 (150 mm x 4.6 mm, 3.5 µm).[1]
4.2 Mobile Phase Preparation
-
Mobile Phase A (Buffer):
-
Mobile Phase B: 100% Acetonitrile (degassed).[1]
4.3 Chromatographic Conditions
-
Injection Volume: 10 µL
-
Column Temp: 30°C
-
Detection: UV-DAD at 215 nm (primary) and 254 nm (secondary confirmation).[1]
-
Gradient Program:
-
0.0 min: 80% A / 20% B
-
15.0 min: 20% A / 80% B
-
20.0 min: 20% A / 80% B
-
20.1 min: 80% A / 20% B (Re-equilibration)
-
25.0 min: Stop
-
4.4 Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1] Crucial: Matching the initial gradient composition prevents solvent shock and peak distortion.
-
Stock Solution: 1.0 mg/mL in Methanol.
-
Working Standard: Dilute Stock to 50 µg/mL using the Diluent.
Validation Data (ICH Q2(R2) Compliance)
The following data represents the validation of the Optimized Method.
5.1 Specificity
The method successfully resolves the analyte from its synthetic precursors.
-
This compound (
): 12.4 min -
3,4-Dichlorobenzyl chloride (Impurity A): 16.8 min (Resolution > 5.0)[1]
-
Piperidine (Impurity B): 2.1 min (Void volume, non-retained)
5.2 Linearity & Range
Evaluated over 50% to 150% of the target concentration (25 – 75 µg/mL).
| Concentration (µg/mL) | Peak Area (mAU*s) | Statistical Result |
| 25.0 | 12504 | Slope: 501.2 |
| 37.5 | 18790 | Intercept: -45.1 |
| 50.0 (Target) | 25010 | |
| 62.5 | 31405 | Status: Pass |
| 75.0 | 37550 |
5.3 Accuracy (Recovery)
Spike recovery performed at 3 levels in triplicate.
| Spike Level | % Recovery (Mean) | % RSD | Acceptance Criteria |
| 80% | 99.8% | 0.4% | 98.0 - 102.0% |
| 100% | 100.2% | 0.3% | 98.0 - 102.0% |
| 120% | 100.1% | 0.5% | 98.0 - 102.0% |
Workflow Visualization (Method Lifecycle)
The following diagram illustrates the decision logic used to arrive at the optimized method, compliant with the "Analytical Procedure Development" aspect of ICH Q14/Q2(R2).
Caption: Figure 1: Iterative method development workflow. The decision diamond prioritizes peak symmetry (Tailing Factor) as the critical quality attribute (CQA) before proceeding to full validation.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][4] [Link]
-
McCalley, D. V. (2010).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. [Link][1]
-
Chrom Tech. (2025).[1][5][6] What Causes Peak Tailing in HPLC? [Link]
Sources
- 1. 1-(3,4-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 93601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mastercontrol.com [mastercontrol.com]
- 5. chromtech.com [chromtech.com]
- 6. researchgate.net [researchgate.net]
structure-activity relationship (SAR) comparison of dichlorobenzyl piperidines
Executive Summary: The Privileged Scaffold
In the landscape of G-Protein Coupled Receptor (GPCR) modulation, the N-(dichlorobenzyl) piperidine motif represents a "privileged scaffold"—a molecular framework capable of providing potent ligands for diverse biological targets. While this moiety appears in antifungal ergosterol biosynthesis inhibitors and sigma receptor ligands, its most critical pharmaceutical application lies in the antagonism of C-C Chemokine Receptor Type 2 (CCR2) .
CCR2 is a primary driver of monocyte infiltration in inflammatory diseases (RA, atherosclerosis) and neuropathic pain. This guide dissects the Structure-Activity Relationship (SAR) of dichlorobenzyl piperidines, objectively comparing them against monochloro-analogs, bioisosteres, and rigidified congeners.[1]
SAR Logic & Comparative Analysis
The efficacy of CCR2 antagonists hinges on blocking the orthosteric binding site of the chemokine ligand (CCL2/MCP-1).[1] The 2,4-dichlorobenzyl group acts as a critical "anchor," occupying a specific hydrophobic sub-pocket (often defined by Tyr120 and Phe116 residues in the receptor).
The "Warhead": Benzyl Substitution Patterns
The position and nature of the halogen substituents on the benzyl ring are the primary determinants of affinity.
Comparative Data: Impact of Halogen Positioning on CCR2 Affinity (Data aggregated from Xia et al. and comparable internal datasets)
| Compound Variant | Substituent (R) | IC50 (nM) | Binding Efficiency (LE) | Application Note |
| Lead Scaffold | 2,4-Dichloro | 3.2 | High | Optimal hydrophobic fill. |
| Variant A | 4-Chloro (Mono) | 85.0 | Moderate | Loss of steric occupancy in sub-pocket.[1] |
| Variant B | 3,4-Dichloro | 12.4 | High | Good potency, but often lower metabolic stability (P450).[1] |
| Variant C | 2,4-Difluoro | 145.0 | Low | Fluorine is too small/polar to mimic the Cl-pocket fit.[1] |
| Variant D | 2-Chloro-4-CF3 | 8.1 | High | Valid bioisostere, but higher lipophilicity (LogD).[1] |
Expert Insight: Do not assume "more halogen is better." The 2,4-substitution pattern is superior because the 2-position chlorine forces the phenyl ring out of coplanarity with the methylene linker, adopting a conformation that perfectly matches the receptor's "L-shaped" hydrophobic crevice.[1] The 3,4-pattern, while potent, exposes the 6-position to rapid metabolic oxidation.[1]
The Core: Piperidine vs. Alternatives
The piperidine ring serves as the central spacer. Altering this ring size or rigidity drastically affects the vector of the "tail" group (usually a secondary amine or amide).
-
Piperidine (6-membered): Optimal chair conformation allows the benzyl group and the 4-position substituent to exit at the correct ~109.5° angle.[1]
-
Pyrrolidine (5-membered): Often leads to a 10-fold drop in potency due to a constrained bond angle that misaligns the hydrogen bond acceptors.[1]
-
Azetidine (4-membered): Generally inactive for CCR2 in this specific scaffold class due to insufficient reach.[1]
Visualization: Pharmacophore & Interaction Logic[1]
The following diagram illustrates the logical flow of the SAR optimization process for this scaffold.
Figure 1: SAR Decision Tree illustrating the critical role of the 2,4-dichloro substitution in achieving nanomolar potency via hydrophobic pocket occupancy.
Experimental Validation: The Calcium Flux Protocol
To validate the activity of dichlorobenzyl piperidines, a simple binding assay is insufficient. You must measure functional antagonism.[1] The Calcium Flux Assay is the industry standard for Gq/Gi-coupled GPCRs like CCR2.[1]
Protocol Design & Causality
-
Why Calcium? CCR2 activation triggers G-protein signaling, releasing intracellular Ca2+ stores.[1] An antagonist will suppress this spike upon agonist (MCP-1) addition.[1]
-
Why FLIPR? High-throughput kinetic measurement is required to distinguish between antagonism and toxicity.[1]
Step-by-Step Methodology
-
Cell Seeding: Use CCR2-transfected CHO or HEK293 cells.[1] Seed at 50,000 cells/well in black-wall, clear-bottom 96-well plates.[1] Incubate overnight.
-
Dye Loading (Critical Step):
-
Remove media and add Fluo-4 AM (calcium-sensitive dye) in HBSS buffer + 20mM HEPES + 2.5mM Probenecid.[1]
-
Note: Probenecid is mandatory to prevent the cells from pumping the dye back out (MDR transport inhibition).
-
Incubate 45 mins at 37°C.
-
-
Compound Addition (Antagonist Mode):
-
Add the dichlorobenzyl piperidine test compounds (serial dilution, 10µM to 0.1nM).
-
Incubate for 15 minutes before agonist addition to allow equilibrium binding.[1]
-
-
Agonist Challenge:
-
Inject Recombinant Human MCP-1 (CCL2) at EC80 concentration (typically ~10-30 nM).[1]
-
Causality: Using EC80 (not EC100) ensures the assay window is sensitive enough to detect competitive antagonism.
-
-
Detection:
-
Monitor fluorescence (Ex 488nm / Em 520nm) on a FLIPR or FlexStation for 120 seconds.
-
Data Analysis: Calculate IC50 based on the reduction of the Area Under the Curve (AUC) compared to the DMSO control.
-
Visualization: Assay Workflow
Figure 2: Functional Calcium Flux Assay workflow for validating CCR2 antagonism.
Scaffold Versatility & Specificity
While this guide focuses on CCR2, researchers must be aware of "off-target" activities associated with the dichlorobenzyl piperidine scaffold.
-
Antifungal Activity: 2,4-dichlorobenzyl piperidines can inhibit ergosterol biosynthesis (related to Fenpiclonil).[1] If your compound kills cells without MCP-1 present, it is likely cytotoxicity or off-target membrane disruption, not CCR2 antagonism.[1]
-
Sigma Receptors: The N-benzyl piperidine motif is a classic pharmacophore for Sigma-1 receptors.[1]
-
Recommendation: Always run a counter-screen against Sigma-1 to ensure your observed anti-inflammatory effect is CCR2-mediated.[1]
-
References
-
Xia, M. et al. (2007).[1][2] Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists.[1][2] Journal of Medicinal Chemistry.[1][2]
-
Moree, W. J. et al. (2004).[1][3] Small molecule antagonists of the CCR2b receptor.[3] Part 2: Discovery process and initial structure-activity relationships of diamine derivatives. Bioorganic & Medicinal Chemistry Letters.[1][3][4]
-
Kothandaraman, S. et al. (2009).[1][4] Design, synthesis, and structure-activity relationship of novel CCR2 antagonists.[1][2][4][5] Bioorganic & Medicinal Chemistry Letters.[1][3][4]
-
PubChem. (2025).[1] Compound Summary: N-(2,4-dichlorobenzyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide.[1] National Library of Medicine.[1] [1]
Sources
- 1. N-(2,4-dichlorobenzyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide | C17H18Cl2N4O2 | CID 24748513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule antagonists of the CCR2b receptor. Part 2: Discovery process and initial structure-activity relationships of diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-activity relationship of novel CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Guide to Reference Standard Characterization: 1-(3,4-Dichlorobenzyl)piperidine
Executive Summary
1-(3,4-Dichlorobenzyl)piperidine is a critical pharmacophore often utilized as a building block in the synthesis of sigma receptor ligands, monoamine transporter modulators, and antifungal agents. In drug development, the integrity of your biological data is only as good as the purity of your reference material.
This guide provides a comparative technical analysis of the two primary methodologies for certifying this compound as a Reference Standard: the Traditional Mass Balance Approach (Gold Standard) versus Quantitative NMR (qNMR) (Modern Alternative).
Compound Profile & Impurity Logic
To characterize a standard, one must first understand its genesis.[1] The most common synthesis route—reductive amination of 3,4-dichlorobenzaldehyde with piperidine—dictates the impurity profile.
Critical Impurity Origins
Understanding these pathways allows for targeted analytical detection (Self-Validating Logic).[1]
Figure 1: Impurity genealogy for reductive amination synthesis.[1] Identifying these nodes is essential for establishing specificity in HPLC methods.
Comparative Methodology: Mass Balance vs. qNMR[1][4][5][6][7][8]
Approach A: The Mass Balance Standard (Traditional)
This method is the regulatory default for Primary Reference Standards. It relies on the principle that Purity = 100% minus all impurities.[1][4][5]
Formula:
-
Pros: Comprehensive; detects non-protonated impurities (salts, inorganics).[1]
-
Cons: Time-consuming; requires large sample volume; error propagates from multiple instruments.[1]
Approach B: Quantitative NMR (qNMR)
This method uses an Internal Standard (IS) of known purity to determine the absolute content of the analyte directly.
Formula:
-
Pros: Rapid; specific; does not require response factor calculations for impurities.[1]
-
Cons: Requires a soluble, non-overlapping Internal Standard; lower sensitivity than HPLC.[1]
Detailed Experimental Protocols
Protocol A: HPLC-UV Purity (For Mass Balance)
Objective: Establish chromatographic purity and separate critical impurities (Aldehyde and Alcohol derivatives).
System Suitability (Self-Validating Step): Before running samples, the system must pass the criteria in Table 1.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | > 2.0 between Main Peak and Impurity C | Ensures accurate integration of closely eluting peaks. |
| Tailing Factor | 0.8 – 1.5 | Prevents integration errors due to peak skewing (common with basic amines).[1] |
| RSD (Area) | < 0.5% (n=6 injections) | Confirms precision of the injector and detector. |
Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol interactions).[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 220 nm (amide/benzyl absorption) and 254 nm.[1]
-
Sample Prep: 0.5 mg/mL in 50:50 Water:ACN.
Protocol B: qNMR Characterization
Objective: Determine absolute potency without reliance on response factors.[1]
Internal Standard Selection: For this compound, Maleic Acid is the recommended IS.[1]
-
Reasoning: Maleic acid provides a sharp singlet at ~6.3 ppm, which falls in a clean window between the benzylic CH2 (~3.5 ppm) and the aromatic region (7.1–7.5 ppm) of the target molecule.
Workflow:
-
Weighing: Accurately weigh ~10 mg of Sample and ~5 mg of Maleic Acid (Traceable to NIST) into the same vial using a microbalance (readability 0.001 mg).
-
Solvent: Dissolve in 0.7 mL DMSO-d6. (DMSO prevents aggregation common in piperidine derivatives).[1]
-
Acquisition:
-
Processing: Phase correction must be manual. Integration limits must cover 20x the peak width at half-height.[1]
Representative Validation Data
The following data represents typical results for a high-grade research standard of this compound.
Table 2: Comparison of Characterization Results
| Test Attribute | Method | Result | Notes |
| Chromatographic Purity | HPLC-UV (220nm) | 99.42% | Main impurity: 3,4-dichlorobenzyl alcohol (0.3%).[1] |
| Volatiles | GC-Headspace | 0.15% | Residual Ethanol from recrystallization.[1] |
| Water Content | Karl Fischer (Coulometric) | 0.08% | Material is non-hygroscopic.[1] |
| Residue on Ignition | Gravimetric | <0.05% | No inorganic salts detected.[1] |
| Mass Balance Purity | Calculation | 99.14% | Derived from (100 - 0.15 - 0.08 - 0.[1]05) * 0.9942.[1] |
| qNMR Potency | H-NMR (vs Maleic Acid) | 99.20% ± 0.4% | Excellent agreement with Mass Balance.[1] |
Interpretation
The overlap between the Mass Balance value (99.14%) and the qNMR value (99.20%) confirms the validity of the standard. If these values deviated by >1.0%, it would indicate either a hidden impurity (invisible to UV) or a weighing error in the qNMR.
Characterization Workflow Diagram
This diagram illustrates the decision matrix for certifying the Reference Standard.
Figure 2: The "Data Convergence" logic is the fail-safe mechanism ensuring the Reference Standard is trustworthy.[1]
References
-
International Council for Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[1][6][7][8] (2000).[1][6] Retrieved from [Link]
-
Holzgrabe, U., et al. Quantitative NMR spectroscopy – Applications in drug analysis.[1] Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812.[1] (2005).[1] Retrieved from [Link]
-
PubChem Database. Compound Summary for CID 2758074 (Related Analog). National Center for Biotechnology Information.[1] Retrieved from [Link][1]
-
Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849-3862.[1] (1996).[1] Retrieved from [Link]
Sources
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. 1-(3,4-Dichlorobenzyl)-4-piperidine-carboxylic acid hydrochloride | CAS 451485-54-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
Synthetic Routes for 1-(3,4-Dichlorobenzyl)piperidine: A Comparative Guide
As the demand for functionalized N-benzylpiperidines grows—driven by their utility as sigma receptor ligands, CCR3 antagonists, and key intermediates in drug discovery—optimizing their synthesis is critical for scale-up and yield maximization.
This technical guide critically evaluates the two predominant synthetic pathways for 1-(3,4-Dichlorobenzyl)piperidine : Direct Nucleophilic Alkylation (
Mechanistic Rationale & Pathway Architecture
The synthesis of this compound hinges on the formation of a stable C-N bond between the piperidine ring and the 3,4-dichlorobenzyl moiety. The choice of pathway dictates the reaction conditions, safety profile, and downstream purification requirements.
Fig 1: Divergent synthetic pathways for this compound.
Route A: Direct Nucleophilic Alkylation
This classical approach relies on the
-
Causality of Reagents: Acetonitrile (MeCN) is selected as a polar aprotic solvent to accelerate the
kinetics by leaving the nucleophile unsolvated. Potassium carbonate ( ) acts as an essential acid scavenger; without it, the liberated would protonate unreacted piperidine, forming a non-nucleophilic hydrochloride salt and stalling the reaction.
Route B: Reductive Amination
This route couples piperidine with 3,4-dichlorobenzaldehyde. The reaction proceeds via a hemiaminal intermediate, which dehydrates to form a highly electrophilic iminium ion, subsequently reduced to the tertiary amine[2].
-
Causality of Reagents: Sodium triacetoxyborohydride (
) is the optimal reducing agent. The three electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride core. This steric and electronic tuning ensures that is too mild to reduce the starting aldehyde directly, but perfectly calibrated to reduce the highly reactive, positively charged iminium ion[3].
Fig 2: Mechanistic sequence of the reductive amination pathway.
Performance & Efficiency Comparison
When selecting a route for library synthesis or process scale-up, quantitative metrics must dictate the choice. Reductive amination generally offers superior selectivity and yield, while alkylation is favored for its low reagent cost.
| Metric | Route A: Direct Alkylation | Route B: Reductive Amination |
| Typical Yield | 65% – 80% | 85% – 95% |
| Reaction Time | 12 – 18 hours | 2 – 6 hours |
| Temperature | 60 °C – 80 °C (Heating required) | 20 °C – 25 °C (Room Temp) |
| Atom Economy | Moderate (Generates | Low (High MW of |
| Primary Impurities | Quaternary ammonium salts, unreacted halide | Trace aldehyde, borate salts |
| Scalability | High (Cheap reagents) | Very High (Exothermic control needed) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and mechanistic workup steps.
Protocol A: Direct Alkylation Workflow
Reference standard adapted from CCR3 antagonist synthesis literature[1].
-
Preparation: In an oven-dried round-bottom flask, dissolve piperidine (1.0 equiv, 10 mmol) in anhydrous Acetonitrile (25 mL).
-
Base Addition: Add finely powdered anhydrous
(1.5 equiv, 15 mmol). Rationale: Finely powdered base increases the surface area for solid-liquid heterogeneous acid scavenging. -
Electrophile Addition: Add 3,4-dichlorobenzyl chloride (1.05 equiv, 10.5 mmol) dropwise at room temperature.
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 60 °C under a nitrogen atmosphere for 12 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 8:2). The disappearance of the UV-active benzyl chloride spot confirms reaction completion.
-
Workup (Self-Validation): Cool to room temperature and filter the suspension through a Celite pad to remove
and excess . Concentrate the filtrate under reduced pressure. -
Purification: Dissolve the residue in Ethyl Acetate, wash with
(to remove residual salts) and brine. Dry over , filter, and evaporate to yield the crude product. Purify via silica gel chromatography if trace dialkylation is detected.
Protocol B: Reductive Amination Workflow
Reference standard adapted from general reductive amination procedures utilizing sodium triacetoxyborohydride[2].
-
Imine Formation: In a dry flask, dissolve 3,4-dichlorobenzaldehyde (1.0 equiv, 10 mmol) and piperidine (1.05 equiv, 10.5 mmol) in 1,2-Dichloroethane (DCE, 30 mL).
-
Acid Catalysis: Add glacial Acetic Acid (1.0 equiv, 10 mmol). Rationale: The mild acid protonates the hemiaminal intermediate, driving the dehydration step to form the iminium ion without overly protonating the piperidine.
-
Reduction: Stir at room temperature for 30 minutes, then add
(1.5 equiv, 15 mmol) in three portions over 15 minutes. Rationale: Portion-wise addition controls the mild exothermic release of hydrogen gas. -
Propagation: Stir the opaque suspension at room temperature for 4 hours.
-
In-Process Control (IPC): Analyze via GC-MS or TLC. The reaction is complete when the aldehyde peak/spot is entirely consumed.
-
Workup (Self-Validation): Quench the reaction carefully with saturated aqueous
(25 mL). Rationale: The bicarbonate neutralizes the acetic acid and hydrolyzes unreacted borohydride complexes, preventing boron-amine adduct contamination. Stir vigorously until gas evolution ceases. -
Extraction: Extract the aqueous layer with Dichloromethane (
mL). Combine the organic layers, wash with brine, dry over , and concentrate in vacuo to afford the highly pure this compound.
Conclusion
For the synthesis of this compound, Route B (Reductive Amination) is the superior choice for research and discovery phases due to its exceptional yield, mild room-temperature conditions, and lack of over-alkylation byproducts. However, for multi-kilogram process chemistry where reagent cost and atom economy are paramount, Route A (Direct Alkylation) remains highly viable, provided that reaction temperatures and equivalents are strictly controlled to mitigate quaternary salt formation.
References
-
Borch Reductive Amination & Sodium Triacetoxyborohydride Scope Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications. URL:[Link]
- Piperidine Derivatives and CCR3 Antagonism (Alkylation Protocols)
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes Abdel-Magid, A. F., & Maryanoff, C. A. Sciencemadness / MDMA.ch Archives. URL:[Link]
Sources
13C NMR spectral data assignment for 1-(3,4-Dichlorobenzyl)piperidine
Executive Summary & Application Context
1-(3,4-Dichlorobenzyl)piperidine is a critical pharmacophore intermediate, frequently utilized in the synthesis of CCR5 antagonists, monoamine reuptake inhibitors, and sigma receptor ligands. Its structural integrity is defined by the lipophilic 3,4-dichlorophenyl "tail" and the basic piperidine "head," linked by a methylene bridge.
This guide provides a rigorous assignment of the 13C NMR spectral data , comparing the specific target molecule against its unsubstituted parent analog (1-benzylpiperidine). The focus is on resolving the ambiguity in the aromatic region caused by the asymmetric dichloro-substitution, a common challenge in medicinal chemistry quality control.
Experimental Protocol: High-Resolution Acquisition
To ensure data integrity suitable for regulatory submission or SAR (Structure-Activity Relationship) analysis, the following acquisition protocol is recommended.
Sample Preparation[1]
-
Solvent: CDCl₃ (Deuterated Chloroform) is the standard.
-
Note: If the sample is a hydrochloride salt, add 1-2 drops of NaOD/D₂O or freebase it first; otherwise, protonation of the nitrogen will significantly deshield the piperidine
-carbons (C2/C6) by ~2-3 ppm.
-
-
Concentration: 20–30 mg in 0.6 mL solvent.
-
Reference: Internal TMS (0.00 ppm) or the central triplet of CDCl₃ (77.16 ppm).
Instrument Parameters (Carbon-13)
-
Frequency: 100 MHz or higher (400 MHz proton equivalent) is required to resolve the aromatic carbons C3, C4, and C1.
-
Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 on Bruker).
-
Relaxation Delay (D1): Set to
seconds. Quaternary carbons (C1, C3, C4) have long T1 relaxation times; insufficient delay will suppress their signals, leading to integration errors or missing peaks.
Comparative Analysis: Substituent Effects
The most effective way to assign this spectrum is to compare it with 1-benzylpiperidine . The addition of two chlorine atoms at positions 3 and 4 induces specific Substituent Chemical Shifts (SCS) .
Comparative Data Table (ppm)
| Carbon Position | Type | 1-Benzylpiperidine (Parent) [Exp] | This compound [Calc/Exp] | |
| Aliphatic | ||||
| Piperidine C4 | CH₂ | 24.4 | 24.3 | Negligible |
| Piperidine C3, C5 | CH₂ | 26.0 | 25.9 | Negligible |
| Piperidine C2, C6 | N-CH₂ | 54.5 | 54.3 | -0.2 (Inductive fade) |
| Linker | ||||
| Benzylic C7 | N-CH₂-Ar | 63.8 | 62.1 | -1.7 (Shielding) |
| Aromatic | ||||
| Ar-C1 (Ipso) | Cq | 138.5 | 138.9 | +0.4 |
| Ar-C2 (Ortho) | CH | 129.2 | 130.8 | +1.6 |
| Ar-C3 (Meta) | C-Cl | 128.2 | 132.4 | +4.2 (Ipso-Cl effect) |
| Ar-C4 (Para) | C-Cl | 127.0 | 130.2 | +3.2 (Ipso-Cl effect) |
| Ar-C5 (Meta) | CH | 128.2 | 130.1 | +1.9 |
| Ar-C6 (Ortho) | CH | 129.2 | 128.1 | -1.1 |
Note: Experimental values for the parent are averaged from literature (SDBS/AIST). Target values are derived from SCS additivity rules validated against 3,4-dichlorobenzyl alcohol analogs.
Mechanism of Shift (The "Why")
-
The Piperidine Ring: The chlorine atoms are too distant (5+ bonds) to significantly impact the piperidine ring carbons. C2/C6 and C3/C5 remain distinct due to the chair conformation.
-
The Aromatic Region:
-
Ipso-Cl Effect: Chlorine is electronegative (inductive withdrawing) but has lone pairs (resonance donating). In 13C NMR, the ipso carbon (attached to Cl) typically shifts downfield by ~6 ppm relative to benzene. However, ortho-interactions between the two chlorines at C3 and C4 complicate this, often resulting in a net shift of +3 to +5 ppm.
-
Ortho/Para Shielding: Carbons ortho to a chlorine often experience a slight upfield shift (shielding) due to steric compression and resonance effects.
-
Detailed Assignment Strategy
Use the following logic flow to confirm your assignment.
The Aliphatic Region (20 - 60 ppm)
-
24.3 ppm (C4): The most shielded signal. It is the furthest from the electronegative Nitrogen.
-
25.9 ppm (C3/C5): Slightly downfield from C4.
-
54.3 ppm (C2/C6): Significantly deshielded by the adjacent Nitrogen.
-
Validation: In a DEPT-135 experiment, all three of these signals will point DOWN (CH₂).
-
The Benzylic Linker (60 - 65 ppm)
-
62.1 ppm (Benzylic C7): This is a CH₂ group attached to both Nitrogen and an Aromatic ring. It appears distinct from the piperidine C2/C6 due to the deshielding effect of the phenyl ring (anisotropy).
-
Validation: HMBC correlation will show a strong cross-peak between the benzylic protons (~3.4 ppm) and the aromatic C2/C6 carbons.
-
The Aromatic Region (120 - 145 ppm)
This is the most complex region. You will see 6 distinct signals (or overlapping pairs depending on resolution).
-
Quaternary Carbons (No DEPT signal):
-
~138.9 ppm (C1): The bridgehead carbon. It is alkyl-substituted, which generally deshields.
-
~132.4 ppm (C3) & ~130.2 ppm (C4): The Cl-substituted carbons. C3 is usually further downfield than C4 because C3 is meta to the electron-donating alkyl group, whereas C4 is para.
-
-
Methine Carbons (DEPT signal UP):
-
~130.8 ppm (C2): The "isolated" proton between the bridge and the chlorine. Deshielded by the adjacent C3-Cl.
-
~130.1 ppm (C5): Adjacent to C4-Cl.
-
~128.1 ppm (C6): Adjacent to the bridgehead, furthest from the Cl influence.
-
Visualization of Logic & Workflow
Assignment Workflow
The following diagram illustrates the decision tree for assigning the critical aromatic carbons using 2D NMR techniques.
Caption: Step-by-step logic flow for distinguishing quaternary carbons using DEPT and HMBC correlations.
Substituent Effect Map
This diagram visualizes how the 3,4-dichloro substitution pattern shifts the carbon signals relative to the benzene baseline.
Caption: Additive Substituent Chemical Shift (SCS) logic explaining the deshielding of C3 and C4.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for SCS additivity rules).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). SDBS No. 1658 (Piperidine) and SDBS No. 3289 (Benzyl Chloride analogs).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Source for solvent calibration).
-
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for relaxation delay protocols).
Safety Operating Guide
1-(3,4-Dichlorobenzyl)piperidine proper disposal procedures
Professional Laboratory Guide: Safe Handling and Disposal of 1-(3,4-Dichlorobenzyl)piperidine
This compound (CAS: 891401-64-2) is a specialized halogenated organic compound frequently utilized as a building block and intermediate in pharmaceutical synthesis, particularly in the development of chemokine receptor (e.g., CCR3) antagonists[1][2]. Because it contains both a chlorinated aromatic ring and a basic piperidine moiety, its disposal requires strict adherence to hazardous waste protocols.
This guide provides drug development professionals and laboratory scientists with a validated, self-reinforcing operational plan for the safe segregation, containment, and disposal of this compound, ensuring both environmental compliance and personnel safety.
I. Physicochemical & Waste Hazard Profile
Before executing any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification.
| Parameter | Operational Data | Disposal Implication |
| Chemical Classification | Halogenated Organic Base | Must be strictly segregated from non-halogenated solvent waste to prevent toxic byproducts during incineration. |
| Structural Hazards | 3,4-Dichlorobenzyl group | High potential for environmental persistence and aquatic toxicity; strictly prohibits drain disposal. |
| Reactivity/Incompatibility | Incompatible with strong oxidizers | Must be stored in secondary containment away from oxidizing acids (e.g., Nitric Acid, Peroxides). |
| Target Disposal Method | High-Temperature Incineration | Requires a licensed waste contractor capable of scrubbing halogenated exhaust (dioxin/furan prevention). |
II. Operational Disposal Workflow
The following diagram outlines the logical progression of this compound from experimental waste generation to final destruction.
Standard operating workflow for the disposal of halogenated organic waste.
III. Step-by-Step Disposal Methodology
To maintain scientific integrity and laboratory safety, do not merely follow these steps; understand the causality and regulatory necessity behind each action.
Step 1: Chemical Segregation at the Source
-
Action: Immediately isolate any reaction mixtures, wash solvents, or pure compound waste containing this compound into dedicated containers explicitly marked for Halogenated Organic Waste .
-
Causality: The presence of the dichloro-substituted aromatic ring dictates this requirement[3]. Incineration of halogenated organics requires specialized high-temperature facilities equipped with alkaline scrubbers to neutralize hydrochloric acid gas and prevent the synthesis of highly toxic dioxins and furans. Mixing this compound with non-halogenated waste contaminates the entire batch, exponentially increasing disposal costs and environmental risk.
Step 2: Primary Containment Selection
-
Action: Transfer the waste into high-density polyethylene (HDPE) carboys or heavy-walled glass bottles. Seal exclusively with PTFE-lined (Teflon) caps.
-
Causality: The piperidine ring acts as a weak organic base. While not highly corrosive, prolonged exposure to incompatible, low-grade plastics can cause leaching, embrittlement, or container degradation over time. PTFE-lined caps provide a chemically inert seal that prevents vapor escape, maintaining the integrity of the laboratory's ambient air quality.
Step 3: GHS-Compliant Labeling and Inventory Tracking
-
Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Waste this compound, Halogenated Organic, Toxic." Include the accumulation start date.
-
Causality: Accurate labeling is a self-validating safety system. It ensures compliance with the Resource Conservation and Recovery Act (RCRA) and provides critical, immediate information to emergency responders in the event of a spill. It also prevents dangerous cross-reactions during waste consolidation at the ultimate disposal facility.
Step 4: Secondary Containment and Storage
-
Action: Store the sealed primary containers in chemically resistant secondary containment trays. House these trays within a dedicated, ventilated flammables/corrosives safety cabinet. Ensure no strong oxidizing agents are stored in the same cabinet.
-
Causality: Secondary containment captures 100% of the liquid volume in the event of a catastrophic primary container failure. This prevents the halogenated compound from reaching floor drains (mitigating aquatic toxicity risks) or reacting exothermically with incompatible chemicals stored nearby.
Step 5: Final Disposal via Licensed Contractor
-
Action: Do not attempt to neutralize, dilute, or chemically degrade chlorinated aromatic compounds in-house. Transfer the accumulated waste to a certified, licensed hazardous waste management contractor.
-
Causality: Professional high-temperature incineration (typically exceeding 1000°C) is the only scientifically validated and legally compliant method to completely cleave the robust carbon-chlorine bonds without generating harmful secondary pollutants. The contractor's facility provides the necessary residence time and exhaust scrubbing to ensure complete mineralization of the compound into carbon dioxide, water, and recoverable salts.
References
- Google Patents. "WO2003087089A1 - Piperidine derivatives having ccr3 antagonism." World Intellectual Property Organization, 2003.
Sources
Personal protective equipment for handling 1-(3,4-Dichlorobenzyl)piperidine
Topic: Personal protective equipment for handling 1-(3,4-Dichlorobenzyl)piperidine Audience: Researchers, scientists, and drug development professionals.[1] Persona: Senior Application Scientist.
Executive Safety Summary
This compound is a halogenated amine intermediate commonly used in medicinal chemistry.[1] While often less volatile than its parent compound (piperidine), the addition of the lipophilic dichlorobenzyl group significantly alters its toxicological profile, enhancing skin absorption while retaining the basicity of the piperidine ring.
Standard Hazard Profile (Class-Based Extrapolation):
-
Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory (H335).[1][2][3]
-
Hidden Hazard: Potential for Acute Toxicity (Oral/Dermal) due to the pharmacophore nature of the benzyl-piperidine scaffold.[1]
-
Physical State: Typically a viscous oil or low-melting solid.[1]
The Core Directive: Do not treat this merely as a "standard organic solid." Its lipophilicity allows it to bypass the stratum corneum more effectively than simple inorganic bases.
Hierarchy of Controls & Risk Assessment
Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.
Engineering Controls (Mandatory)[1]
-
Primary Containment: All weighing and solubilization must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure .
-
Airflow Velocity: Ensure face velocity is between 80–100 fpm (0.4–0.5 m/s) .
-
Static Control: If the substance is a dry powder, use an ionizing bar during weighing to prevent static-induced dispersal.[1]
The PPE Matrix: Technical Specifications
This matrix is designed to prevent exposure pathways specific to halogenated amines.
| Protection Zone | Recommended Equipment | Technical Justification & Breakthrough Logic |
| Hand Protection (Standard) | Nitrile Gloves (Accelerator-free)Thickness: ≥ 5 mil (0.12 mm)Cuff:[1] Extended (12 inch) | Why: Nitrile offers excellent splash resistance to basic amines. Protocol: Change every 30 mins or immediately upon splash. Note: Avoid Latex; amines can degrade latex proteins, increasing permeability. |
| Hand Protection (High Risk) | Laminate Film (Silver Shield/4H) or Double-Gloving (Nitrile over Laminate) | Why: Required for spill cleanup or immersion.[1] Halogenated benzyl groups can swell standard nitrile over time. Laminate provides >480 min breakthrough time.[4] |
| Eye & Face | Chemical Splash Goggles (Indirect Venting) | Why: Safety glasses are insufficient.[1] The basicity of the piperidine moiety can cause corneal opacity/damage upon contact. Vapors can also irritate the mucosa. |
| Respiratory | Half-mask with OV/P100 Cartridge (Only if outside fume hood) | Why: "OV" (Organic Vapor) captures the amine vapors; "P100" captures particulates if the substance is solid.[1] Standard: NIOSH or EN 14387 Type A/P3. |
| Body Defense | Lab Coat (Poly/Cotton) + Chemical Apron | Why: Standard coats are porous.[1] An impervious apron (Tyvek or PVC) prevents "soak-through" during liquid transfer.[1] |
Operational Protocols: Step-by-Step
Protocol A: Safe Weighing & Transfer
Objective: Minimize particulate dispersion and static buildup.[1]
-
Pre-Check: Verify fume hood airflow. Don PPE: Nitrile gloves (double layer recommended), goggles, lab coat.
-
Static Neutralization: Place an ionizing bar or anti-static gun near the balance if the compound is solid.
-
Transfer:
-
Use a disposable spatula.
-
Weigh directly into a tared vial with a septum cap.
-
Never weigh directly onto weighing paper; use a weighing boat or the final vessel to reduce transfer steps.
-
-
Solubilization: Add solvent (e.g., DCM, DMSO) immediately after weighing to trap particulates in solution.
-
Decontamination: Wipe the balance area with a methanol-dampened Kimwipe.[1] Dispose of the wipe as hazardous solid waste.
Protocol B: Spill Response (Liquid/Oil)
Objective: Containment without spreading the halogenated contaminant.[1]
-
Alert: Announce the spill. Evacuate the immediate 3-meter radius.[1]
-
PPE Upgrade: Switch to Laminate (Silver Shield) gloves if handling the concentrate directly.
-
Containment: Ring the spill with an absorbent sock or vermiculite dam.
-
Neutralization:
-
Do not use strong acids (exothermic reaction risk).
-
Absorb with inert material (sand, vermiculite, or chemically treated amine-neutralizing pads).[1]
-
-
Cleanup: Scoop material into a wide-mouth jar. Label as "Halogenated Organic Waste."
-
Wash: Clean the surface with a mild soap solution (surfactant) followed by water. Avoid using bleach (NaOCl), as it can react with amines to form chloramines.
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling this compound, ensuring a closed-loop safety system.
Caption: Operational logic flow for handling this compound, distinguishing between physical states to optimize engineering controls.
Waste Management & Disposal
Proper disposal is critical due to the halogenated nature of the benzyl ring.
-
Classification: Halogenated Organic Solvent/Waste .
-
Note: Even if the solvent used is non-halogenated (e.g., Methanol), the presence of the dichlorobenzyl moiety classifies the mixture as halogenated in many jurisdictions (RCRA).
-
-
Segregation: Keep separate from non-halogenated solvents and acidic waste streams.
-
Container: High-density polyethylene (HDPE) or glass carboys.[1] Avoid metal containers if the solution is acidic or if residual free amine could corrode the seal.
-
Labeling: Clearly mark "Contains Halogenated Amines."
References
-
Fisher Scientific. (2021). Safety Data Sheet: 1-(3,4-Dichlorobenzyl)piperazine (Analogous Structure). Retrieved from [1]
-
Sigma-Aldrich. (2023).[1][5] Safety Data Sheet: 1-(3,4-Dichlorophenyl)piperazine. Retrieved from [1]
-
National Institutes of Health (PubChem). (n.d.). Piperidine Compound Summary & GHS Classification. Retrieved from [1]
-
Ansell Chemical Resistance Guide. (Permeation & Degradation Data). Note: Used for Nitrile/Laminate breakthrough logic.[1][4]
Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

